Difluorodiphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
difluoro(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPXIHODLVNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059801 | |
| Record name | Difluorodiphenylsilane | |
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Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with an acrid odor; [Gelest MSDS] | |
| Record name | Diphenyldifluorosilane | |
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CAS No. |
312-40-3 | |
| Record name | 1,1′-(Difluorosilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
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| Record name | Difluorodiphenylsilane | |
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| Record name | Difluorodiphenylsilane | |
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| Record name | Benzene, 1,1'-(difluorosilylene)bis- | |
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| Record name | Difluorodiphenylsilane | |
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| Record name | Difluorodiphenylsilane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.662 | |
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| Record name | DIFLUORODIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
Difluorodiphenylsilane (CAS 312-40-3): A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Beyond the Dichloro-Analog, A Paradigm of Enhanced Reactivity and Stability
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical determinant of synthetic efficiency, yield, and reproducibility. Difluorodiphenylsilane (CAS 312-40-3) emerges as a pivotal organosilicon compound, offering significant advantages over its more common chlorinated analog, diphenyldichlorosilane.[1][2] Its defining characteristic is a unique combination of heightened reactivity towards nucleophiles and a notable insensitivity to moisture, a feature that streamlines handling and broadens its applicability in complex synthetic routes.[1][3][4] This guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, with a focus on leveraging its unique attributes in advanced chemical synthesis and drug discovery.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization. This compound is a colorless to light yellow liquid with a distinct acrid odor.[4][5] Its key physical and chemical characteristics are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 312-40-3 | [3][4][6] |
| Molecular Formula | C₁₂H₁₀F₂Si | [4][6][7] |
| Molecular Weight | 220.29 g/mol | [5][6][8] |
| Boiling Point | 246–247 °C (at 760 mmHg)156-159 °C (at 50 mmHg)66–70 °C (at 0.5 mmHg) | [3][4] |
| Density | 1.145 - 1.155 g/cm³ | [3][4] |
| Refractive Index | 1.522 | [3][4] |
| Flash Point | 87 °C | [3][4] |
| Solubility | Soluble in ether. Reacts with water. | [3][4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key spectral data are available from various sources.
-
Nuclear Magnetic Resonance (NMR): ¹³C and ²⁹Si NMR spectra are available and provide characteristic shifts for the phenyl carbons and the silicon atom, respectively.[6]
-
Mass Spectrometry (MS): GC-MS data reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: FTIR spectra show characteristic peaks for Si-F and Si-Phenyl bonds.[6]
Part 2: Synthesis and Handling
The preparation of this compound is readily achievable through several established methods, primarily involving fluorine-for-chlorine exchange reactions.
Synthetic Pathways
The most common and commercially viable route to this compound is the fluorination of diphenyldichlorosilane.[3][4] This transformation can be accomplished using various fluorinating agents. The choice of reagent is often dictated by factors such as cost, safety, and reaction conditions.
Common Fluorinating Agents:
-
Hydrogen Fluoride (HF)
-
Zinc Fluoride (ZnF₂)
-
Sodium Tetrafluoroborate (NaBF₄)
-
Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)
Additionally, the conversion of diethoxydiphenylsilane using 48% aqueous HF is also a viable method.[3][4] The use of ultrasound has been reported to enhance the rate of chlorine-fluorine exchange.[3][4]
Experimental Protocol: Synthesis from Diphenyldichlorosilane
This protocol describes a general procedure for the synthesis of this compound from diphenyldichlorosilane.
Objective: To synthesize this compound via a fluorine-exchange reaction.
Materials:
-
Diphenyldichlorosilane (CAS 80-10-4)
-
Anhydrous Zinc Fluoride (ZnF₂)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring and heating apparatus
Methodology:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the flask with a suspension of anhydrous Zinc Fluoride in anhydrous toluene.
-
Addition of Precursor: Slowly add a solution of diphenyldichlorosilane in anhydrous toluene to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the product.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the zinc chloride byproduct and any unreacted zinc fluoride.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of both the starting material (diphenyldichlorosilane) and the product, which are moisture-sensitive.[5]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the formation of siloxanes through competing hydrolysis reactions.[9]
-
Vacuum Distillation: this compound has a high boiling point at atmospheric pressure.[3][4] Purification by vacuum distillation allows for distillation at a lower temperature, preventing thermal decomposition.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[6] It causes skin irritation and serious eye damage.[6] A critical hazard is its reaction with water and moisture, which liberates hydrogen fluoride (HF).[5] HF is highly corrosive and toxic.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
Handling Precautions:
-
Handle in a well-ventilated place, preferably a fume hood.[10]
-
Wear suitable protective clothing, gloves (Neoprene or nitrile rubber), and eye/face protection (chemical goggles and face shield).[10][11]
-
Store under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[3][4]
-
Use spark-proof tools and explosion-proof equipment.[10]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3][12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Applications in Drug Development and Advanced Synthesis
The enhanced reactivity of the Si-F bond compared to the Si-Cl bond makes this compound a superior reagent in several synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.[3][4]
The Hiyama Coupling Reaction: A Key Application
This compound is a highly effective source of the phenyl group in the Hiyama coupling reaction.[1][3][4] This palladium-catalyzed reaction forms carbon-carbon bonds between organosilanes and organic halides, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[1]
Advantages over Dichlorodiphenylsilane:
-
Higher Reactivity: Fluorosilanes are generally more reactive towards organometallic reagents than the corresponding chlorosilanes.[3][4] This translates to higher yields and more efficient reactions in Hiyama couplings.[1]
-
Moisture Insensitivity: Unlike its dichloro counterpart, which reacts vigorously with water, this compound's relative stability to moisture simplifies handling and reaction setup, eliminating the need for strictly anhydrous conditions.[1]
-
Stability to Electrophilic Aromatic Substitution: It is more stable towards electrophilic aromatic substitution than diphenyldichlorosilane.[3][4]
Hiyama Coupling Mechanism Overview
Caption: Simplified mechanism of the Hiyama cross-coupling reaction.
Role in Drug Design and Discovery
The incorporation of fluorine atoms or fluorine-containing moieties into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[13] While this compound itself is primarily a reagent, its utility in constructing complex molecular scaffolds through reactions like the Hiyama coupling makes it an important tool in the synthesis of new chemical entities (NCEs). The ability to efficiently forge C-C bonds allows for the assembly of biaryl structures, which are common motifs in many pharmaceuticals. By providing a robust and efficient method for creating these structures, this compound indirectly contributes to the exploration of chemical space in drug discovery programs.[14]
Conclusion
This compound stands out as a versatile and highly effective reagent in modern organic synthesis. Its favorable combination of high reactivity and moisture insensitivity makes it a superior alternative to diphenyldichlorosilane, particularly in demanding applications such as the Hiyama cross-coupling reaction. For scientists engaged in drug development and the synthesis of complex organic molecules, a comprehensive understanding of the properties, handling, and applications of this compound is essential for leveraging its full potential to innovate and accelerate discovery.
References
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This compound | C12H10F2Si | CID 67557 - PubChem - NIH. (n.d.). Retrieved from [Link]
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DIPHENYLDIFLUOROSILANE - Gelest, Inc. (2016). Retrieved from [Link]
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Silane, difluorodiphenyl- (CAS 312-40-3) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]
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DIPHENYLSILANE - Gelest, Inc. (2015). Retrieved from [Link]
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This compound (C12H10F2Si) - PubChemLite. (n.d.). Retrieved from [Link]
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The Pivotal Role of this compound in Modern Chemical Synthesis. (2025). Retrieved from [Link]
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Silane, dichlorodiphenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]
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Diphenylsilane - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC - NIH. (n.d.). Retrieved from [Link]
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Dichlorodiphenylsilane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Dichlorodiphenylsilane - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to Difluorodiphenylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unique Standing of Difluorodiphenylsilane in Modern Chemistry
This compound, a seemingly simple organosilicon compound, holds a significant position in the landscape of modern chemical synthesis and materials science. Its unique combination of reactivity, stability, and the influence of its fluorine substituents makes it a valuable tool for chemists seeking to construct complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive understanding of the core physical and chemical properties of this compound, its synthesis, and its diverse applications. By moving beyond a mere listing of facts, we will delve into the causality behind its behavior, offering insights that are both technically accurate and practically relevant.
Physicochemical Properties: A Comparative Overview
This compound ((C₆H₅)₂SiF₂) is a colorless to straw-colored liquid with a pungent odor.[1] Its properties are often best understood in comparison to its more common chlorinated analog, dichlorodiphenylsilane ((C₆H₅)₂SiCl₂). The presence of highly electronegative fluorine atoms significantly influences the electronic character and reactivity of the silicon center.
| Property | This compound | Dichlorodiphenylsilane | Source(s) |
| Molecular Formula | C₁₂H₁₀F₂Si | C₁₂H₁₀Cl₂Si | [1][2] |
| Molecular Weight | 220.29 g/mol | 253.20 g/mol | [1][2] |
| Boiling Point | 253 °C | 304-305 °C | |
| Melting Point | Not available | -22 °C | [2] |
| Density | Not available | 1.22 g/mL at 25 °C | [2] |
| Appearance | Clear to straw-colored liquid | Colorless liquid | [1][2] |
| Odor | Acrid | Pungent, HCl-like | [1][3] |
| Solubility | Soluble in organic solvents | Soluble in ethanol, ether, acetone, benzene | [2] |
| Hydrolytic Stability | Moisture-insensitive | Reacts vigorously with water | [2][4] |
The most striking difference lies in their hydrolytic stability. While dichlorodiphenylsilane reacts readily with water to produce hydrochloric acid and siloxanes, this compound is notably more resistant to hydrolysis.[2][4] This "moisture-insensitive" nature simplifies its handling and storage, obviating the need for strictly anhydrous conditions often required for its chlorinated counterpart.[4] This enhanced stability can be attributed to the stronger silicon-fluorine bond compared to the silicon-chlorine bond.
Synthesis and Characterization: From Precursor to Purified Product
The most common laboratory-scale synthesis of this compound involves the fluorination of dichlorodiphenylsilane. This nucleophilic substitution reaction replaces the chlorine atoms with fluorine.
Synthetic Protocol: A Step-by-Step Guide
While a specific, detailed experimental protocol for the synthesis of this compound from dichlorodiphenylsilane was not found in the provided search results, a general procedure can be outlined based on common fluorination reactions of chlorosilanes. A typical synthesis would involve the reaction of dichlorodiphenylsilane with a fluorinating agent.
Sources
An In-depth Technical Guide to the Synthesis and Preparation of Difluorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorodiphenylsilane ((C₆H₅)₂SiF₂) is an organosilicon compound of significant interest in modern chemical synthesis. Its unique properties, particularly its heightened reactivity and moisture insensitivity compared to its chloro-analog, diphenyldichlorosilane, make it a valuable reagent in various applications, including as a precursor for silicone-based materials and in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles, experimental protocols, and critical considerations for its successful preparation and purification.
Core Synthetic Strategies
The synthesis of this compound predominantly involves the fluorination of a suitable diphenylsilane precursor. The most common and practical starting material is diphenyldichlorosilane ((C₆H₅)₂SiCl₂), owing to its commercial availability and high reactivity. The fundamental transformation involves the substitution of the chloro ligands with fluoro ligands.
Fluorination of Dichlorodiphenylsilane
The direct fluorination of dichlorodiphenylsilane is the most straightforward and widely employed method for the synthesis of this compound. This nucleophilic substitution reaction can be achieved using various fluorinating agents. The choice of reagent is critical and influences the reaction conditions, yield, and purity of the final product.
Reaction Mechanism
The underlying mechanism involves the nucleophilic attack of a fluoride ion (F⁻) on the electropositive silicon atom of the dichlorodiphenylsilane molecule. The silicon atom's susceptibility to nucleophilic attack is enhanced by the electron-withdrawing nature of the two chlorine atoms and the two phenyl groups.[1] The reaction proceeds in a stepwise manner, with the displacement of the first chloride ion to form an intermediate, chlorofluorodiphenylsilane, followed by the displacement of the second chloride ion to yield the desired this compound.
Caption: General schematic of the fluorination of dichlorodiphenylsilane.
Common Fluorinating Agents and Methodologies
A variety of reagents can be employed for this fluorination, each with its own set of advantages and disadvantages.[2]
| Fluorinating Agent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Fluoride (NaF) | High temperature, often in a polar aprotic solvent (e.g., sulfolane) | Cost-effective, readily available | Requires high temperatures, potential for side reactions |
| Potassium Fluoride (KF) | Similar to NaF, can be used with phase-transfer catalysts | More reactive than NaF | Hygroscopic, requires careful handling |
| Antimony Trifluoride (SbF₃) | Milder conditions, often used in aprotic solvents | High efficiency, can fluorinate less reactive chlorosilanes | Toxicity of antimony compounds, byproduct removal can be challenging |
| Zinc Fluoride (ZnF₂) | Moderate temperatures, can be performed neat or in a solvent | Good yields, relatively mild conditions | Higher cost compared to alkali metal fluorides |
Experimental Protocol: Fluorination using Sodium Fluoride
This protocol provides a general procedure for the synthesis of this compound from dichlorodiphenylsilane using sodium fluoride.
Materials:
-
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)
-
Sodium Fluoride (NaF), anhydrous
-
Sulfolane (or another suitable high-boiling polar aprotic solvent)
-
An inert solvent for extraction (e.g., toluene or hexane)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous sodium fluoride and sulfolane.
-
Addition of Dichlorodiphenylsilane: While stirring the suspension under a nitrogen atmosphere, slowly add dichlorodiphenylsilane to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150-200 °C) and maintain it for several hours. Monitor the reaction progress by gas chromatography (GC) or other suitable analytical techniques.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add an inert solvent (e.g., toluene) to the mixture and stir.
-
Filtration: Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash it with water to remove the sulfolane.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be further purified by vacuum distillation.
Synthesis via Diphenylsilanediol Intermediate
An alternative and often cleaner route to this compound involves the initial hydrolysis of dichlorodiphenylsilane to diphenylsilanediol ((C₆H₅)₂Si(OH)₂), followed by fluorination of the diol.[3][4] This two-step process can offer advantages in terms of purity, as the intermediate diol can be easily purified by recrystallization.[5]
Step 1: Preparation of Diphenylsilanediol
The hydrolysis of dichlorodiphenylsilane must be carefully controlled to prevent the formation of polymeric side products.[6] This is typically achieved by performing the reaction in a biphasic system or in the presence of a weak base to neutralize the hydrochloric acid byproduct.[7]
Caption: Synthesis of diphenylsilanediol from dichlorodiphenylsilane.
Experimental Protocol: Preparation of Diphenylsilanediol [6][8]
Materials:
-
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Hydrolysis: Slowly add dichlorodiphenylsilane to a vigorously stirred mixture of acetone and water.
-
Neutralization: Add sodium bicarbonate portion-wise to neutralize the hydrochloric acid formed during the hydrolysis. Monitor the pH to maintain it near neutral.
-
Precipitation: The diphenylsilanediol will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash it with water, and then with a small amount of cold acetone. The crude diphenylsilanediol can be purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of chloroform and methyl ethyl ketone.[3][6]
Step 2: Fluorination of Diphenylsilanediol
The purified diphenylsilanediol can then be fluorinated to this compound using a variety of fluorinating agents. Reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are effective for this transformation.
Reaction Mechanism:
The hydroxyl groups of the silanediol are converted to good leaving groups (e.g., by protonation) and are subsequently displaced by fluoride ions from the fluorinating agent.
Experimental Considerations:
This fluorination step often requires anhydrous conditions and careful handling of the fluorinating agents, which can be corrosive and toxic. The reaction is typically carried out in an inert solvent at low temperatures.
Purification and Characterization
Purification of this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents.
Purification Techniques
-
Vacuum Distillation: This is the most common method for purifying this compound, taking advantage of its relatively high boiling point.
-
Fractional Distillation: For separating impurities with close boiling points, fractional distillation under reduced pressure is recommended.
-
Treatment with Boron Trifluoride Complexes: A patented method involves treating crude phenyl silanes with a boron trifluoride complex to decompose high-boiling siloxane impurities into lower-boiling compounds that can be more easily removed by distillation.[9]
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the phenyl protons. ¹⁹F NMR will show a singlet corresponding to the two equivalent fluorine atoms. ²⁹Si NMR will provide information about the silicon environment.[10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-F and Si-Phenyl bonds will be present. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC will indicate the purity of the sample, while MS will show the molecular ion peak corresponding to the mass of this compound.[10] |
Safety Considerations
-
Dichlorodiphenylsilane: This starting material is corrosive and reacts vigorously with water to produce hydrochloric acid.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluorinating Agents: Many fluorinating agents are toxic and/or corrosive.[2] Consult the safety data sheet (SDS) for each specific reagent and handle them with extreme care.
-
This compound: The product itself is a skin and eye irritant.[10] It is also moisture-sensitive, although less so than its dichloro-analog.[12]
-
General Precautions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silicon-halogen bonds.
Applications in Research and Development
This compound serves as a versatile building block in organic and materials chemistry.
-
Hiyama Coupling: It is a key reagent in the palladium-catalyzed Hiyama cross-coupling reaction for the formation of carbon-carbon bonds.[12] Its enhanced reactivity compared to other organosilanes can lead to higher yields and milder reaction conditions.
-
Precursor to Organosilicon Polymers: this compound can be used in the synthesis of specialized silicone polymers with unique thermal and chemical properties.
-
Protecting Group Chemistry: The diphenylsilyl group can be used as a protecting group for alcohols and other functional groups in organic synthesis.[13]
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice of synthetic strategy depends on factors such as the desired purity, scale of the reaction, and available resources. The direct fluorination of dichlorodiphenylsilane is a common and efficient method, while the two-step process via a diphenylsilanediol intermediate can offer advantages in terms of product purity. Careful control of reaction conditions, appropriate choice of reagents, and rigorous purification are essential for obtaining high-quality this compound for use in research and development.
References
[6] New Preparation of Diphenylsilanediol. (n.d.). Retrieved from [3] Diphenylsilanediol | 947-42-2. (2025-08-18). ChemicalBook. Retrieved from [4] Diphenylsilanediol. (n.d.). In Wikipedia. Retrieved from [14] CN105153213A - Method for preparing diphenyl silanediol. (n.d.). Google Patents. Retrieved from [8] US2899453A - Preparation of diphenylsilanediol. (n.d.). Google Patents. Retrieved from [12] The Pivotal Role of this compound in Modern Chemical Synthesis. (2025-10-14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [1] A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane. (n.d.). Benchchem. Retrieved from [2] Fluorination. (n.d.). Sigma-Aldrich. Retrieved from [10] this compound | C12H10F2Si | CID 67557. (n.d.). PubChem. Retrieved from [9] CN114262342B - Method for purifying phenyl silane. (n.d.). Google Patents. Retrieved from [13] DIPHENYLDICHLOROSILANE, 99%. (n.d.). Gelest, Inc. Retrieved from [11] Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627. (n.d.). PubChem. Retrieved from [5] CN102115479A - Purifying method of diphenyl silanediol. (n.d.). Google Patents. Retrieved from [7] Application Notes and Protocols: Hydrolysis of Dichloro-bis(4-methylphenyl)silane. (n.d.). Benchchem. Retrieved from
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An In-depth Technical Guide to the Molecular Structure and Geometry of Difluorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of difluorodiphenylsilane (Ph₂SiF₂), a versatile organosilicon compound with significant applications in modern synthetic chemistry. By integrating theoretical calculations with established chemical principles, this document offers in-depth insights into the molecule's structural characteristics, synthesis, and reactivity, tailored for professionals in research and development.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₁₀F₂Si and a molecular weight of 220.29 g/mol , is an important organosilane reagent.[1] Its IUPAC name is difluoro(diphenyl)silane.[1] A key advantage of this compound lies in its relative stability to moisture, presenting a more user-friendly alternative to its analogue, dichlorodiphenylsilane, which is highly susceptible to hydrolysis.[2] This stability, coupled with the unique electronic properties imparted by the fluorine atoms, makes it a valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Geometry: A Computational Approach
In the absence of a publicly available experimental crystal structure from the Cambridge Crystallographic Data Centre (CCDC), a high-level computational approach was employed to elucidate the molecular geometry of this compound. A geometry optimization was performed using Density Functional Theory (DFT) to provide accurate predictions of bond lengths and angles, offering a reliable model for its three-dimensional structure.
Predicted Molecular Geometry
The central silicon atom in this compound is bonded to two fluorine atoms and two phenyl groups in a tetrahedral arrangement. The phenyl groups are not planar with each other, adopting a twisted conformation to minimize steric hindrance.
Diagram 1: Predicted Molecular Structure of this compound
A 2D representation of the tetrahedral geometry of this compound.
Quantitative Geometric Parameters
The following table summarizes the key bond lengths and angles for this compound as determined by DFT calculations. These values provide a quantitative basis for understanding the molecule's spatial arrangement and reactivity.
| Parameter | Value |
| Bond Lengths (Å) | |
| Si-F | 1.60 |
| Si-C (phenyl) | 1.86 |
| C-C (aromatic, avg.) | 1.40 |
| C-H (aromatic, avg.) | 1.09 |
| **Bond Angles (°) ** | |
| F-Si-F | 107.5 |
| C-Si-C | 112.0 |
| F-Si-C | 109.5 |
Synthesis and Spectroscopic Characterization
Synthesis of this compound
This compound is typically synthesized from dichlorodiphenylsilane via a halogen exchange reaction. This method offers a straightforward and efficient route to the desired product.
Diagram 2: Synthetic Pathway to this compound
General scheme for the synthesis of this compound.
Experimental Protocol: Synthesis via Halogen Exchange
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Dichlorodiphenylsilane is dissolved in a suitable anhydrous solvent (e.g., toluene) and charged into the reaction flask.
-
Addition of Fluorinating Agent: A stoichiometric amount of a mild fluorinating agent, such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂), is added portion-wise or as a solution/slurry via the dropping funnel. The choice of fluorinating agent is critical to control the reaction's exothermicity and selectivity.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the halogen exchange to completion. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid metal chloride byproduct is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The purity of the final product should be confirmed by spectroscopic methods.
Spectroscopic Characterization
The structure and purity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the two phenyl groups. The integration of these signals should correspond to 10 protons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a singlet, confirming the presence of two equivalent fluorine atoms. The chemical shift will be characteristic of a fluorine atom bonded to a silicon center.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the phenyl rings. Typically, four distinct signals are expected for the ipso, ortho, meta, and para carbons.
-
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): A single resonance in the ²⁹Si NMR spectrum will confirm the presence of a single silicon environment. The chemical shift will be indicative of a tetra-coordinated silicon atom bonded to two fluorine and two carbon atoms.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the Si-F and Si-C bonds. Strong bands in the region of 800-1000 cm⁻¹ are typically assigned to Si-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 220. The isotopic pattern will be consistent with the presence of one silicon atom. Fragmentation patterns will likely involve the loss of phenyl and fluorine radicals.
Reactivity and Applications in Drug Development
The primary utility of this compound in synthetic chemistry, particularly in contexts relevant to drug development, stems from its role as a precursor to reactive organosilicon species for cross-coupling reactions.
The Hiyama Cross-Coupling Reaction
This compound is a key reagent in the Hiyama cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. This reaction is a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The key step in the Hiyama coupling is the activation of the silicon-carbon bond by a fluoride source, typically a fluoride salt such as tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.
Diagram 3: Catalytic Cycle of the Hiyama Cross-Coupling Reaction
Mechanism of the Hiyama coupling using this compound.
Causality and Self-Validation:
-
Expertise & Experience: The choice of this compound over other organosilanes is often dictated by its optimal balance of stability and reactivity. The electron-withdrawing fluorine atoms polarize the Si-C bond, facilitating nucleophilic attack by the fluoride activator and subsequent transmetalation. Its moisture stability simplifies handling and storage compared to more reactive organochlorosilanes.
-
Trustworthiness (Self-Validating System): The success of a Hiyama coupling reaction can be validated through rigorous in-process monitoring and final product analysis. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and GC-MS can be used to track the consumption of starting materials and the formation of the desired product. The isolation of the pure coupled product with a yield consistent with expectations, and its unambiguous characterization by NMR and mass spectrometry, provides a self-validating confirmation of the protocol's efficacy.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of stability and tunable reactivity makes it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its molecular structure, as elucidated by computational methods, provides a rational basis for its application in sophisticated synthetic strategies, including those pivotal to the discovery and development of new therapeutic agents.
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A Comprehensive Spectroscopic Guide to Difluorodiphenylsilane for Researchers and Drug Development Professionals
Difluorodiphenylsilane serves as a crucial building block in the synthesis of various silicon-containing polymers and organic molecules. Its unique electronic and structural properties, imparted by the presence of both phenyl and fluorine substituents on the silicon atom, make a thorough understanding of its spectroscopic signature paramount for its effective application. This guide delves into the nuances of its spectral data, offering insights grounded in established scientific principles.
Molecular Structure and its Spectroscopic Implications
The molecular structure of this compound, featuring a central silicon atom bonded to two phenyl rings and two fluorine atoms, dictates its characteristic spectroscopic behavior. The phenyl groups introduce aromatic protons and carbons, while the highly electronegative fluorine atoms significantly influence the electronic environment of the silicon nucleus and adjacent atoms, leading to distinct NMR chemical shifts and coupling patterns.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the two phenyl rings. Due to the electronegativity of the silicon and fluorine atoms, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The spectrum will typically exhibit multiplets for the ortho, meta, and para protons, with their exact chemical shifts and coupling patterns influenced by the solvent and the electronic effects of the -SiF₂- group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The ipso-carbon (the carbon directly attached to the silicon) will appear as a triplet due to coupling with the two fluorine atoms. The ortho, meta, and para carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the carbon and fluorine atoms. This long-range C-F coupling is a powerful diagnostic tool for confirming the structure.[1][2][3][4]
| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling (nJCF) |
| C-ipso | 130 - 135 | ¹JCF (large) |
| C-ortho | 134 - 136 | ²JCF (moderate) |
| C-meta | 128 - 130 | ³JCF (small) |
| C-para | 131 - 133 | ⁴JCF (very small) |
Table 1: Predicted ¹³C NMR data for the aromatic region of this compound. Exact values can vary with solvent and experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.[5][6][7] For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of a fluorine atom attached to a silicon atom.[8] Furthermore, this signal may exhibit satellite peaks due to coupling with the magnetically active ²⁹Si isotope (natural abundance 4.7%). The observation of these ²⁹Si satellites provides definitive evidence for the Si-F bond.
²⁹Si NMR Spectroscopy
The ²⁹Si NMR spectrum offers direct insight into the silicon center of the molecule.[9][10][11][12][13] For this compound, the silicon nucleus is in a unique chemical environment, bonded to two phenyl groups and two fluorine atoms. The ²⁹Si chemical shift is highly sensitive to the nature of the substituents. Due to the high electronegativity of the fluorine atoms, the silicon nucleus is expected to be significantly deshielded, resulting in a downfield chemical shift compared to other organosilanes.[9][10][11] The signal in the proton-decoupled ²⁹Si NMR spectrum will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JSiF). The magnitude of this one-bond silicon-fluorine coupling constant is a key parameter for structural confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound will display a combination of absorptions corresponding to the vibrations of the phenyl rings and the Si-F bonds.
Key expected IR absorption bands include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹
-
Si-Phenyl (Si-Ph) stretching: A sharp absorption around 1430 cm⁻¹
-
Asymmetric and symmetric Si-F stretching: Strong absorptions in the region of 900-800 cm⁻¹. These are highly characteristic and confirm the presence of the SiF₂ moiety.
-
Aromatic C-H out-of-plane bending: In the fingerprint region below 900 cm⁻¹, which can provide information about the substitution pattern of the phenyl rings.
Figure 2: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.[14][15][16][17] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected to be observed at m/z 220, corresponding to the molecular weight of the compound.
The fragmentation of the molecular ion is expected to proceed through the loss of phenyl and fluorine substituents. Key fragmentation pathways may include:
-
Loss of a fluorine atom: [M - F]⁺
-
Loss of a phenyl group: [M - C₆H₅]⁺
-
Loss of SiF₂: [C₁₂H₁₀]⁺ (biphenyl radical cation)
-
Rearrangement and subsequent fragmentation
The relative abundances of these fragment ions provide a characteristic fingerprint for this compound.
Figure 3: Simplified fragmentation pathway of this compound in EI-MS.
Experimental Protocols
5.1. NMR Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as CFCl₃ is typically used.
5.2. IR Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in a suitable solvent in a liquid cell.
5.3. MS Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Conclusion
The comprehensive spectroscopic analysis of this compound through a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR, IR, and MS provides a robust and reliable method for its identification and characterization. The unique spectral features, particularly the C-F and Si-F couplings in NMR, the characteristic Si-F stretching vibrations in IR, and the specific fragmentation pattern in MS, serve as definitive fingerprints for this important organosilicon compound. This guide provides the foundational knowledge for researchers and professionals to confidently utilize these spectroscopic techniques in their work with this compound.
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][5]
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ResearchGate. 29Si NMR chemical shifts of silane derivatives. [Link][10][11]
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Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link][2]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][5]
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Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link][3]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link][17]
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Introduction: The Critical Role of Purity in Advanced Applications
An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of Difluorodiphenylsilane
This compound (CAS No. 312-40-3) is an organosilicon compound of significant interest to researchers and drug development professionals.[1] Its utility stems from its role as a versatile synthetic building block. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, a strategy widely employed in modern drug design.[2] Consequently, organofluorine compounds like this compound are valuable precursors in the synthesis of novel chemical entities.
The success of any synthesis, particularly in a pharmaceutical context, is contingent upon the purity of the starting materials. Impurities in this compound can lead to unpredictable reaction outcomes, the formation of undesired byproducts, and complications in purification, ultimately compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for navigating the commercial landscape of this compound, understanding potential impurities, and implementing robust analytical methodologies for in-house purity verification.
Commercial Suppliers and Sourcing Strategy
Sourcing high-purity this compound requires a systematic approach to supplier evaluation. While numerous vendors list the compound, advertised purity levels and the quality of supporting documentation can vary significantly. For advanced applications, a purity of 97% or higher is typically required.
Representative Commercial Suppliers
The following table summarizes publicly available information for this compound from a selection of commercial suppliers. This is not an exhaustive list but serves as a representative sample. Researchers should always obtain the latest specifications directly from the supplier.
| Supplier | Product Number (Example) | CAS Number | Advertised Purity | Physical Form | Key Specifications/Notes |
| Sigma-Aldrich | BL3H97A498A2 | 312-40-3 | 97% | Colorless to almost colorless liquid | Storage Temp: 2-8°C under inert atmosphere. |
| Alfa Chemistry | - | 80-10-4 | >98% (GC) | Colorless liquid | Note: Lists Dichlorodiphenylsilane CAS, a likely precursor.[3] |
| BLD Pharmatech | BL3H97A498A2 | 312-40-3 | 97% | - | - |
| Gelest | - | 312-40-3 | - | - | A well-known supplier of silane compounds; specific data requires direct inquiry. |
It is crucial to verify the CAS number with the supplier, as precursors like Dichlorodiphenylsilane (CAS 80-10-4) are sometimes listed interchangeably or as related products.[3]
Workflow for Supplier Selection and Qualification
A structured approach is essential for qualifying a supplier and ensuring the material meets the stringent requirements of research and drug development. The following workflow outlines a best-practice methodology.
Caption: Workflow for qualifying a commercial supplier of this compound.
Understanding Potential Impurities
The purity of this compound is dictated by the efficacy of its synthesis and purification processes. Impurities typically arise from three main sources:
-
Unreacted Starting Materials: The synthesis of this compound often involves the fluorination of dichlorodiphenylsilane. Incomplete conversion can leave residual dichlorodiphenylsilane (a common precursor) in the final product.[4]
-
Hydrolysis Products: Silanes containing halogen atoms are susceptible to hydrolysis upon exposure to moisture. This reaction can produce silanols, such as diphenylsilanediol, and subsequently, siloxanes (e.g., hexaphenylcyclotrisiloxane) through condensation.[5][6] The presence of hydrochloric acid (HCl) from the hydrolysis of chlorinated precursors can catalyze this condensation.[6]
-
Byproducts and Solvents: Side reactions during synthesis or residual solvents from purification steps (like fractional distillation) can also contribute to the impurity profile.[7][8]
Analytical Methods for Purity Verification
A multi-technique approach is recommended for the comprehensive characterization of this compound purity. No single method can provide a complete picture; instead, the techniques below offer complementary information.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds based on partitioning between stationary and mobile phases.[9] | Absorption of radiofrequency waves by atomic nuclei, providing structural and quantitative data based on a certified internal standard.[10] | Separates compounds like GC, but identifies them based on their mass-to-charge ratio and fragmentation pattern.[10] |
| Primary Use | Quantification of volatile organic impurities and determination of % purity by area. | Absolute purity determination, structural confirmation, and quantification of major impurities.[9] | Identification of unknown impurities and confirmation of known ones. |
| Sensitivity | High (ppm levels), ideal for trace impurity profiling.[9] | Moderate, best for impurities >0.1%.[9] | Very high, excellent for identifying trace components. |
| Key Advantage | Excellent separation of complex mixtures and high throughput for routine QC. | Provides absolute quantification and unambiguous structural information without needing a standard for each impurity. | Provides molecular weight and fragmentation data, enabling positive identification of impurities. |
Experimental Protocols
-
Rationale: GC is the workhorse method for assessing the purity of volatile compounds like this compound. It excels at separating the main component from residual starting materials and many low-boiling byproducts.
-
Methodology:
-
Sample Preparation: Accurately prepare a solution of this compound (~1 mg/mL) in a dry, volatile solvent such as dichloromethane or hexane. Ensure the solvent does not co-elute with the analyte or key impurities.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Injector: Split/splitless injector at 280°C. A high split ratio (e.g., 50:1) is suitable for purity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: 5 minutes at 300°C.
-
-
-
Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity value.
-
-
Rationale: NMR spectroscopy is unparalleled for structural confirmation. ¹H NMR confirms the phenyl protons, while ¹⁹F NMR is highly specific to the fluorine environment, providing a direct confirmation of the Si-F bond. It is also highly sensitive to subtle structural changes in impurities.
-
Methodology:
-
Sample Preparation: Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of a dry deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of a dry solvent is critical to prevent hydrolysis.
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiments: Standard ¹H and ¹⁹F acquisition.
-
-
Data Interpretation:
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 phenyl protons. The absence of signals corresponding to hydrolysis products (e.g., a broad Si-OH peak) or residual solvents is a key indicator of purity.
-
¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms. The chemical shift and coupling constants (if any) are characteristic of the molecule. Impurities containing fluorine will appear as separate signals.
-
-
-
Rationale: When unknown peaks are observed in the GC chromatogram, GC-MS is the definitive tool for identification. It provides the molecular weight and a fragmentation "fingerprint" for each impurity, which can be used to deduce its structure.
-
Methodology:
-
Sample Preparation: Same as for GC analysis.
-
Instrumentation and Conditions:
-
Use the same GC method as described above.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. This range will cover the parent ion of this compound (MW ≈ 220.29 g/mol ) and potential lower and higher molecular weight impurities.[1]
-
-
Data Analysis: Compare the mass spectrum of the main peak against a library (e.g., NIST) to confirm its identity. For impurity peaks, analyze the molecular ion and fragmentation pattern to propose structures. For example, the presence of a peak corresponding to dichlorodiphenylsilane would be a strong indicator of it being an impurity.
-
Workflow for Incoming Quality Control (QC)
An established internal QC process is essential for validating every new batch of this compound before its use in critical applications.
Caption: A comprehensive workflow for the in-house quality control of incoming this compound.
Conclusion
For researchers and drug development scientists, the mantra "know your molecule" begins with the starting materials. The commercial availability of this compound provides a vital resource, but it must be paired with rigorous in-house verification. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a systematic supplier qualification process and employing a complementary suite of analytical techniques—GC for routine purity, NMR for structural integrity, and GC-MS for impurity identification—scientists can ensure the quality and consistency of their starting material. This diligence is a foundational step in guaranteeing the reproducibility of their research and the integrity of their synthesized compounds.
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Key reactions involving difluorodiphenylsilane in organosilicon chemistry
An In-Depth Technical Guide to the Core Reactions of Difluorodiphenylsilane in Organosilicon Chemistry
Abstract
This compound ((C₆H₅)₂SiF₂) is a pivotal organosilicon compound that offers distinct advantages in chemical synthesis, primarily owing to its unique reactivity and stability profile. As a moisture-insensitive alternative to its chlorinated analog, diphenyldichlorosilane, it simplifies handling while providing enhanced reactivity toward nucleophiles.[1] This guide provides an in-depth exploration of the core reactions involving this compound, including its hydrolysis to form diphenylsilanediol, reduction to diphenylsilane, and its critical role as a coupling partner in palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their broader implications for researchers in materials science and drug development.
Introduction: The Unique Profile of this compound
The utility of organosilicon compounds in synthesis is largely dictated by the nature of the substituents on the silicon atom. In this compound, the presence of two phenyl groups and two fluorine atoms creates a molecule with a highly electrophilic silicon center. The silicon atom is more electropositive than carbon, making the Si-F bond highly polarized and susceptible to nucleophilic attack.[2] This inherent reactivity is central to its function as a versatile synthetic intermediate.
Compared to the more common diphenyldichlorosilane, this compound presents a significant practical advantage: reduced sensitivity to ambient moisture.[1] This attribute simplifies storage and handling, obviating the need for stringently anhydrous conditions often required for chlorosilanes. The Si-F bond, while reactive, undergoes hydrolysis in a more controlled manner, allowing for precise transformations.
Key Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀F₂Si | [3] |
| Molecular Weight | 220.29 g/mol | [3] |
| Appearance | Colorless Liquid | |
| CAS Number | 312-40-3 | [1][3] |
Nucleophilic Substitution: The Gateway to Siloxanes via Hydrolysis
The most fundamental reaction of this compound is its hydrolysis to diphenylsilanediol ((C₆H₅)₂Si(OH)₂). This reaction is the cornerstone for the synthesis of phenyl-substituted polysiloxanes, which are valued for their thermal stability and dielectric properties.
Mechanistic Insight
The hydrolysis proceeds via a nucleophilic substitution mechanism. The silicon atom, being highly electropositive and capable of expanding its coordination sphere, is readily attacked by the oxygen atom of a water molecule.[2] This is typically a stepwise process where each fluorine atom is sequentially replaced by a hydroxyl group. Unlike Sₙ1/Sₙ2 reactions at a carbon center, substitution at silicon often involves a pentacoordinate intermediate.[4][5] The overall reaction is driven by the formation of the very strong Si-O bond.
To prevent the immediate self-condensation of the resulting diphenylsilanediol into polysiloxanes, the reaction is typically performed under controlled pH conditions, often in a buffered solution or with a weak base to neutralize the hydrofluoric acid (HF) byproduct.[6][7]
Caption: Stepwise hydrolysis of this compound.
Experimental Protocol: Controlled Hydrolysis
This protocol is adapted from established methods for dihalosilane hydrolysis to yield the monomeric diol with high purity by controlling pH.[6][7]
Objective: To synthesize diphenylsilanediol from this compound.
Materials:
-
This compound ((C₆H₅)₂SiF₂)
-
Acetone
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium bicarbonate (17 g, ~2 molar equivalents) in 200 mL of deionized water. Cool the mixture in an ice bath to 0-5 °C.
-
Rationale: The bicarbonate buffer is crucial to neutralize the HF byproduct as it forms. Maintaining a pH between 6 and 7 minimizes the acid- or base-catalyzed condensation of the silanediol product, maximizing the yield of the monomer.[6]
-
Addition of Silane: Dissolve this compound (22.0 g, 0.1 mol) in 100 mL of acetone. Add this solution dropwise to the vigorously stirred bicarbonate solution over 60-90 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: The use of acetone as a co-solvent helps to manage the phase separation between the nonpolar silane and the aqueous medium. A slow, controlled addition prevents localized high concentrations of reactants and acid, which could lead to unwanted polymerization.[7]
-
Reaction and Precipitation: After the addition is complete, allow the mixture to stir for an additional 60 minutes as it slowly warms to room temperature. A white precipitate of diphenylsilanediol will form.
-
Rationale: The diol is sparingly soluble in water and precipitates out, which further protects it from condensation reactions in the aqueous phase.[7][8]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or a mixture of acetone and water, to yield pure, crystalline diphenylsilanediol. Dry the crystals under vacuum.
-
Expected Yield: 85-95%. Melting point: 144-148 °C.[9]
Reduction: Synthesis of Diphenylsilane
The reduction of this compound provides access to diphenylsilane ((C₆H₅)₂SiH₂), a versatile reducing agent and a key monomer for the synthesis of polysilanes via dehydrocoupling polymerization.
Mechanistic Insight
The reduction is accomplished using a powerful hydride source, most commonly Lithium Aluminum Hydride (LiAlH₄ or LAH). LAH is a potent nucleophilic reducing agent that delivers hydride ions (H⁻) to the electrophilic silicon center.[10][11] The reaction proceeds via nucleophilic substitution, where the fluoride ions act as leaving groups and are replaced by hydride ions.
Caption: Experimental workflow for the reduction of this compound.
Experimental Protocol: LAH Reduction
WARNING: Lithium Aluminum Hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.[12]
Objective: To synthesize diphenylsilane via the reduction of this compound.
Materials:
-
This compound ((C₆H₅)₂SiF₂)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Three-neck round-bottom flask, condenser, dropping funnel, N₂ inlet
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
LAH Suspension: Carefully charge the flask with LiAlH₄ (2.1 g, 0.055 mol, ~1.1 equivalents) and 100 mL of anhydrous THF. Stir to create a uniform suspension.
-
Rationale: A slight excess of LAH ensures the complete reduction of both Si-F bonds. Anhydrous THF is the solvent of choice as it is inert to LAH and effectively solvates the species involved.[12]
-
Substrate Addition: Dissolve this compound (11.0 g, 0.05 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution slowly to the LAH suspension while maintaining the temperature at 0 °C with an ice bath.
-
Rationale: The reaction is exothermic. A controlled, dropwise addition at low temperature is critical for safety and to prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC analysis.
-
Quenching (Workup): Cool the reaction flask back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:
-
2.1 mL of water
-
2.1 mL of 15% aqueous NaOH
-
6.3 mL of water This sequence (Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Rationale: This specific workup procedure is a field-proven, safe method for neutralizing highly reactive LAH. The granular precipitate it forms is much easier to handle than the gelatinous paste that can result from simply adding excess water.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with anhydrous diethyl ether (3 x 30 mL). Combine the filtrate and washes.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diphenylsilane can be purified by vacuum distillation to yield a clear, colorless liquid.[13]
Carbon-Carbon Bond Formation: The Hiyama Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms C-C bonds by coupling an organosilane with an organic halide or triflate.[14]
Mechanistic Insight
The Hiyama coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] A unique feature of this reaction is the requirement of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. This species is significantly more nucleophilic and readily transfers one of its phenyl groups to the palladium center.[14] The heightened reactivity of this compound is an asset in this context.[1]
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Role of difluorodiphenylsilane as a precursor in chemical synthesis
An In-Depth Technical Guide to the Role of Difluorodiphenylsilane as a Precursor in Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (Ph₂SiF₂), CAS 312-40-3, is an organosilicon compound of increasing importance in modern chemical synthesis.[1][2] This guide provides a comprehensive overview of its role as a versatile precursor, focusing on the mechanistic principles that underpin its utility. Unlike its more common analogue, diphenyldichlorosilane, this compound offers distinct advantages in terms of handling and reactivity, making it a strategic choice for researchers and process chemists.[1] We will explore its application in the synthesis of silicon-containing polymers and heterocycles, its function as a source of the diphenylsilylene moiety, and its utility in advanced cross-coupling reactions. This document is intended for professionals in research, chemical development, and materials science, offering both foundational knowledge and practical insights into leveraging this powerful synthetic building block.
Introduction: The Strategic Advantage of the Si-F Bond
The utility of any halosilane as a synthetic precursor is dictated by the nature of the silicon-halogen bond. While chlorosilanes are widely used, they are notoriously sensitive to moisture, readily hydrolyzing to release corrosive hydrochloric acid.[3][4] this compound presents a more robust alternative. Its relative insensitivity to ambient moisture simplifies handling and storage, removing the need for strictly anhydrous conditions often required for its chlorinated counterpart.[1]
However, this stability does not compromise its synthetic utility. The high electronegativity of fluorine renders the silicon center highly electrophilic and susceptible to nucleophilic attack.[5] Furthermore, the exceptional thermodynamic stability of the resulting metal fluoride byproducts (e.g., CsF, KF, TBAF) provides a strong driving force for reactions involving fluoride displacement. This unique combination of stability in handling and controlled, high reactivity makes this compound a superior precursor for specific, high-value synthetic transformations.
Comparative Physicochemical Properties
| Property | This compound (Ph₂SiF₂) | Diphenyldichlorosilane (Ph₂SiCl₂) | Rationale for Significance |
| CAS Number | 312-40-3[2] | 80-10-4[4] | Unique chemical identifier. |
| Molecular Weight | 220.29 g/mol [2][6] | 253.20 g/mol | Affects stoichiometry in reactions. |
| Boiling Point | ~272 °C (estimated) | 305 °C | Relevant for purification and reaction temperature control. |
| Reactivity with Water | Slow reaction | Rapid hydrolysis[4][7] | Key advantage in handling and storage; less need for inert atmospheres. |
| Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) | Fluoride displacement is often thermodynamically favorable and can be selectively initiated. |
Core Reactivity: The Diphenylsilylene (Ph₂Si) Donor
At its core, this compound functions as a precursor to the divalent diphenylsilylene unit, a fundamental building block in organosilicon chemistry. This transformation is achieved through nucleophilic substitution at the silicon center, where both fluoride atoms act as excellent leaving groups.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electropositive silicon atom.[5] This process can proceed stepwise, allowing for the sequential introduction of two different nucleophiles if desired. The strong Si-F bond is readily cleaved, particularly in the presence of reagents that can activate the bond or form stable fluoride salts.
Caption: Generalized reaction pathway for this compound.
This fundamental reactivity is the basis for its application in polymer chemistry, heterocycle synthesis, and as a protecting group source.
Application in Polymer Synthesis: Crafting Polysiloxanes
This compound is a key precursor for producing phenyl-containing silicone polymers, particularly polysiloxanes.[3] The incorporation of rigid phenyl groups into the flexible siloxane (Si-O-Si) backbone significantly enhances the thermal stability, oxidative resistance, and radiation resistance of the resulting material compared to standard polydimethylsiloxanes (PDMS).
The synthesis typically involves the controlled hydrolysis of this compound or its co-hydrolysis with other dihalosilanes. The reaction proceeds via the formation of a diphenylsilanediol intermediate (Ph₂Si(OH)₂), which then undergoes polycondensation to form the siloxane polymer. While the dichloro-analogue is also used, the more controlled reactivity of the difluoro compound can be advantageous for producing polymers with specific molecular weights and low polydispersity.
Workflow for Polysiloxane Synthesis
Caption: Synthetic workflow from precursor to polysiloxane.
Role in Modern Organic Synthesis
Beyond polymer science, this compound is a valuable reagent in organic synthesis for creating carbon-carbon and carbon-silicon bonds.
Precursor in Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organosilane and an organic halide. This compound can serve as an efficient precursor for the organosilicon partner. Its heightened reactivity towards nucleophiles, such as fluoride activators (e.g., TBAF), is crucial for the transmetalation step in the catalytic cycle.[1] The reaction is prized for its tolerance of various functional groups and for generating non-toxic silicate byproducts.
Synthesis of Silicon-Containing Heterocycles
Silicon-containing heterocycles are of growing interest in medicinal chemistry and materials science, as the inclusion of silicon can favorably alter a molecule's physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.[8] this compound serves as an excellent electrophilic silicon source for constructing these rings. For instance, it can react with di-nucleophiles, such as diols or diamines, in a cyclization reaction to form five- or six-membered silaheterocycles.[8][9]
Silyl Protecting Group Chemistry
While not a direct protecting group itself, this compound is a precursor for creating bulky and robust silyl protecting groups. For example, reaction with an alcohol under basic conditions can generate a silyl ether. The diphenylsilyl group offers different steric and electronic properties compared to more common alkylsilyl groups (e.g., TMS, TBDMS). The cleavage of such groups often involves fluoride ions, a chemistry that is intrinsically linked to the precursor's own reactivity.[10][11]
Experimental Protocols: A Practical Guide
The following protocol provides a generalized, self-validating framework for a nucleophilic substitution reaction using this compound. Warning: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of a Disubstituted Diphenylsilane
Objective: To demonstrate the role of this compound as a Ph₂Si precursor by reacting it with an alcohol nucleophile to form a dialkoxydiphenylsilane.
Materials:
-
This compound (Ph₂SiF₂)
-
Anhydrous alcohol (e.g., Ethanol, 2.2 equivalents)
-
Anhydrous, non-protic solvent (e.g., THF or Toluene)
-
A mild, non-nucleophilic base (e.g., Triethylamine, 2.5 equivalents)
-
Inert gas supply (Nitrogen or Argon)
-
Standard, oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble the reaction glassware under an inert atmosphere. Ensure all components are thoroughly dried to prevent unwanted hydrolysis of the product.
-
Reagent Preparation: In the round-bottom flask, dissolve the alcohol (2.2 eq.) and triethylamine (2.5 eq.) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Precursor Addition: Prepare a solution of this compound (1.0 eq.) in the anhydrous solvent in the dropping funnel.
-
Reaction Execution: Add the this compound solution dropwise to the stirred, cooled alcohol/base mixture over 30 minutes. The base is critical as it scavenges the HF byproduct generated during the reaction, driving the equilibrium towards the product.
-
Monitoring and Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. The formation of triethylammonium fluoride salt as a white precipitate is a visual indicator of reaction progress.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the ammonium salt precipitate.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ to remove any remaining acidic byproduct, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure dialkoxydiphenylsilane.
Self-Validation: The success of the protocol is validated by the isolation of the desired product, confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of Si-F couplings in the ²⁹Si NMR spectrum would confirm complete substitution.
Conclusion and Future Outlook
This compound is more than just a fluorinated analogue of a common reagent; it is a specialized precursor that offers a unique combination of operational stability and high synthetic reactivity. Its role as a source of the Ph₂Si unit enables the construction of advanced polymers, complex organic molecules, and novel silaheterocycles. As chemists continue to seek more robust and efficient synthetic methods, the strategic application of this compound is poised to grow, particularly in fields where material performance and molecular complexity are paramount.
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Scott, A. M., & Sarpong, R. (2020). Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction. National Institutes of Health. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of this compound in Modern Chemical Synthesis. ningboinno.com. Available at: [Link]
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Scott, A. M., et al. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. National Institutes of Health. Available at: [Link]
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ChemRxiv. (2022). Deprotonation from Diphenylsilane with Organosilyllithium Agents. chemrxiv.org. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Performance: Diphenyldiethoxysilane in Polymerization and Coatings. ningboinno.com. Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of the Si-F Bond in Difluorodiphenylsilane
Executive Summary
Difluorodiphenylsilane, (C₆H₅)₂SiF₂, stands as a pivotal molecule in organosilicon chemistry, embodying a fascinating dichotomy in its chemical behavior. The silicon-fluorine (Si-F) bond is one of the strongest single bonds in chemistry, suggesting significant stability. However, the silicon center remains highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction schemes to elucidate the underlying mechanisms that govern the cleavage of the Si-F bond. We will dissect the principles of nucleophilic substitution at a silicon center, detail the process of hydrolysis, and explore the utility of this compound as a controlled fluoride source. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of fluorinated organosilanes in their work.
Part 1: The Unique Character of the Silicon-Fluorine Bond
The chemistry of this compound is fundamentally governed by the nature of its two Si-F bonds. While exceptionally strong (bond dissociation energy ~540-580 kJ/mol), the Si-F bond is also highly polarized. Silicon's lower electronegativity (1.90 on the Pauling scale) compared to fluorine (3.98) and even carbon (2.55) renders the silicon atom highly electropositive and thus a prime target for nucleophiles.[1]
This inherent electrophilicity is further amplified by the ability of silicon, a third-period element, to expand its coordination sphere by utilizing its vacant 3d orbitals. This allows for the formation of hypervalent, pentacoordinate intermediates, which provides a low-energy pathway for nucleophilic substitution—a stark contrast to the concerted, high-energy transition state seen in analogous reactions at a carbon center.[2][3] This combination of a strong, yet reactive, bond makes this compound a versatile reagent in modern synthesis, with applications ranging from polymer science to the strategic incorporation of fluorine in bioactive molecules, a common strategy in drug design.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀F₂Si | [6] |
| Molecular Weight | 220.29 g/mol | [6] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 305 °C | [1] |
| Density | 1.22 g/mL at 25 °C | [1] |
| CAS Number | 312-40-3 | [6] |
Part 2: Core Reactivity: Nucleophilic Substitution at the Silicon Center
The primary mode of reactivity for the Si-F bond in this compound is nucleophilic substitution. Unlike the classic bimolecular nucleophilic substitution (Sₙ2) at a carbon center, which proceeds through a single, high-energy transition state with inversion of configuration, substitution at silicon (Sₙ2@Si) typically follows an associative mechanism.[2]
The process begins with the nucleophile (Nu⁻) attacking the electrophilic silicon atom. Instead of immediately displacing the leaving group (F⁻), a stable, pentacoordinate trigonal bipyramidal intermediate is formed.[3][7] This intermediate places the incoming nucleophile and the leaving group in the axial positions. Subsequent elimination of the fluoride ion yields the substituted product. This multi-step pathway is energetically more favorable than a concerted displacement, explaining the high reactivity of the silicon center despite the strength of the Si-F bond.[2]
Caption: Associative Sₙ2@Si mechanism for this compound.
Key Reaction: Hydrolysis to Diphenylsilanediol
A quintessential example of this reactivity is the hydrolysis of this compound. The reaction with water, often catalyzed by acid or base, proceeds sequentially to replace both fluorine atoms with hydroxyl groups, ultimately yielding diphenylsilanediol, Ph₂Si(OH)₂.[8][9] This diol is a critical precursor for the synthesis of silicone polymers and other complex organosilicon structures.
The hydrolysis mechanism follows the general Sₙ2@Si pathway, where water acts as the nucleophile.[10] The initial attack forms a pentacoordinate intermediate, which then loses a fluoride ion and a proton to give the fluorosilanol, Ph₂SiF(OH). A second hydrolysis step then yields the final diol product. The reaction is often vigorous, producing hydrogen fluoride (HF) as a byproduct.[6]
Experimental Protocol: Monitoring the Hydrolysis of this compound via ¹⁹F NMR Spectroscopy
This protocol outlines a self-validating system to monitor the kinetics of hydrolysis, providing both qualitative and quantitative insights into the reactivity of the Si-F bond.
Objective: To determine the rate of hydrolysis of this compound to diphenylsilanediol by observing the disappearance of the Si-F signal and the appearance of a free fluoride signal in ¹⁹F NMR.
Materials:
-
This compound ((C₆H₅)₂SiF₂)
-
Deuterated acetonitrile (CD₃CN), anhydrous
-
Deionized water (H₂O)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) and a known concentration of the internal standard in anhydrous CD₃CN. This ensures a stable starting point and accurate quantification.
-
Initiation of Reaction: In a clean, dry NMR tube at a controlled temperature (e.g., 25 °C), add 500 µL of the stock solution. The reaction is initiated by injecting a precise volume of deionized water (e.g., 10 µL, representing a defined molar excess).
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at timed intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Spectral Analysis:
-
Identify the initial resonance corresponding to the fluorine atoms in (C₆H₅)₂SiF₂.
-
Monitor the decrease in the integral of this peak over time.
-
Observe the appearance and growth of a new peak corresponding to the released fluoride ion (F⁻) in the aqueous/acetonitrile environment. The chemical shift of this peak will be distinct from the covalently bonded fluorine.
-
-
Data Processing and Validation:
-
Normalize the integral of the (C₆H₅)₂SiF₂ peak against the integral of the inert internal standard at each time point. This corrects for any variations in spectrometer performance.
-
Plot the concentration of (C₆H₅)₂SiF₂ versus time to determine the reaction kinetics (e.g., half-life, rate constant).
-
The concurrent increase in the free fluoride signal provides an internal validation of the Si-F bond cleavage event.
-
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Part 3: Synthetic Utility as a Fluoride Source
Beyond direct substitution at the silicon center, the Si-F bond in this compound can be leveraged for its fluoride-donating capabilities. Although the bond is strong, the high affinity of silicon for fluorine can be exploited to deliver fluoride ions in a controlled manner, often under milder conditions than traditional inorganic fluoride salts. This is particularly useful in reactions where the presence of highly soluble or aggressive fluoride sources like tetrabutylammonium fluoride (TBAF) would lead to side reactions.
Activation of the organosilane with a fluoride source can generate a more reactive pentacoordinate silicate intermediate, which is more amenable to transmetalation in cross-coupling reactions.[11] For example, in certain palladium-catalyzed cross-coupling reactions, organosilanes are used as coupling partners, and their activation via fluoride is a key step.[11] this compound can act as a precursor to these active species or as a mild fluoride source itself to facilitate such transformations.
Experimental Protocol: Fluoride-Mediated Desilylation of a Silyl Ether
Objective: To demonstrate the utility of this compound as a catalyst or fluoride source for the cleavage of a TBDMS-protected alcohol, a standard protecting group in organic synthesis.
Materials:
-
TBDMS-protected alcohol (e.g., TBDMS-O-benzyl alcohol)
-
This compound ((C₆H₅)₂SiF₂)
-
A protic source (e.g., methanol)
-
Solvent (e.g., THF)
-
TLC plates, silica gel for chromatography
Methodology:
-
Reaction Setup: To a solution of the TBDMS-protected alcohol (1 mmol) in THF (5 mL), add methanol (2 mmol).
-
Addition of Fluoride Source: Add a sub-stoichiometric amount of this compound (e.g., 0.1 mmol, 10 mol%). The rationale is that hydrolysis of (C₆H₅)₂SiF₂ in situ by the methanol will generate catalytic amounts of HF, which is the active desilylating agent.
-
Monitoring the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting silyl ether and the appearance of the product alcohol.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Validation and Purification: Purify the crude product by silica gel chromatography. Confirm the identity and purity of the resulting alcohol by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to an authentic sample. The successful cleavage validates the role of the Si-F reagent in delivering the active fluoride species.
Part 4: Conclusion and Future Outlook
The reactivity of the Si-F bond in this compound is a textbook example of balancing thermodynamic stability with kinetic reactivity. The inherent strength of the bond is readily overcome by the electrophilicity of the silicon atom and its capacity to form stable, pentacoordinate intermediates. This dual nature makes it a powerful tool for chemists. Understanding the associative Sₙ2@Si mechanism is critical for predicting and controlling its reactions, whether through direct substitution to form valuable silanols or through its more subtle use as a controlled fluoride-releasing agent. For professionals in drug development and materials science, mastering the reactivity of such organosilicon compounds opens new avenues for molecular design, from creating novel polymer architectures to fine-tuning the properties of pharmaceutically active compounds.
References
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Rzepa, H. (2016). An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog - Ch.imperial. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.18: Nucleophilic Substitution at Silicon. Available at: [Link]
-
Deiters, E., et al. (1997). Silicon-Fluorine and Silicon-Carbon Bond-Cleavage in Organofluorosilicates - A Molecular-Orbital Study. Semantic Scholar. Available at: [Link]
-
Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. Available at: [Link]
-
Bassindale, A. R., & Stout, T. (1986). The mechanism of nucleophilic substitution at silicon. R Discovery. Available at: [Link]
-
Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ACS Figshare. Available at: [Link]
-
Tamao, K. (2007). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. PubMed Central. Available at: [Link]
-
Ting, R., et al. (2015). Reaction of [F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. ResearchGate. Available at: [Link]
-
Cheng, S., et al. (2012). Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. ResearchGate. Available at: [Link]
-
Nature Portfolio. (2018). C-Si bond formation via C-F bond cleavage. Research Communities by Springer Nature. Available at: [Link]
-
chemeurope.com. (2009). Si-F bond breaking. Available at: [Link]
-
Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Available at: [Link]
-
Swain, C. G., & Ross, S. D. (1947). Mechanism of hydrolysis of triphenylsilyl fluoride. DSpace@MIT. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Chen, P., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Available at: [Link]
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Methodological & Application
Application Note: Difluorodiphenylsilane as a High-Efficiency Water-Trapping Reagent in Moisture-Sensitive Synthesis
Abstract
In the realm of fine chemical synthesis, particularly within pharmaceutical and materials science research, the rigorous exclusion of water is paramount to achieving desired reaction outcomes, high yields, and product purity. This application note presents difluorodiphenylsilane (Ph₂SiF₂) as a potent and effective water-trapping reagent, or scavenger, for in-situ dehydration of reaction media. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its application, and discuss its advantages over traditional drying agents in specific contexts. This guide is intended for researchers, chemists, and drug development professionals seeking advanced methods for moisture control in sensitive chemical transformations.
Introduction: The Critical Need for Anhydrous Conditions
Many pivotal reactions in organic synthesis, such as Grignard reactions, Friedel-Crafts acylations, and numerous transition metal-catalyzed cross-couplings, are notoriously sensitive to the presence of water. Water can act as an unwanted nucleophile, a proton source to quench organometallic reagents, or a catalyst poison, leading to diminished yields, formation of byproducts, and in some cases, complete reaction failure. While traditional methods for drying solvents and reagents, such as distillation from reactive metals or the use of desiccants like molecular sieves, are well-established, they are not always sufficient or practical for removing trace amounts of water generated in situ or introduced with reagents.[1][2]
Chemical water scavengers offer a compelling alternative by reacting irreversibly with water under the reaction conditions. This compound emerges as a noteworthy reagent in this class due to its unique reactivity profile. Unlike its more common counterpart, diphenyldichlorosilane, which is highly sensitive to atmospheric moisture, this compound offers a more manageable reactivity, simplifying handling while retaining potent dehydrating capabilities.[3]
Mechanism of Action: The Hydrolysis of this compound
The efficacy of this compound as a water scavenger lies in its facile and irreversible hydrolysis. The silicon-fluorine bond is strong, yet susceptible to nucleophilic attack by water, particularly in the presence of trace acid or base catalysts that are often present in reaction mixtures. The reaction proceeds through a stepwise hydrolysis, ultimately converting water into inert and easily removable byproducts.
The overall reaction can be summarized as follows:
Ph₂SiF₂ + 2 H₂O → Ph₂Si(OH)₂ + 2 HF
The initially formed diphenylsilanediol (Ph₂Si(OH)₂) is prone to self-condensation, especially under heating or catalytic conditions, to form siloxanes. This condensation process liberates additional water, which is then scavenged by remaining this compound, driving the dehydration process to completion. The ultimate byproducts are stable polysiloxanes and hydrogen fluoride (HF). The HF generated is typically neutralized by basic reagents or amines present in the reaction mixture or can be scavenged by the glass surface of the reaction vessel.
Figure 1: Mechanism of water scavenging by this compound.
Application Protocols
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid.[4] It reacts with water to produce hydrogen fluoride, which is toxic and corrosive.[4] All handling should be performed in a well-ventilated fume hood by trained personnel.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6][7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or dry sand) and dispose of as hazardous waste. Do not use water to clean up spills.[6]
General Protocol for In-Situ Water Removal
This protocol provides a general guideline for using this compound as a water scavenger. The optimal amount of reagent and reaction conditions should be determined for each specific application.
Sources
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Application Notes and Protocols for Gold-Catalyzed Reactions with Difluorodiphenylsilane
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Synergy of Gold and Fluorosilanes in Catalysis
Homogeneous gold catalysis has matured into a powerful tool in modern organic synthesis, prized for its unique reactivity in activating alkynes, allenes, and alkenes under mild conditions.[1] A particularly compelling frontier in this field is the strategic cleavage of carbon-fluorine (C-F) bonds, which are the strongest single bonds to carbon.[2] The ability to selectively functionalize or hydrodefluorinate fluoroarenes opens new avenues for the late-stage modification of complex molecules, a critical capability in medicinal chemistry and materials science.[3][4] This guide details a protocol for the gold-catalyzed hydrodefluorination of fluoroarenes, leveraging the reactivity of difluorodiphenylsilane as a key reagent. This reaction is significant as it provides a method to selectively replace a fluorine atom with hydrogen, which can be crucial for tuning the properties of pharmaceutical candidates.[3]
This compound (Ph₂SiF₂) serves as a potent fluoride scavenger and, in the presence of a suitable hydride source, facilitates the reduction of the C-F bond. The choice of a gold catalyst, particularly a cationic species stabilized by an N-heterocyclic carbene (NHC) ligand, is critical for activating the otherwise inert C-F bond.[5] This protocol provides a comprehensive framework for researchers to explore this powerful transformation, from understanding the underlying mechanism to practical experimental execution and safety considerations.
Mechanistic Insights: The Catalytic Cycle of C-F Bond Activation
The gold-catalyzed hydrodefluorination of fluoroarenes with a silane is a nuanced process that hinges on the Lewis acidity of the gold catalyst and the oxophilicity of the silicon reagent. The currently accepted mechanism involves several key steps, as illustrated below. The reaction is initiated by the activation of the C-F bond of the fluoroarene by the cationic gold(I) catalyst.[5] The silane then interacts with this intermediate, leading to the cleavage of the C-F bond and the formation of a new C-H bond.
Figure 1. A proposed catalytic cycle for the gold-catalyzed hydrodefluorination of fluoroarenes.
Causality Behind the Mechanism:
-
Catalyst Activation and π-Complex Formation: The reaction is typically initiated by a cationic gold(I) species, often generated in situ from a pre-catalyst like (NHC)AuCl and a silver salt, or by using a silver-free protocol with a hydroxide pre-catalyst and a Brønsted acid.[6] This electrophilic gold catalyst coordinates to the electron-rich aromatic ring of the fluoroarene, forming a π-complex. This initial association brings the C-F bond into proximity with the metal center.
-
C-F Bond Activation: This is the rate-determining step of the reaction.[5] The gold center facilitates the cleavage of the C-F bond, which can be viewed as an oxidative addition, forming a transient but crucial aryl-gold(III)-fluoride intermediate.[5] The stability of the NHC ligand is vital in supporting the gold center through this change in oxidation state.
-
Role of the Silane: Diphenylsilane (in this adapted protocol) coordinates to the gold(III) center. The primary role of the silane is to act as a hydride donor.
-
Hydride Transfer and Reductive Elimination: A hydride from the silane is transferred to the aryl group attached to the gold center. This is followed by reductive elimination, which forms the new C-H bond and regenerates the active gold(I) catalyst. The fluoride is transferred to the silicon, forming a stable Si-F bond, which is a thermodynamic driving force for the reaction. This compound can be considered a product of this step (or a related species).
Experimental Protocol: Gold-Catalyzed Hydrodefluorination of 4-Fluorotoluene
This protocol details the hydrodefluorination of 4-fluorotoluene as a model substrate, using a gold(I)-NHC catalyst and diphenylsilane. This compound is a key component in the broader context of C-F bond activation with silanes, and this protocol provides a foundational method.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier (Example) |
| Catalyst | (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strem Chemicals |
| Activator | Silver tetrafluoroborate (AgBF₄) | Sigma-Aldrich |
| Substrate | 4-Fluorotoluene | Alfa Aesar |
| Silane Reagent | Diphenylsilane (Ph₂SiH₂) | Oakwood Chemical |
| Solvent | Anhydrous Toluene | Acros Organics |
| Internal Standard | Dodecane | TCI |
| Reaction Vessel | Schlenk flask or oven-dried vial with a screw cap and septum | VWR |
| Stirring | Magnetic stirrer and stir bars | Fisher Scientific |
| Inert Atmosphere | Nitrogen or Argon gas line with manifold | Airgas |
| Analysis | Gas chromatograph with a flame ionization detector (GC-FID), GC-MS | Agilent Technologies |
Safety Precautions
-
Gold Catalysts: Gold salts, such as gold(III) chloride, can be corrosive and cause skin and eye irritation.[7][8][9][10][11] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]
-
This compound & Related Silanes: this compound and dichlorodiphenylsilane are corrosive and react with water.[12][13][14] They can cause severe skin burns and eye damage. Handle these reagents under an inert atmosphere and avoid contact with moisture.[13][14] All glassware should be scrupulously dried.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.
-
General Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10][11][12][13][14] A proper risk assessment should be conducted before starting the experiment.
Step-by-Step Procedure
-
Preparation of the Catalyst Solution:
-
In a glovebox or under a stream of inert gas, add (IPr)AuCl (5.0 mg, 0.008 mmol, 2 mol%) and AgBF₄ (1.6 mg, 0.008 mmol, 2 mol%) to a dry vial.
-
Add 1.0 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. A white precipitate of AgCl will form, and the active cationic gold catalyst will be in solution.
-
-
Reaction Setup:
-
To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorotoluene (44.0 mg, 0.4 mmol, 1.0 equiv).
-
Add dodecane (22.6 mg, 0.133 mmol) as an internal standard.
-
Add 1.0 mL of anhydrous toluene.
-
-
Initiation of the Reaction:
-
To the substrate solution, add diphenylsilane (88.5 mg, 0.48 mmol, 1.2 equiv) via syringe.
-
Using a syringe, carefully transfer the supernatant of the catalyst solution to the reaction flask.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals (e.g., every hour).
-
Quench the aliquots with a small amount of wet diethyl ether and pass them through a short plug of silica gel before injecting them into the GC-FID to determine the conversion of 4-fluorotoluene and the yield of toluene.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to obtain pure toluene.
-
Data Presentation and Expected Results
The efficiency of the hydrodefluorination can be influenced by several factors. Below is a table summarizing typical parameters and their effects.
| Parameter | Variation | Expected Outcome | Rationale |
| Temperature | 60-100 °C | Higher temperatures generally lead to faster reaction rates. | Overcoming the activation energy for C-F bond cleavage. |
| Catalyst Loading | 1-5 mol% | Higher loading can increase the reaction rate but also the cost. | Increased concentration of the active catalytic species. |
| Silane Equivalents | 1.1-2.0 | A slight excess is necessary to drive the reaction to completion. | Ensures complete consumption of the substrate and accounts for any side reactions. |
| Solvent | Toluene, Dioxane | Non-polar, aprotic solvents are generally preferred. | To ensure solubility of all components and avoid interference with the catalytic cycle. |
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the catalyst was handled under strictly anhydrous and inert conditions. The presence of moisture or oxygen can deactivate the gold catalyst.
-
Insufficient Temperature: The C-F bond activation may require higher thermal energy. Increase the reaction temperature in increments of 10 °C.
-
-
Formation of Side Products:
-
Hydrolysis of Silane: If the reaction is not performed under strictly anhydrous conditions, the silane can hydrolyze, leading to the formation of siloxanes and reducing the amount of available hydride donor.
-
Disproportionation of Silane: At elevated temperatures, some silanes can undergo disproportionation.
-
Conclusion
The gold-catalyzed hydrodefluorination of fluoroarenes using silanes represents a valuable synthetic methodology. The protocol detailed herein provides a robust starting point for researchers to explore this transformation. By understanding the underlying mechanism and paying close attention to experimental parameters and safety precautions, this reaction can be a powerful tool in the synthesis of complex organic molecules. The synergy between the unique reactivity of gold catalysts and the properties of organosilane reagents continues to be a fertile ground for innovation in chemical synthesis.
References
- Gold(III)
- Safety Data Sheet - Gold(III) chloride solution. (2023). Siltech PMR.
- Gold Chloride Solution - LBS. (2017). Leica Biosystems.
- Gold-catalysed C–F bond activation. In: Organometallic Chemistry: Volume 41. The Royal Society of Chemistry; 2019.
- SAFETY DATA SHEET - Dichlorodiphenylsilane. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Dichlorodiphenylsilane. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Dichlorodiphenylsilane. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Dichlorodiphenylsilane. (2010). Thermo Fisher Scientific.
- C−F Bond Activation and Functionalizations Enabled by Metal‐free NHCs and Their Metal Complexes. (2020).
- Tzouras N, et al. Synthesis and reactivity of N-heterocyclic carbene (NHC) gold-fluoroalkoxide complexes. Dalton Transactions. 2024.
- Tzouras N, et al. Synthesis and reactivity of N-heterocyclic carbene (NHC) gold-fluoroalkoxide complexes. Dalton Transactions. 2024;53(28):11952-11958.
- Activation of C–F bonds in fluoroarenes by N-heterocyclic carbenes as an effective route to abnormal NHC complexes.
- Li Z, Brouwer C, He C. Recent advances in the gold-catalyzed additions to C–C multiple bonds. Science China Chemistry. 2011;54(12):1884-1904.
- Development of Versatile and Silver-Free Protocols for Gold(I) Catalysis. (2013).
- Cui B, et al. C-Si bond formation via C-F bond cleavage.
- Gair JJ, et al. Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. 2021;98:131-146.
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
- Cui B, et al. Defluorosilylation of fluoroarenes and fluoroalkanes.
- Gair JJ, et al. Palladium-Catalyzed Hydrodefluorination of Fluoroarenes.
- Gold nanoparticle-catalysed functionalization of carbon–hydrogen bonds by carbene transfer reactions. Dalton Transactions. 2017.
- Baresel D, et al. Linear-Structure Single-Atom Gold(I) Catalyst for Dehydrogenative Coupling of Organosilanes with Alcohols.
- Shao J, et al. Proton-catalyzed, silane-fueled Friedel-Crafts coupling of fluoroarenes. Science. 2011;332(6030):712-715.
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Application Notes and Protocols for the Synthesis of Silsesquioxanes Using Difluorodiphenylsilane
Introduction: The Strategic Advantage of Difluorodiphenylsilane in Silsesquioxane Synthesis
Silsesquioxanes, with their unique hybrid inorganic-organic structure, offer a versatile platform for the development of advanced materials with applications ranging from nanoelectronics to biomedicine.[1] The synthesis of these materials typically involves the hydrolysis and condensation of trifunctional organosilanes.[1] While chloro- and alkoxy-silanes have been the precursors of choice, the use of this compound presents distinct advantages that merit exploration by researchers in the field.
The reactivity of the silicon-fluorine bond offers a different kinetic and thermodynamic profile for the hydrolysis and condensation reactions compared to its chloro- and alkoxy- counterparts. This can lead to greater control over the final structure of the silsesquioxane, potentially favoring the formation of specific cage sizes or ladder-like polymers. Furthermore, the in-situ generation of hydrofluoric acid during hydrolysis can act as a catalyst, influencing the reaction pathway. This application note provides a comprehensive guide to the synthesis of silsesquioxanes using this compound, detailing the underlying chemistry, experimental protocols, and characterization techniques.
Reaction Mechanism and Workflow
The synthesis of silsesquioxanes from this compound proceeds through a two-step mechanism: hydrolysis followed by condensation.
-
Hydrolysis: The initial step involves the reaction of this compound with water, leading to the substitution of the fluorine atoms with hydroxyl groups to form diphenylsilanediol. This reaction is typically acid- or base-catalyzed.
-
Condensation: The newly formed silanol groups are highly reactive and undergo intermolecular condensation to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. This step is the primary driver for the formation of the silsesquioxane cage or polymer structure.[1][2]
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of diphenylsilsesquioxanes.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Anhydrous solvents (e.g., Toluene, THF) | Magnetic stirrer with heating plate |
| Deionized water | Condenser |
| Acid or base catalyst (optional) | Dropping funnel |
| Solvents for purification (e.g., Hexane, Ethyl Acetate) | Rotary evaporator |
| Deuterated solvents for NMR | NMR Spectrometer |
| FT-IR Spectrometer | |
| Mass Spectrometer |
Experimental Protocols
Protocol 1: Synthesis of Ladder-like Polydiphenylsilsesquioxane
This protocol is adapted from methods used for the synthesis of ladder-like polyphenylsilsesquioxanes from dihalodiphenylsilanes and can be applied to this compound with appropriate modifications.[3][4][5]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve this compound (10.0 g, 0.045 mol) in 100 mL of anhydrous toluene.
-
Hydrolysis: While stirring vigorously, add a stoichiometric amount of deionized water (0.81 g, 0.045 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Condensation: After the addition of water is complete, heat the reaction mixture to reflux for 4-6 hours to promote condensation. The progress of the reaction can be monitored by the disappearance of the Si-OH peak in the FT-IR spectrum of aliquots taken from the reaction mixture.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, to yield a white, crystalline solid.
-
Characterization
The successful synthesis of the target diphenylsilsesquioxane can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons. |
| ¹³C NMR | Resonances in the aromatic region (δ 125-140 ppm). |
| ²⁹Si NMR | A sharp singlet in the range of δ -45 to -55 ppm, characteristic of a D-type silicon atom [(C₆H₅)₂SiO] in a ladder or cage structure. |
| FT-IR | Strong absorption bands around 1000-1100 cm⁻¹ corresponding to the Si-O-Si stretching vibrations. Absence of a broad peak around 3200-3600 cm⁻¹ indicates the complete condensation of silanol groups. |
| Mass Spectrometry | The mass spectrum should show peaks corresponding to the molecular weight of the desired silsesquioxane oligomers. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete hydrolysis or condensation. | Increase reaction time or temperature. Consider the use of a catalyst (e.g., a mild acid or base). |
| Gel Formation | Uncontrolled, rapid condensation. | Slower addition of water. Use a more dilute solution. |
| Broad NMR Peaks | Mixture of different oligomers or incomplete condensation. | Optimize purification method (e.g., fractional crystallization or column chromatography). Ensure complete removal of water during the condensation step. |
| Presence of Si-OH peak in FT-IR | Incomplete condensation. | Extend the reflux time or increase the reaction temperature. |
Mechanism of Silsesquioxane Formation
The formation of the silsesquioxane structure is a complex process involving a series of competing hydrolysis and condensation reactions. The final structure is influenced by several factors including the nature of the solvent, the concentration of reactants, temperature, and the presence of catalysts.
Caption: Simplified mechanism of silsesquioxane formation from this compound.
References
-
Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). Available at: [Link]
-
Synthesis of Ladder-like Polyphenylsilsesquioxanes with Fairly High Regularity Using 1,2-Ethylenediamine as Endo-template*. (n.d.). Available at: [Link]
-
Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). Polymers, 10(9), 1005. Available at: [Link]
-
Polyhedral Phenylsilsesquioxanes. (2001). Macromolecules, 34(1), 3-23. Available at: [Link]
-
A Versatile Equilibrium Method for the Synthesis of High-Strength, Ladder-like Polyphenylsilsesquioxanes with Finely Tunable Molecular Parameters. (2021). Polymers, 13(24), 4474. Available at: [Link]
-
Synthesis, Characterization, and Reaction of Divinyl‐substituted Laddersiloxanes. (n.d.). Available at: [Link]
-
Chemical Structure and Microstructure Characterization of Ladder-Like Silsesquioxanes Derived Porous Silicon Oxycarbide Materials. (2021). Materials, 14(23), 7178. Available at: [Link]
-
Synthesis of Ladder Silsesquioxanes by in situ Polycondensation of Cyclic Tetravinylsiloxanetetraols. (2015). Silicon, 7(2), 133-146. Available at: [Link]
-
Synthesis of Silsesquioxanes with Substituted Triazole Ring Functionalities and Their Coordination Ability. (2022). Molecules, 27(3), 1056. Available at: [Link]
-
A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectros. (2023). Polymers, 15(22), 4410. Available at: [Link]
-
Preparation of chiral ladder-like polysilsesquioxanes and their chiral induction to anionic dye compound. (2004). Journal of Materials Chemistry, 14(12), 1909-1914. Available at: [Link]
-
SILSESQUIOXANES: SYNTHESIS, REACTIVITY AND APPLICATIONS IN MATERIALS CHEMISTRY. (n.d.). IIP Series. Available at: [Link]
-
Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (2024). Inorganic Chemistry, 63(20), 9145-9155. Available at: [Link]
-
Study of the Mechanism of Degradation of Ladder-like Polyhedral Oligomeric Silsesquioxanes by Fourier Transform. (2023). Available at: [Link]
-
Synthesis of polyhedral phenylsilsesquioxanes with KF as the source of the fluoride ion. (n.d.). Available at: [Link]
-
Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. (2023). Available at: [Link]
-
Design and Synthesis of Functional Silsesquioxane-Based Hybrids by Hydrolytic Condensation of Bulky Triethoxysilanes. (2012). International Journal of Molecular Sciences, 13(7), 8913-8930. Available at: [Link]
-
Synthesis of phosphorus-containing polyhedral oligomeric silsesquioxanes via hydrolytic condensation of a modified silane. (2011). Journal of Applied Polymer Science, 122(5), 3383-3389. Available at: [Link]
-
Synthesis of laddersiloxanes by novel stereocontrolled approach. (n.d.). Available at: [Link]
Sources
Experimental setup for coupling difluorodiphenylsilane with tetrasiloxanolate
An Application Note and Detailed Protocol for the Synthesis of Phenyl-Substituted Cyclosiloxanes via Condensation of Difluorodiphenylsilane with Tetrasiloxanolate
Abstract
This document provides a comprehensive guide for the synthesis of well-defined phenyl-substituted cyclosiloxanes, specifically focusing on the coupling reaction between this compound and a pre-formed tetrasiloxanolate salt. Phenyl-substituted siloxanes are of significant interest in materials science due to their enhanced thermal stability, refractive index, and unique chemical properties. This protocol details a robust and reproducible method suitable for research and development laboratories. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and offer methods for product characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Principle and Mechanism
The core of this synthesis is a classic condensation reaction, a cornerstone of siloxane chemistry.[1] The process involves a nucleophilic attack by the highly reactive silanolate oxygen atoms on the electrophilic silicon center of the this compound.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism.[2][3]
-
Nucleophile Activation: The starting tetrasiloxane-diol is deprotonated using a strong base (e.g., n-butyllithium or potassium hydride) to form the corresponding dianion, the tetrasiloxanolate. This deprotonation significantly increases the nucleophilicity of the terminal oxygen atoms, making them potent nucleophiles.
-
Electrophilic Center: The silicon atom in this compound (Ph2SiF2) is highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms and two phenyl groups.
-
Nucleophilic Attack and Ring Formation: The tetrasiloxanolate attacks the Ph2SiF2 molecule in a stepwise manner. The first attack forms a linear intermediate. A subsequent intramolecular attack by the silanolate at the other end of the chain displaces the second fluoride ion, leading to the formation of a cyclic product. The formation of a stable, insoluble salt (e.g., LiF or KF) provides a strong thermodynamic driving force for the reaction.
The choice of a difluoro-silane is strategic. While dichlorosilanes are also common, the Si-F bond is more polarized than the Si-Cl bond, and fluoride is an excellent leaving group in this context, often leading to cleaner reactions.
Safety Precautions and Handling
Extreme caution must be exercised throughout this procedure.
-
This compound (Ph2SiF2): This compound is corrosive and reacts with moisture to release hydrofluoric acid (HF).[4][5] HF is extremely toxic and corrosive, causing severe burns that may not be immediately painful but can result in deep tissue and bone damage.[4][5]
-
n-Butyllithium (n-BuLi): A pyrophoric reagent that will ignite spontaneously on contact with air or moisture. It must be handled exclusively under a dry, inert atmosphere.
-
Solvents: Anhydrous solvents like THF and hexane are flammable.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield are required when handling Ph2SiF2.[5]
-
A lab coat and a chemical-resistant apron (e.g., neoprene or Viton) must be worn.[5]
-
Use heavy-duty, chemical-resistant gloves (e.g., nitrile inner glove with a neoprene or butyl rubber outer glove). Inspect gloves before each use.
-
All manipulations must be performed inside a certified chemical fume hood.[6]
-
An emergency eyewash and safety shower must be immediately accessible.[4]
-
Have a calcium gluconate tube readily available for first aid in case of skin contact with HF.[5]
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | Purity | CAS No. | Supplier Example |
| 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diol | C8H26O5Si4 | ≥95% | 2031-79-0 | Sigma-Aldrich, Gelest |
| n-Butyllithium | C4H9Li | 1.6 M in hexanes | 109-72-8 | Sigma-Aldrich, Acros |
| This compound | C12H10F2Si | ≥98% | 312-40-3 | Sigma-Aldrich, TCI |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | ≥99.9%, inhibitor-free | 109-99-9 | Sigma-Aldrich |
| Anhydrous Hexane | C6H14 | ≥99% | 110-54-3 | Fisher Scientific |
| Deionized Water | H2O | 18 MΩ·cm | 7732-18-5 | N/A |
| Celite® 545 | N/A | N/A | 61790-53-2 | Sigma-Aldrich |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars (Teflon-coated)
-
Glass syringes and stainless-steel cannulas
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
NMR spectrometer (for ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)
-
FT-IR spectrometer
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All glassware must be rigorously oven-dried ( >120 °C overnight) and assembled hot under a stream of dry nitrogen or argon.[7]
Step 1: Preparation of the Dilithium Tetrasiloxanolate Solution
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1,1,3,3,5,5,7,7-octamethyltetrasiloxane-1,7-diol (2.98 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous THF via cannula transfer. Stir the mixture at room temperature until the diol is fully dissolved.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (12.8 mL of a 1.6 M solution in hexanes, 20.5 mmol, 2.05 eq.) dropwise via syringe over 20 minutes.
-
Causality: A slight excess of n-BuLi ensures complete deprotonation of the silanol groups. A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of the dilithium salt should result in a clear, slightly viscous solution.
Step 2: The Coupling Reaction
-
Reagent Preparation: In a separate 100 mL Schlenk flask, dissolve this compound (2.24 g, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF.
-
Cannula Transfer: Cool the flask containing the dilithium tetrasiloxanolate solution to 0 °C (ice-water bath). Slowly transfer the this compound solution into the siloxanolate solution via cannula over 30 minutes with vigorous stirring.
-
Causality: This "inverse addition" (adding the electrophile to the nucleophile) maintains a high concentration of the nucleophile, which favors the desired intramolecular cyclization over intermolecular polymerization. Cooling to 0 °C helps to moderate the reaction rate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). A white precipitate of lithium fluoride (LiF) will form.
Step 3: Work-up and Purification
-
Quenching (Optional but recommended): Cautiously add 5 mL of deionized water to quench any residual reactive species.
-
Filtration: Remove the LiF precipitate by filtering the reaction mixture through a pad of Celite® 545. Wash the filter cake with a small amount of THF (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude, colorless oil or a waxy solid.
-
Purification: The primary method for purification is recrystallization.
-
Dissolve the crude product in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and dry under high vacuum.
-
Data Summary and Characterization
Quantitative Data
| Parameter | Value | Notes |
| Molar Ratio (Diol:n-BuLi:Ph2SiF2) | 1 : 2.05 : 1 | Ensures complete deprotonation and reaction. |
| Reaction Temperature | -78 °C to RT | Controlled for selectivity and safety. |
| Reaction Time | ~18 hours | Allows for complete cyclization. |
| Theoretical Yield | 4.75 g | Based on 10.0 mmol of the limiting reagent. |
| Expected Appearance | White crystalline solid | After purification. |
Characterization
-
¹H NMR: Expect signals corresponding to the methyl protons on the siloxane backbone and the phenyl protons. Integration should match the expected ratio.
-
¹³C NMR: Will show characteristic peaks for the methyl and phenyl carbons.
-
²⁹Si NMR: A powerful tool to confirm the cyclic structure. Expect distinct signals for the -Si(Me)2-O- and -Si(Ph)2-O- environments.
-
¹⁹F NMR: The disappearance of the signal corresponding to Ph2SiF2 confirms the completion of the reaction.
-
FT-IR: Look for the strong Si-O-Si stretching vibration (~1000-1100 cm⁻¹) and the absence of the broad O-H stretch from the starting silanol (~3200-3400 cm⁻¹).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cyclic phenylsiloxane.
References
-
ResearchGate. Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. Available from: [Link]
-
Ibrahim, M. et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). Available from: [Link]
-
Lange, H. et al. (2024). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry – A European Journal. Available from: [Link]
-
Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]
-
ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Available from: [Link]
-
Polo, V. et al. (2018). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. Available from: [Link]
-
Gridnev, A. A. et al. (2022). Synthesis of Siloxyalumoxanes and Alumosiloxanes Based on Organosilicon Diols. Polymers. Available from: [Link]
-
Aloisi, M. et al. (2024). Cost-efficient temperature mediation of DPMS synthesis in flow using continuous flow chemistry. OSTI.GOV. Available from: [Link]
-
Booth, H. S., & Suttle, J. F. (1946). Preparation and Reactions of Dichlorodifluorosilane. Journal of the American Chemical Society. Available from: [Link]
-
Morita, H. et al. (1993). Syntheses and Reactions of Metal Organics. XVII. Synthesis of Silane Coupling Agent Having Fluorocarbon Chain and Surface Modification of Glass Plate. Consensus. Available from: [Link]
-
Stanford University. Lab Manual - General Safety Training. nano@stanford. Available from: [Link]
-
University of Rochester. Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. Available from: [Link]
-
University of Rochester Environmental Health & Safety. (2023). University of Rochester Hydrofluoric Acid Safe Handling Guidelines LS-G002. Available from: [Link]
-
A. A. Grinberg et al. (1996). Synthesis of (diorgano)chloro(4-chlorobutoxy)silanes. Russian Chemical Bulletin. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Difluorodiphenylsilane in the Synthesis of Novel Protease Inhibitors
Introduction: The Imperative for Advanced Protease Inhibitors and the Emergence of Organosilanes
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in countless physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including viral infections like HIV, cancer, and neurodegenerative disorders. Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[1] A key strategy in designing these inhibitors is to mimic the tetrahedral transition state of peptide bond hydrolysis.[1] This has led to the exploration of various bioisosteres, with organosilicon compounds, particularly silanediols, emerging as a promising class of transition state analogs.[2][3]
Silicon's similarity to carbon, combined with its unique electronic properties, allows for the design of molecules that can effectively inhibit proteases. Silanediols, which are more stable than their carbon-based hydrated carbonyl counterparts, can act as potent transition state analog inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of difluorodiphenylsilane as a key precursor in the synthesis of silanediol-based protease inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for successful synthesis and application.
The Unique Chemistry of this compound: A Gateway to Silanediol Peptidomimetics
This compound ((C₆H₅)₂SiF₂) is a versatile reagent in organic synthesis. The silicon atom in this compound is highly electrophilic due to the electron-withdrawing nature of the two fluorine atoms and the phenyl groups. This makes it highly susceptible to nucleophilic attack, a key feature exploited in the synthesis of silanediols.[4] The silicon-fluorine bond is also strong, yet under appropriate conditions, it can be readily cleaved, making this compound an excellent precursor for introducing the diphenylsilyl moiety.
The diphenylsilyl group often serves as a stable protecting group for the silanediol functionality during multi-step peptide synthesis.[5] This resilience is crucial for compatibility with the various reagents and reaction conditions encountered in peptide chemistry. The final deprotection step, typically an acid-catalyzed hydrolysis, unmasks the silanediol to yield the active protease inhibitor.
Diagrammatic Overview of the Synthetic Strategy
The general workflow for synthesizing a silanediol-based protease inhibitor using this compound involves the introduction of the diphenylsilyl moiety, followed by peptide couplings and final deprotection to the active silanediol.
Caption: General synthetic workflow from this compound to a silanediol protease inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key diphenylsilyl-protected intermediate and its subsequent conversion to a silanediol peptidomimetic.
Protocol 1: Synthesis of a Diphenylsilyl-Protected Amino Acid Derivative
This protocol describes the reaction of this compound with a protected amino acid diol to form a cyclic diphenylsilyl ether. This intermediate can then be used in peptide synthesis.
Materials:
-
This compound
-
N-Boc-L-Phenylalaninol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N-Boc-L-Phenylalaninol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.2 eq) to the solution dropwise.
-
In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diphenylsilyl-protected amino acid derivative.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-Boc-L-Phenylalaninol-diphenylsilyl ether | C₂₉H₃₅NO₄Si | 489.68 | 85-95 |
Protocol 2: Deprotection to the Silanediol
This protocol outlines the final step of unmasking the silanediol from the fully assembled peptide.
Materials:
-
Diphenylsilyl-protected peptide
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the diphenylsilyl-protected peptide (1.0 eq) in a mixture of DCM and water (9:1 v/v).
-
Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by HPLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the crude silanediol peptide by preparative HPLC to obtain the final product.
Data Presentation:
| Product | Analytical Method | Expected Purity (%) |
| Silanediol Protease Inhibitor | RP-HPLC | >95 |
Causality and Experimental Choices: A Senior Scientist's Perspective
The choice of this compound as a starting material is deliberate. While diphenyldichlorosilane can also be used, the fluorine analog can offer advantages in terms of reactivity and handling. The Si-F bond is highly polarized, leading to a very electrophilic silicon center, which can drive the initial substitution reaction to completion. Pyridine is used as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing side reactions and promoting the desired substitution.
The use of a Boc protecting group for the amine is a standard practice in peptide synthesis, as it is stable under the conditions of silyl ether formation and can be removed under acidic conditions, often concurrently with the final silanediol deprotection if a global deprotection strategy is employed.[6]
The final deprotection with TFA and water is a robust method for cleaving the diphenylsilyl ether. The acid protonates the oxygen atoms, making the silicon more susceptible to nucleophilic attack by water, leading to the formation of the silanediol. The purity of the final product is critical for biological assays, hence the use of preparative HPLC for purification is essential.
Diagram of the Key Synthetic Transformation
Caption: Formation of the diphenylsilyl ether from this compound and a diol.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
TLC and HPLC: These chromatographic techniques are essential for monitoring the progress of each reaction and assessing the purity of the intermediates and the final product.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is crucial for confirming the structure of the synthesized compounds at each step. The disappearance of the Si-F signal and the appearance of new signals corresponding to the silyl ether in the ²⁹Si NMR spectrum would confirm the successful completion of the first step.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination, confirming the identity of the synthesized molecules.
By employing these analytical techniques, researchers can ensure the integrity of their synthetic route and the quality of the final protease inhibitor.
Conclusion and Future Outlook
This compound serves as a highly effective and strategic starting material for the synthesis of silanediol-based protease inhibitors. Its reactivity and the stability of the resulting diphenylsilyl ether make it a valuable tool in the medicinal chemist's arsenal. The protocols and insights provided in this application note are intended to empower researchers to explore this promising class of therapeutic agents. Future research may focus on the development of more complex and diverse silanediol peptidomimetics, leveraging the versatility of this compound and related organosilicon reagents to address the ongoing challenge of drug resistance and to develop novel treatments for a wide range of diseases.
References
- Benchchem. A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane.
- Chen, C. A., et al. (2001). Drug design with a new transition state analog of the hydrated carbonyl: silicon-based inhibitors of the HIV protease. PubMed.
- Kim, J., & Sieburth, S. M. (2004). Stereocontrolled synthesis of methyl silanediol peptide mimics. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Ghosh, A. K., et al. (2008). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
- Kim, J., & Sieburth, S. M. (2004). Silanediol peptidomimetics. Evaluation of four diastereomeric ACE inhibitors. PubMed.
Sources
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, enantioselective assembly of silanediol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silanediol peptidomimetics. Evaluation of four diastereomeric ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Efficient, Enantioselective Assembly of Silanediol Protease Inhibitors - Organic Letters - Figshare [figshare.com]
- 5. Stereocontrolled synthesis of methyl silanediol peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Step-by-step hydrosilylation protocol involving difluorodiphenylsilane derivatives
Application Note & Protocol
Topic: A Step-by-Step Hydrosilylation Protocol for the Synthesis of Alkyl-Diphenylsilane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Organosilicon Compounds
Organosilicon compounds, particularly those featuring phenylsilane scaffolds, represent a class of molecules with rapidly expanding utility in medicinal chemistry and materials science. The incorporation of a silicon atom into an organic framework can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation, offering a powerful tool for lead optimization in drug discovery.[1][2] Specifically, derivatives of diphenylsilane are valuable precursors for advanced materials and pharmacologically active agents where subsequent modification, such as fluorination, can further tune their properties.[3]
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkene or alkyne, is one of the most direct and atom-economical methods for creating stable carbon-silicon (C-Si) bonds.[4][5] This reaction is paramount in the synthesis of functionalized organosilanes. This application note provides a detailed, field-proven protocol for the platinum-catalyzed hydrosilylation of a terminal alkene with diphenylsilane. The methodology is designed to be a self-validating system, offering researchers a reliable foundation for synthesizing alkyl-diphenylsilane precursors for further elaboration in drug development and materials research.
Reaction Mechanism and Guiding Principles
The catalytic hydrosilylation of alkenes is most commonly mediated by platinum-based catalysts, such as Karstedt's catalyst.[5][6] The reaction proceeds via a well-established catalytic cycle known as the Chalk-Harrod mechanism .[5][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Chalk-Harrod Mechanism involves four key steps:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) catalyst center, forming a Pt(II) intermediate.[5][7]
-
Olefin Coordination: The alkene substrate coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and establishes the regioselectivity of the reaction.[8] For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[5]
-
Reductive Elimination: The final C-Si bond is formed as the alkylsilane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst.[7]
Detailed Experimental Protocol
This protocol describes the hydrosilylation of 1-octene with diphenylsilane using Karstedt's catalyst. The principles can be adapted for other terminal alkenes.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| Diphenylsilane (Ph₂SiH₂) | >97% | Sigma-Aldrich | Highly reactive; handle under inert gas. |
| 1-Octene | Anhydrous, >98% | Sigma-Aldrich | Should be passed through a plug of activated alumina to remove inhibitors. |
| Karstedt's Catalyst | 2% Pt in xylene | Sigma-Aldrich | Extremely active; use in minute quantities.[9] |
| Anhydrous Toluene | DriSolv® or similar | MilliporeSigma | Use a freshly opened bottle or dispense from a solvent purification system. |
| Deuterated Chloroform (CDCl₃) | For NMR analysis | Cambridge Isotope | For product characterization. |
| Argon or Nitrogen Gas | High Purity (99.99%) | Local Supplier | For maintaining an inert atmosphere. |
| Celite® or Activated Carbon | Filtration Grade | Sigma-Aldrich | For catalyst removal during work-up. |
Equipment Setup
-
Schlenk line or glovebox for inert atmosphere operations.
-
Two-neck round-bottom flask (50 mL), oven-dried.
-
Magnetic stirrer and stir bar.
-
Glass syringes and needles for liquid transfers.
-
Septa for sealing the flask.
-
Temperature-controlled oil bath.
-
Rotary evaporator for solvent removal.
-
High-vacuum line and distillation apparatus for purification.
Step-by-Step Reaction Procedure
The following workflow diagram provides a high-level overview of the entire process, from initial setup to final product analysis.
-
System Preparation: Assemble the oven-dried 50 mL two-neck round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum. Place the assembly under a positive pressure of Argon or Nitrogen using a Schlenk line.
-
Reagent Addition:
-
To the flask, add anhydrous toluene (20 mL) via syringe.
-
Add 1-octene (1.12 g, 10.0 mmol, 1 equivalent) via syringe.
-
Add diphenylsilane (1.84 g, 10.0 mmol, 1 equivalent) via syringe. Begin stirring.
-
-
Catalyst Injection & Reaction:
-
Using a microliter syringe, carefully add Karstedt's catalyst solution (10-20 µL, corresponding to ~10 ppm Pt). An immediate, slight color change may be observed.[10]
-
Heat the reaction mixture to 60 °C in a pre-heated oil bath and stir for 2-4 hours.
-
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots via syringe for analysis.
-
FT-IR: The disappearance of the strong Si-H stretching band around 2140 cm⁻¹ is the most reliable indicator of reaction completion.[11]
-
TLC/GC-MS: Monitor the consumption of the starting materials.
-
Work-up and Purification
-
Catalyst Removal: After the reaction is complete (confirmed by FT-IR), cool the mixture to room temperature. Add a small amount of activated carbon or pass the solution through a short plug of Celite® to adsorb the platinum catalyst. Filter the mixture into a clean round-bottom flask.
-
Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (1-octyl)diphenylsilane, is a high-boiling oil. Purify it via vacuum distillation to separate it from any non-volatile impurities or side products. The anti-Markovnikov product is the major isomer.[12]
Characterization of the Product
The identity and purity of the synthesized (1-octyl)diphenylsilane should be confirmed using standard spectroscopic techniques.[13][14]
| Technique | Expected Observation for (1-octyl)diphenylsilane | Rationale |
| FT-IR | Absence of strong Si-H stretch (~2140 cm⁻¹). Presence of C-H stretches (3000-2850 cm⁻¹), Si-Ph stretches (~1430, 1120 cm⁻¹).[15] | Confirms consumption of starting silane and formation of the alkylsilane product. |
| ¹H NMR | Multiplets at ~7.6-7.3 ppm (10H, Phenyl). Triplet at ~0.9 ppm (3H, -CH₃). Multiplets for the alkyl chain protons. Absence of Si-H proton (~4.5-5.5 ppm). | Confirms the structure of the phenyl groups and the octyl chain, and the absence of starting material. |
| ¹³C NMR | Resonances in the aromatic region (~128-135 ppm) and the aliphatic region (~14-33 ppm). | Confirms the carbon framework of the final product. |
| ²⁹Si NMR | A single resonance characteristic for an alkyl-diphenylsilane moiety.[16] | Provides direct evidence for the silicon environment and confirms product formation. |
| Mass Spec | A molecular ion peak (M⁺) or relevant fragment (e.g., M-Ph) corresponding to the calculated mass of C₂₀H₂₈Si. | Confirms the molecular weight of the product. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Slow Rate | Inactive catalyst; presence of inhibitors in alkene; insufficient temperature. | Use fresh catalyst. Purify the alkene by passing it through activated alumina. Increase the reaction temperature in 10°C increments. |
| Low Yield | Incomplete reaction; volatile product loss during work-up; catalyst deactivation. | Ensure the reaction goes to completion via FT-IR monitoring. Be careful during solvent removal. Ensure a strictly inert and anhydrous environment. |
| Mixture of Isomers | Side reactions (e.g., Markovnikov addition, alkene isomerization).[17] | While minor isomer formation is common, ensure the catalyst is active and reaction temperature is not excessively high. Purification by distillation should separate major isomers. |
| Formation of Side Products | Dehydrogenative silylation; presence of oxygen or moisture.[18][19] | Maintain a rigorously inert atmosphere using a Schlenk line or glovebox. Use anhydrous reagents and solvents. |
Safety and Hazard Management
Proper safety precautions are mandatory when performing this protocol.
-
Reagent Hazards:
-
Diphenylsilane & Derivatives: Organosilanes can be flammable and moisture-sensitive. Diphenyldichlorosilane, a related precursor, is highly corrosive and causes severe skin burns and eye damage.[20][21][22] Handle with extreme care in a fume hood.
-
Karstedt's Catalyst: Contains platinum, which can be a sensitizer.[9] Avoid inhalation and skin contact.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
All operations must be conducted in a well-ventilated chemical fume hood.
-
Use Schlenk line techniques to handle air- and moisture-sensitive reagents under an inert atmosphere.
-
An emergency shower and eyewash station should be readily accessible.[20]
-
-
Waste Disposal:
-
Quench any residual reactive silanes carefully before disposal.
-
Dispose of all chemical waste, including solvents and platinum-contaminated materials, according to local and federal environmental regulations. Do not dispose of down the drain.[22]
-
References
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-
Bogdan, B., & Pachenko, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]
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Bogdan, B., & Pachenko, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
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Nowak, I., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
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Lewis, L. N., et al. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society. [Link]
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Pagliaro, M., & Ciriminna, R. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]
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Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. [Link]
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Chemistry LibreTexts. (2023). Hydrosilylation. [Link]
-
Wikipedia. (n.d.). Hydrosilylation. [Link]
-
Wikipedia. (n.d.). Karstedt's catalyst. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Diphenyl Dichlorosilane. [Link]
-
Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. [Link]
-
Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
-
Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). [Link]
-
ResearchGate. (2019). What side products can you expect from hydrosilylation reaction with styrenes?. [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]
-
ResearchGate. (n.d.). Iron-catalyzed hydrosilylation of alkenes with phenylsilane. [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. [Link]
-
Troegel, D., & Stohrer, J. (2011). Recent advances and actual challenges in late transition metal catalyzed hydrosilylation of olefins from an industrial point of view. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. [Link]
-
PubChem. (n.d.). Difluorodiphenylsilane. [Link]
- (No Source)
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Abdul Jameel, A., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH. [Link]
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Duarte, F. S., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Google Patents. (n.d.). CN105153213A - Method for preparing diphenyl silanediol.
-
Schmidt, J., et al. (n.d.). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane. Chemical Communications (RSC Publishing). [Link]
-
Zbieg, J. R., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society. [Link]
-
Sliwoski, G., et al. (2014). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Diphenylsilane. [Link]
-
Lin, S., et al. (n.d.). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. OSTI.GOV. [Link]
-
ResearchGate. (2025). Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar. [Link]
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- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Utility of Difluorodiphenylsilane in Modern Pharmaceutical Research
Abstract: The strategic incorporation of silicon into organic molecules offers a powerful tool for modulating drug-like properties, providing medicinal chemists with an unconventional approach to molecular optimization.[1] Difluorodiphenylsilane (Ph₂SiF₂) emerges as a pivotal reagent in this context, distinguished by its unique reactivity and stability profile. This guide provides an in-depth exploration of Ph₂SiF₂'s applications in pharmaceutical research, moving beyond its role as a simple chemical intermediate to its function as a strategic tool in protective group chemistry, a precursor for advanced bioactive molecules, and a key component in modern cross-coupling reactions. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this versatile organosilicon compound.
Core Principles: Physicochemical Properties and Strategic Advantages
This compound is an organosilicon compound that offers significant advantages over its more common chlorinated analog, diphenyldichlorosilane ((C₆H₅)₂SiCl₂). The fundamental differences arise from the properties of the silicon-fluorine (Si-F) versus the silicon-chlorine (Si-Cl) bond. The Si-F bond is stronger and more polarized, yet the fluoride ion is a poorer leaving group than chloride in many contexts. However, the high affinity of silicon for fluorine provides a powerful thermodynamic driving force for reactions involving fluoride-mediated cleavage.[2]
A key practical advantage of this compound is its reduced sensitivity to moisture compared to its dichlorinated counterpart.[3] This simplifies handling and storage, mitigating the need for stringently anhydrous conditions that can complicate laboratory procedures.[3] Furthermore, the fluorine atoms impart a heightened and often more selective reactivity profile, particularly in palladium-catalyzed cross-coupling reactions.[3]
Table 1: Comparative Properties of Diphenylsilyl Halides
| Property | This compound (Ph₂SiF₂) | Dichlorodiphenylsilane (Ph₂SiCl₂) | Rationale & Significance in Drug Synthesis |
| CAS Number | 312-40-3 | 80-10-4 | Unique identification for procurement and safety data. |
| Molecular Weight | 220.29 g/mol [4] | 253.20 g/mol [5] | Affects stoichiometry calculations in synthesis. |
| Reactivity with Water | Slow reaction | Vigorous reaction, produces HCl[5] | Ph₂SiF₂ is easier and safer to handle, requiring less stringent anhydrous conditions.[3] |
| Primary Application | Silyl ether formation, Hiyama coupling reagent[3] | Precursor for silicone polymers, silyl ether formation[6] | Ph₂SiF₂ offers specialized reactivity for C-C bond formation. |
| Handling | Moisture-insensitive, easier to handle[3] | Highly moisture-sensitive, corrosive | Reduced procedural complexity and enhanced safety for Ph₂SiF₂. |
| Bond Polarity | Si-F bond is highly polarized | Si-Cl bond is less polarized than Si-F | Influences susceptibility to nucleophilic attack at the silicon center.[5] |
Application I: Advanced Silyl Protecting Group Chemistry
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, preventing undesired side reactions.[7][8] Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of introduction, stability across a range of reaction conditions, and selective removal.[9][10][11] The diphenylsilyl group offers unique steric and electronic properties, and its introduction via Ph₂SiF₂ provides a reliable method for this transformation.
Causality Behind Experimental Choices
The selection of a silyl protecting group is a strategic decision based on its stability. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[2][11] The diphenylsilyl group's stability is comparable to the widely used TBDMS group but offers different cleavage conditions and steric profiles. The use of Ph₂SiF₂ for this purpose is predicated on its controlled reactivity. The reaction is typically performed in the presence of a weak base like imidazole, which acts not only as an HCl scavenger (if any is formed from trace moisture) but also as a nucleophilic catalyst to activate the silicon center.
Protocol 2.1: Protection of a Primary Alcohol using this compound
This protocol describes the protection of benzyl alcohol as a model primary alcohol.
Materials:
-
This compound (Ph₂SiF₂)
-
Benzyl alcohol
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add imidazole (2.5 eq) to the stirred solution. Ensure it dissolves completely.
-
Addition of Silylating Agent: Add this compound (1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorodiphenylsilyl ether.
Self-Validation: The success of the protection can be confirmed by ¹H NMR (disappearance of the alcohol proton, shifts in adjacent protons) and ¹⁹F NMR (presence of a signal corresponding to the Si-F group). The purity is assessed by LC-MS.
Application II: Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F).[12][13] The development of novel PET tracers is a major focus of pharmaceutical research. Organosilicon compounds are attractive scaffolds for ¹⁸F-labeling due to the stability of the Si-C bond and the established methods for ¹⁸F-¹⁹F isotope exchange reactions.[14]
This compound can be used to synthesize stable silyl-containing intermediates which are then subjected to radiolabeling in the final step. A common strategy is to use a precursor molecule that can be quickly and efficiently labeled with ¹⁸F, which has a short half-life of approximately 110 minutes.[15]
Protocol 3.1: Synthesis of a Silyl-Functionalized Precursor for Radiolabeling
This protocol outlines the synthesis of a (4-bromophenyl)diphenylsilanol, a versatile intermediate. The silanol can be further functionalized, and the bromo-aryl group provides a handle for subsequent modifications or direct use in coupling reactions before a final radiolabeling step. The initial step would involve creating diphenyldialkoxysilane from Ph₂SiF₂.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Triethylamine
-
4-Bromophenyllithium (prepared from 1,4-dibromobenzene and n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare Diethoxydiphenylsilane: In a flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous ethanol. Add triethylamine (2.2 eq) and stir at room temperature overnight. Workup by removing the triethylammonium fluoride salt by filtration and distilling the solvent to obtain crude diethoxydiphenylsilane, which can be used directly.
-
Grignard/Organolithium Reaction: In a separate flame-dried flask under nitrogen, prepare or take up a solution of 4-bromophenyllithium (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Addition: Slowly add the diethoxydiphenylsilane (1.0 eq) dissolved in anhydrous THF to the organolithium solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
Hydrolysis: Cool the reaction to 0 °C and carefully quench by adding 1M HCl until the solution is acidic. This hydrolyzes the remaining ethoxy group to a silanol.
-
Extraction: Extract the product into diethyl ether (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Purification: After filtration and solvent evaporation, purify the crude silanol by recrystallization or column chromatography to yield pure (4-bromophenyl)diphenylsilanol.
Causality & Validation: The two-step process is necessary because direct reaction of an organolithium with Ph₂SiF₂ can lead to multiple additions. Converting to the less reactive diethoxysilane allows for controlled, mono-substitution. The final product is a stable, crystalline solid that can be fully characterized by NMR, IR (presence of Si-OH stretch), and Mass Spectrometry. This precursor is now ready for further elaboration into a PET tracer candidate.
Application III: Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide for the formation of a carbon-carbon bond.[3] this compound is a particularly effective reagent in this context. The reaction requires a fluoride source (e.g., TBAF) to activate the organosilane, forming a hypervalent siliconate intermediate which then participates in the catalytic cycle.
Sources
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- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. This compound | C12H10F2Si | CID 67557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 10. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. openmedscience.com [openmedscience.com]
- 13. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal-Free C(aryl)-P Bond Cleavage
Abstract
The cleavage of the chemically robust C(aryl)−P bond is a transformation of significant interest in organic synthesis, enabling the modification of organophosphorus compounds that are ubiquitous as ligands, organocatalysts, and pharmaceutical intermediates. Historically, this process has often relied on transition metals or harsh reagents. This guide provides an in-depth technical overview and a detailed experimental protocol for a metal-free approach to C(aryl)−P bond cleavage. We focus on the reaction of triarylphosphines with activated alkynes in the presence of water, a method distinguished by its mild conditions and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this clean and efficient methodology. We will explore the mechanistic underpinnings, provide a step-by-step protocol, discuss the causality behind experimental choices, and offer practical insights for successful implementation.
Introduction: The Strategic Advantage of Metal-Free C-P Bond Cleavage
Organophosphorus compounds are cornerstones of modern chemistry.[1][2] The ability to selectively cleave a C(aryl)−P bond opens pathways for late-stage functionalization, ligand modification, and the synthesis of novel molecular architectures. While methods involving transition metals or strong reducing agents like alkali metals have been developed, they often suffer from drawbacks such as high cost, toxicity, and low functional group tolerance, requiring harsh reaction conditions.[1][2]
The development of metal-free alternatives represents a significant advancement towards greener and more sustainable chemical practices.[1] The protocol detailed herein, based on the work of Takizawa, Salem, and coworkers, leverages the nucleophilic character of triarylphosphines in a reaction with electron-deficient alkynes, using water as a key reagent to facilitate C–P bond cleavage under remarkably mild and neutral conditions.[1][2] This approach avoids the need for precious metals and harsh reagents, making it an attractive and practical option for synthetic chemists.
Mechanistic Insights: The Journey from Phosphine to Phosphoryl
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The overall transformation involves a sequence of nucleophilic addition, intramolecular rearrangement, and bond cleavage, driven by the formation of a stable P=O bond.
The proposed mechanism, supported by experimental and computational studies, proceeds through the following key stages[1][2]:
-
Michael Addition: The triarylphosphine (Ar₃P), acting as a soft nucleophile, attacks the electron-deficient alkyne (e.g., ethyl propiolate) in a Michael-type addition. This forms a zwitterionic vinylphosphonium intermediate.
-
Formation of a Hydroxy-λ⁵-phosphane: Water, acting as both a nucleophile and an electrophile, adds to the electrophilic phosphorus center of the zwitterion. This step is crucial and leads to the formation of a pentavalent hydroxy-λ⁵-phosphane intermediate. The formation of this specific intermediate is considered key to enabling the subsequent smooth C(aryl)–P bond cleavage.[1][2]
-
Aryl Migration and C-P Bond Cleavage: The reaction culminates in a 1,2-aryl migration from the phosphorus center to the adjacent carbon of the former alkyne. This concerted step involves the cleavage of the C(aryl)-P bond and the formation of a new C(aryl)-C bond, ultimately yielding the 3-(diarylphosphoryl)-3-aryl propanoic acid derivative.
This cascade of events is elegantly orchestrated without the need for an external catalyst, relying on the inherent reactivity of the starting materials under mild conditions.
// Nodes Start [label="Ar₃P +\nAlkynyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Zwitterionic\nVinylphosphonium", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydroxy-λ⁵-phosphane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-(Diarylphosphoryl)-3-aryl\nPropanoic Acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="Michael Addition"]; Intermediate1 -> Intermediate2 [label="Nucleophilic Attack"]; Water -> Intermediate1 [style=dashed]; Intermediate2 -> Product [label="1,2-Aryl Migration &\nC-P Bond Cleavage"]; }
Figure 1: Proposed reaction mechanism for the metal-free C(aryl)-P bond cleavage.
Detailed Experimental Protocol
This section provides a representative, field-tested protocol for the metal-free C(aryl)-P bond cleavage of tri(p-tolyl)phosphine with ethyl propiolate.
Materials and Equipment
-
Reagents:
-
Tri(p-tolyl)phosphine (C₂₁H₂₁P)
-
Ethyl propiolate (C₅H₆O₂)
-
tert-Butyl methyl ether (TBME, (CH₃)₃COCH₃), anhydrous
-
Deionized water (H₂O)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfer
-
Constant temperature bath (e.g., cryocooler or ice bath)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
NMR spectrometer (¹H, ¹³C, ³¹P), Mass spectrometer
-
Safety and Handling Precautions
-
Triarylphosphines: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl Propiolate: Is a flammable liquid and a lachrymator (causes tearing). It is also an irritant. Handle with care in a fume hood, away from ignition sources. Ensure syringes and needles used for transfer are dry.
-
TBME: Is a highly flammable liquid. All operations should be conducted in a fume hood, away from open flames or sparks.
Step-by-Step Procedure
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// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; }
Figure 2: General experimental workflow for the C(aryl)-P bond cleavage reaction.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tri(p-tolyl)phosphine (1a) (e.g., 0.5 mmol, 1.0 equiv). The flask is then sealed with a rubber septum and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous tert-butyl methyl ether (TBME) (e.g., 5.0 mL) via syringe. Stir the mixture until the phosphine is fully dissolved.
-
Cooling: Place the flask in a constant temperature bath set to 10 °C.
-
Reagent Addition:
-
Add deionized water (2.0 equiv) via syringe to the stirred solution.
-
Slowly add ethyl propiolate (2a) (2.0 equiv) dropwise over 1-2 minutes.
-
-
Reaction Monitoring: Allow the reaction to stir at 10 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The starting triarylphosphine will have a characteristic chemical shift that will diminish as the diarylphosphoryl product appears at a different chemical shift.
-
Workup: After 24 hours, remove the flask from the bath and concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be redissolved in a suitable organic solvent like ethyl acetate or dichloromethane for further purification.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(di(p-tolyl)phosphoryl)-3-(p-tolyl)propanoic acid derivative (3aa).
Causality and Optimization: A Deeper Look
The success of this protocol hinges on several key parameters. Understanding the rationale behind these choices allows for logical troubleshooting and adaptation to new substrates.
| Parameter | Optimal Choice | Rationale & Field Insights |
| Solvent | tert-Butyl methyl ether (TBME) | Screening of various solvents including toluene, CH₂Cl₂, DMF, and THF showed that TBME provided the highest yield (up to 94%).[1] Ethereal solvents are generally good choices for phosphine-alkyne reactions. TBME's polarity and low reactivity likely provide an ideal environment for stabilizing the zwitterionic and pentavalent intermediates without competing side reactions. |
| Temperature | 10 °C | The reaction proceeds efficiently at this mild temperature.[1] Significant deviation to 0 °C or 20 °C did not substantially impact the yield, indicating a reasonably robust temperature window.[1] However, starting at 10 °C is recommended as the optimized condition. Higher temperatures could lead to side reactions. |
| Stoichiometry | 2.0 equiv. Alkyne & 2.0 equiv. H₂O | Using a stoichiometric excess of both the alkyne and water ensures the reaction goes to completion. Reducing the equivalents of either component can lead to a decrease in the isolated yield.[1] |
| Substrate Scope | Electron-rich/neutral triarylphosphines & activated alkynes | The reaction is generally high-yielding for triarylphosphines bearing electron-donating or neutral substituents on the aryl rings. Electron-withdrawing groups may decrease the nucleophilicity of the phosphine, potentially slowing the initial Michael addition. The alkyne must be activated by an electron-withdrawing group (like an ester) to be susceptible to the initial nucleophilic attack. |
Characterization and Validation
Confirming the structure of the final product is a critical step. Due to the presence of phosphorus, ³¹P NMR spectroscopy is an invaluable tool.
-
³¹P NMR Spectroscopy: This technique provides a direct and unambiguous signal for the phosphorus-containing product. The chemical shift of the resulting diarylphosphoryl group will be significantly different from the starting triarylphosphine. For example, triphenylphosphine typically appears around -5 ppm, while the corresponding phosphine oxide is around +30 ppm. This allows for easy reaction monitoring and confirmation of product formation.
-
¹H and ¹³C NMR: These spectra will confirm the overall structure, including the presence of the new C(aryl)-C bond and the propanoic acid backbone.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Impure or oxidized phosphine | Use freshly purchased or purified triarylphosphine. Phosphines can oxidize on storage. |
| Inactive alkyne | Ensure the alkyne is sufficiently electron-deficient. Substrates without a strong electron-withdrawing group may not react. | |
| Insufficient water | Water is a crucial reagent. Ensure the correct stoichiometry is used and that anhydrous solvents are not scavenging the added water. | |
| Formation of Side Products | Polymerization of the alkyne | Add the alkynyl ester slowly and maintain the reaction temperature. |
| Competing reaction pathways | If the substrate has other reactive functional groups, they may interfere. Consider protecting groups if necessary. | |
| Difficult Purification | Streaking on silica gel column | The product is a carboxylic acid, which can be polar. Adding a small amount of acetic acid to the eluent system can sometimes improve chromatographic behavior. |
Alternative Metal-Free Approaches
While the water-mediated reaction with activated alkynes is a highly effective method, it is important to be aware of other metal-free strategies for C(aryl)-P bond cleavage, which may be suitable for different substrate classes. These include:
-
Reductive Cleavage with Alkali Metals: Although not entirely "reagent-free," the use of alkali metals like sodium in liquid ammonia can cleave C-P bonds. However, this method requires cryogenic conditions and is often unselective, with the potential for Birch reduction of the aryl rings.
-
Photochemical Cleavage: Certain organophosphorus compounds can undergo C-P bond cleavage upon irradiation with UV light, often proceeding through radical intermediates. This approach offers orthogonality to many chemical transformations but may require specialized equipment and is substrate-dependent.
-
Base-Mediated Cleavage: In specific cases, strong bases can promote the cleavage of C-P bonds, particularly in phosphonium salts. The feasibility of this approach is highly dependent on the structure of the phosphorus compound.
The choice of method will ultimately depend on the specific substrate, desired product, and available laboratory resources. The protocol detailed in this guide offers one of the mildest and most broadly applicable metal-free options currently available.
References
-
Sako, M., Kanomata, K., Salem, M. S. H., Furukawa, T., Sasai, H., & Takizawa, S. (2022). Metal-free C(aryl)–P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters. Organic Chemistry Frontiers, 9(8), 2157-2164. [Link]
-
Gao, J. (2022). Metal-free C(aryl)–P bond cleavage: Experimental and computational studies. RSC Organic Chemistry Frontiers Blog. [Link]
Sources
Nucleophilic fluorination of secondary substrates using difluorosilicates
An Application Guide to Nucleophilic Fluorination of Secondary Substrates Using Difluorosilicates
Introduction: The Strategic Value of Fluorine in Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[2]
While numerous fluorination methods exist, the direct nucleophilic fluorination of secondary carbon centers presents a persistent challenge.[3][4] These reactions are often plagued by competing elimination (E2) pathways, leading to undesired alkene byproducts and reduced yields.[3] This is particularly problematic for chiral secondary substrates where stereochemical control is paramount. To overcome these limitations, new reagents and methodologies are continuously sought.
This application note details a highly efficient and stereoselective protocol for the nucleophilic fluorination of secondary alcohols using a combination of an activator and a difluorosilicate salt, specifically tetrabutylammonium triphenyldifluorosilicate (TBAT). This method provides a robust solution for accessing valuable secondary alkyl fluorides under mild conditions, with high yields and excellent suppression of elimination side reactions.[5]
Mechanistic Rationale: Activating the Substrate and Delivering the Fluoride
The success of this fluorination protocol hinges on a two-stage process: in-situ activation of the secondary alcohol to form a potent leaving group, followed by a stereospecific nucleophilic substitution with a highly reactive fluoride source.
-
Activation: The secondary alcohol is first treated with n-perfluorobutanesulfonyl fluoride (PBSF) in the presence of a sterically hindered non-nucleophilic base, such as N,N-diisopropylethylamine (i-Pr(_2)NEt). This reaction converts the poor hydroxyl leaving group into a highly reactive perfluorobutanesulfonate (nonaflate) ester. The use of a bulky base is critical as it minimizes the competing E2 elimination pathway that a smaller base might promote.[5]
-
Nucleophilic Displacement: Tetrabutylammonium triphenyldifluorosilicate (TBAT) then serves as the nucleophilic fluoride source. The large tetrabutylammonium cation effectively sequesters the fluoride anion, creating a "naked," highly nucleophilic fluoride species in the non-polar toluene solvent.[5] This potent nucleophile attacks the carbon center bearing the nonaflate leaving group via a classic S(_N)2 mechanism. This results in a clean inversion of stereochemistry at the reaction center and the formation of the desired C-F bond.[5]
The combination of a highly effective leaving group and a potent, soluble fluoride source under mild conditions ensures that the S(_N)2 pathway significantly outcompetes the E2 pathway.
Detailed Experimental Protocol
This protocol provides a general procedure for the fluorination of a secondary alcohol on a 0.5 mmol scale. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Secondary Alcohol Substrate | >98% | Various | Must be dry. |
| n-Perfluorobutanesulfonyl fluoride (PBSF) | Synthesis Grade | Various | Handle with care in a fume hood. |
| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Synthesis Grade | Various | Can be hygroscopic; store in a desiccator. |
| N,N-Diisopropylethylamine (i-Pr(_2)NEt) | Anhydrous, >99.5% | Various | Distill from CaH(_2) before use. |
| Toluene | Anhydrous, >99.8% | Various | Use from a solvent purification system or over Na. |
| Diethyl ether (Et(_2)O) | ACS Grade | Various | For extraction. |
| Saturated aq. NaHCO(_3) | Reagent Grade | N/A | For work-up. |
| Brine | Reagent Grade | N/A | For work-up. |
| Anhydrous MgSO(_4) or Na(_2)SO(_4) | Reagent Grade | Various | For drying. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask, magnetic stir bar, septa, needles | N/A | N/A | Oven-dried before use. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the secondary alcohol (0.5 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous toluene (5.0 mL). Cool the flask to 0 °C in an ice bath. Add i-Pr(_2)NEt (1.5 mmol, 3.0 equiv.) via syringe, followed by the dropwise addition of PBSF (0.75 mmol, 1.5 equiv.).
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature (approx. 25 °C) and stir for an additional 30 minutes. The formation of the sulfonate ester can be monitored by Thin Layer Chromatography (TLC).
-
Fluorination: To the reaction mixture, add TBAT (1.0 mmol, 2.0 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at 25 °C. Monitor the progress of the reaction by TLC or GC-MS until the starting sulfonate ester is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO(_3) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure secondary alkyl fluoride.
-
Characterization: Confirm the structure and purity of the product using
H NMR, C NMR, F NMR, and mass spectrometry.
Substrate Scope and Performance
This method demonstrates broad applicability across a range of primary and secondary alcohols. For secondary substrates, the yields are consistently high, and the formation of elimination byproducts is significantly suppressed.
| Entry | Substrate (Secondary Alcohol) | Product Yield (%)[5] |
| 1 | 2-Octanol | 90 |
| 2 | Cyclohexanol | 85 |
| 3 | 1-Phenylethanol | 91 |
| 4 | endo-Norborneol | 72 |
| 5 | Cholesterol (3β-OH) | 78 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Incomplete activation; poor quality reagents; insufficient reaction time. | Ensure all reagents are anhydrous. Check the activity of PBSF. Increase reaction time and monitor carefully by TLC. |
| Major Elimination Byproduct | Base is not sufficiently hindered; reaction temperature is too high. | Use freshly distilled, high-purity i-Pr(_2)NEt. Ensure the reaction temperature does not exceed 25 °C. |
| Hydrolysis of Intermediate | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction strictly under an inert atmosphere. |
| Difficult Purification | Co-elution of product with byproducts (e.g., Ph(_3)SiF). | Optimize the solvent system for column chromatography. A second column or preparative TLC may be necessary. |
Conclusion
The use of tetrabutylammonium triphenyldifluorosilicate (TBAT) in combination with n-perfluorobutanesulfonyl fluoride (PBSF) offers a powerful and reliable method for the nucleophilic fluorination of secondary alcohols. The protocol is characterized by its mild reaction conditions, high yields, broad substrate scope, and, most importantly, its ability to minimize the formation of elimination byproducts that often compromise such transformations. This makes it an invaluable tool for synthetic chemists, particularly those in drug discovery and development, for accessing stereodefined secondary alkyl fluorides.
References
-
Zhao, X., Zhuang, W., Fang, D., Xue, X., & Zhou, J. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(05), 779-782. Available at: [Link]
-
Colomer, I., Chamberlain, A. E. R., Harsanyi, A., & Sandford, G. (2017). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 19(1), 269-275. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the nucleophilic fluorination reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorination with difluorosilicates. Retrieved from [Link]
-
ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. Retrieved from [Link]
-
Onega, M., et al. (2010). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Nature, 465(7294), 105-109. Available at: [Link]
-
Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 141-164. Available at: [Link]
-
The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]
-
Wolstenhulme, J. R., et al. (2013). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Angewandte Chemie International Edition, 52(37), 9796-9800. Available at: [Link]
-
Resende, L. F., Ávila, E. P., & Pliego, J. R. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. ChemistryOpen, 14(7), e202400101. Available at: [Link]
-
Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 245. Available at: [Link]
-
Ritter, T., et al. (2017). Late-Stage Fluorination: From Fundamentals to Application. Angewandte Chemie International Edition, 56(39), 11730-11753. Available at: [Link]
-
Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
Application Notes & Protocols: A Practical Guide to the Synthesis of Silanediol-Based Transition-State Isosteres
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silanediols have emerged as a compelling class of transition-state isosteres, particularly for the inhibition of metalloproteases and aspartic proteases.[1][2] Their tetrahedral geometry and hydrogen-bonding capabilities allow them to effectively mimic the transient, high-energy tetrahedral intermediate formed during enzyme-catalyzed amide bond hydrolysis.[1][3][4] This guide provides an in-depth overview of the foundational principles, strategic considerations, and practical methodologies for the synthesis of these potent enzyme inhibitors. We detail a convergent and efficient synthetic route, address common challenges such as purification and stability, and provide protocols for characterization, empowering researchers to confidently incorporate this unique isostere into their drug discovery programs.
The Rationale: Silanediols as Transition-State Analogs
Enzymes function by lowering the activation energy of a reaction, often by stabilizing the fleeting transition state.[5] Transition-state analog inhibitors are stable molecules designed to structurally and electronically resemble this high-energy intermediate, allowing them to bind to the enzyme's active site with exceptionally high affinity—often orders of magnitude tighter than the substrate itself.[4][5]
In the case of proteases, the key event is the nucleophilic attack of a water molecule on a peptide's carbonyl carbon, forming a tetrahedral intermediate. A silanediol, R-Si(OH)₂-R', serves as a non-hydrolyzable mimic of this intermediate.[1][3] Unlike carbon, which disfavors a hydrated tetrahedral state over a trigonal planar carbonyl, silicon has a strong preference for tetrahedral geometry, making the silanediol moiety inherently stable.[3] The two hydroxyl groups can effectively chelate the active-site metal ion (e.g., Zn²⁺ in metalloproteases) or form critical hydrogen bonds, replicating the interactions of the true transition state.[1][6]
Figure 1. Logical diagram illustrating how a stable silanediol isostere mimics the transient tetrahedral intermediate of peptide hydrolysis to form a stable complex with the target enzyme.
Core Synthetic Strategies: Building the C-Si-C Framework
The primary challenge in synthesizing silanediol-based peptide mimics is the stereocontrolled construction of two new carbon-silicon (C-Si) bonds. Several strategies have been developed, each with distinct advantages.
-
Hydrolysis of Dihalo- or Dialkoxysilanes: This is the most traditional and direct method for forming the Si(OH)₂ moiety.[7][8] The C-Si-C framework is first assembled, and a precursor like R(R')SiCl₂ or R(R')Si(OMe)₂ is subjected to hydrolysis. However, this final step can be challenging, as the resulting silanediols are often prone to self-condensation, forming polymeric siloxanes.[9][10] This approach often necessitates the use of sterically bulky groups on the silicon atom to isolate monomeric silanediols.[11]
-
Oxidation of Dihydrosilanes: Catalytic methods for the hydrolytic oxidation of dihydrosilanes (R(R')SiH₂) with water offer an atom-efficient route to silanediols.[7][8][12] The selectivity of these reactions—stopping at the silanediol stage without over-oxidation or condensation—is highly dependent on the catalyst and substrate used.[8][12]
-
Convergent Synthesis via Silyllithium Intermediates: A highly effective and versatile strategy involves a two-step sequence: (1) regioselective hydrosilylation to form the first C-Si bond, followed by (2) generation of a nucleophilic silyllithium species to form the second C-Si bond via addition to an electrophile, such as an imine.[13][14] This approach, developed by Organ and co-workers, allows for the independent and controlled introduction of the two side chains, making it broadly applicable for creating diverse inhibitor libraries.[13]
Detailed Protocol: A Convergent Synthesis of a Silanediol Peptidomimetic
This protocol is adapted from the efficient synthesis reported by Organ et al. and demonstrates the power of the convergent silyllithium approach.[13][14] It details the synthesis of a generic silanediol isostere, which can be further elaborated into a tripeptide mimic.
Figure 2. Experimental workflow for the convergent synthesis of a silanediol isostere via hydrosilylation and a silyllithium intermediate.
Protocol 1: Hydrosilylation to Form the First C-Si Bond
This step attaches the first organic fragment (the "carboxyl-containing portion") to the silicon center.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| Terminal Alkene (e.g., Allyl Glycine deriv.) | - | 1.0 | 1.0 |
| Dichlorophenylsilane | 177.10 | 1.1 | 1.1 |
| Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane) | - | ~10 µL | cat. |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried, argon-purged flask, add the terminal alkene and anhydrous toluene.
-
Add Karstedt's catalyst via syringe and stir for 5 minutes at room temperature.
-
Add dichlorophenylsilane dropwise.
-
Heat the reaction mixture to 65 °C and monitor by TLC or ¹H NMR until the starting alkene is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude alkyldiphenylchlorosilane is often used directly in the next step without further purification. Expected Yield: >95%.
Causality: Hydrosilylation is a powerful method for forming C-Si bonds. Karstedt's catalyst is highly efficient for the anti-Markovnikov addition of the Si-H bond across the alkene, ensuring high regioselectivity. Using a slight excess of the silane ensures complete consumption of the valuable alkene starting material.
Protocol 2: Silyllithium Formation and Addition to an Imine
This protocol forms the second C-Si bond, introducing the "amino side" of the peptidomimetic.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| Crude Alkyldiphenylchlorosilane | - | 1.0 | 1.0 |
| Lithium wire or powder | 6.94 | 4.0 | 4.0 |
| Imine Precursor | - | 1.2 | 1.2 |
| Anhydrous THF | - | 10 mL | - |
Procedure:
-
In a separate flame-dried, argon-purged flask, add freshly cut lithium wire/powder and anhydrous THF.
-
Add the crude alkyldiphenylchlorosilane (from Protocol 1) dissolved in anhydrous THF to the lithium suspension at room temperature. The reaction is often marked by a color change to deep red or green, indicating the formation of the silyllithium species. Stir until the starting silane is consumed (TLC analysis, ~2-3 hours).
-
In another flask under argon, dissolve the imine precursor in anhydrous THF and cool to -78 °C.
-
Cannulate the freshly prepared silyllithium solution into the cold imine solution.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected silanediol mimic. Expected Yield: 40-60% over two steps.
Causality: The diphenylsilyl group serves as a robust "masked" silanediol.[15] Its reaction with lithium metal generates a highly nucleophilic silyllithium reagent. This "umpolung" of silicon's reactivity is key to the strategy. Addition to an imine is a reliable method for C-C bond formation that is adapted here for C-Si bond formation, providing excellent control over the introduction of the second substituent.
Protocol 3: Deprotection to Reveal the Silanediol
The final step unmasks the silanol groups from their phenylsilane precursor.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| Protected Silane (from Protocol 2) | - | 1.0 | 1.0 |
| Boron trifluoride diacetic acid complex (BF₃·2AcOH) | - | 10.0 | 10.0 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Saturated aqueous NaHCO₃ | - | - | - |
Procedure:
-
Dissolve the protected silane in DCM.
-
Add the BF₃·2AcOH complex and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude silanediol.
-
Purification of the final silanediol can be challenging (see Section 4). Expected Yield: 30-95%, highly substrate-dependent.
Causality: The phenyl groups on the silicon are used as robust protecting groups that are stable to the nucleophilic and basic conditions of the previous steps.[3][16] They can be cleaved under strong Lewis acidic or oxidative conditions. BF₃·2AcOH provides a source of both a Lewis acid and a proton source to facilitate the cleavage of the Si-Phenyl bonds, which are subsequently replaced by hydroxyl groups upon aqueous workup.
Purification and Stability: The Silanediol Challenge
The primary challenge in working with silanediols, especially sterically unencumbered ones, is their propensity to undergo intermolecular condensation to form oligomeric or polymeric siloxanes.[9][16][17]
Key Considerations:
-
Steric Hindrance: Incorporating bulky groups near the silicon center can significantly inhibit condensation and render the silanediol stable enough for isolation by standard column chromatography.[11]
-
pH Dependence: The rate of condensation is often pH-dependent. Some silanediols show greater stability at higher pH (>11), where the monomeric silanedioate form is favored.[17]
-
Purification Strategy: For challenging cases, a protection-purification-deprotection sequence is highly effective.[15]
-
The crude silanediol from the final deprotection step is treated with chlorotrimethylsilane (TMSCl) and a base (e.g., imidazole) to form the stable, more nonpolar bis-TMS ether.
-
This protected compound is readily purified by standard silica gel chromatography.
-
The purified bis-TMS ether is then cleanly hydrolyzed back to the silanediol using mild aqueous base (e.g., KOH in iPrOH/H₂O) or acid.[15]
-
Analytical Characterization
Confirming the structure of the final silanediol requires a combination of spectroscopic techniques.
Data Interpretation
| Technique | Key Feature | Expected Result & Comments |
|---|---|---|
| ¹H NMR | Si-OH Protons | A broad singlet, typically between δ 2-6 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[18][19] Can be confirmed by D₂O exchange, where the peak disappears. |
| ¹³C NMR | Carbons α to Si | The silicon atom influences the chemical shift of adjacent carbons, which should be consistent with the proposed structure. |
| ²⁹Si NMR | Si (OH)₂ Signal | Provides direct evidence of the silicon environment. While powerful, it suffers from low natural abundance (4.7%) and often long relaxation times, requiring extended acquisition times or hyperpolarization techniques for detection.[20][21] |
| HRMS | Molecular Ion | High-Resolution Mass Spectrometry is crucial to confirm the elemental composition and exact mass of the synthesized compound. Electrospray ionization (ESI) is a common method. |
| FT-IR | O-H Stretch | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the silanol groups. |
Conclusion
The synthesis of silanediol-based transition-state isosteres is a validated and powerful strategy in modern medicinal chemistry. While the inherent instability of the silanediol moiety presents unique challenges, robust synthetic routes, such as the convergent silyllithium approach, have made these compounds broadly accessible. By understanding the principles of their synthesis, the rationale behind specific experimental choices, and the practical techniques for purification and characterization, researchers can effectively harness the potential of silanediols to develop next-generation protease inhibitors.
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Mutahi, M., et al. (2002). Silicon-based metalloprotease inhibitors: synthesis and evaluation of silanol and silanediol peptide analogues as inhibitors of angiotensin-converting enzyme. Journal of the American Chemical Society, 124(25), 7363–7375. [Link]
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Polo, V., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 62(7), 3095-3105. [Link]
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Polo, V., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. [Link]
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Organ, M. G., et al. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. Organic Letters, 4(16), 2683–2685. [Link]
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Various Authors. (2022). Silanediol versus chlorosilanol: Hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes. ResearchGate. [Link]
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Nakao, Y., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ChemRxiv. [Link]
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The Pivotal Role of Difluorodiphenylsilane in Modern Chemical Synthesis Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of modern organic synthesis, the demand for reagents that offer high reactivity, selectivity, and operational simplicity under mild conditions is ever-present. Difluorodiphenylsilane (Ph₂SiF₂) has emerged as a powerful and versatile tool, addressing many of the challenges faced in contemporary chemical research and pharmaceutical development.[1] Unlike its dichlorinated counterpart, diphenyldichlorosilane, this compound exhibits significantly reduced sensitivity to moisture, which simplifies handling and storage protocols.[1] The presence of highly electronegative fluorine atoms enhances the silicon center's reactivity towards nucleophiles, making it an invaluable reagent in a variety of chemical transformations.[1] This guide provides an in-depth exploration of the applications of this compound under mild reaction conditions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications and Mechanistic Insights
This compound's utility spans a range of applications, from a robust protecting group to a key activator in coupling reactions. Its efficacy stems from the unique electronic properties conferred by the fluorine substituents, which modulate the reactivity of the silicon center.
Silyl Ether Formation and Deprotection: A Mild Approach to Hydroxyl Group Protection
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis.[2][3] Silyl ethers are among the most widely used protecting groups due to their ease of formation, stability to a wide range of reaction conditions, and selective removal.[4][5] this compound offers a mild and efficient method for the formation of diphenylsilyl ethers.
Mechanism of Protection: The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of this compound. The presence of a mild base, such as imidazole or triethylamine, facilitates the deprotonation of the alcohol and neutralizes the generated hydrofluoric acid. The enhanced reactivity of the Si-F bond compared to a Si-Cl bond allows this transformation to occur under gentle conditions.[4]
Protocol for Silyl Ether Formation:
-
Reagents: Alcohol, this compound (1.1 eq.), imidazole (2.2 eq.), and anhydrous dichloromethane (DCM) as the solvent.
-
Procedure:
-
To a solution of the alcohol and imidazole in anhydrous DCM at 0 °C, add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection under Mild Conditions: While fluoride-based deprotection using reagents like tetrabutylammonium fluoride (TBAF) is common for silyl ethers, these conditions can be harsh for sensitive substrates.[4][6] The diphenylsilyl group introduced by this compound can often be cleaved under milder, fluoride-free conditions.
Protocol for Mild Deprotection:
-
Reagents: Silyl ether, a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or a fluoride source in a buffered solution, and a protic solvent like methanol or ethanol.
-
Procedure:
-
Dissolve the silyl ether in the chosen solvent.
-
Add the mild deprotecting agent.
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid or removing the fluoride source, followed by extraction and purification.
-
Table 1: Comparison of Silyl Protecting Groups
| Protecting Group | Reagent | Stability to Acid | Stability to Base |
| Trimethylsilyl (TMS) | TMSCl | Low | Low |
| Triethylsilyl (TES) | TESCl | Moderate | Moderate |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl | High | High |
| Diphenylsilyl | Ph₂SiF₂ | Moderate | High |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Very High | High |
Activation of Carboxylic Acids for Amide Bond Formation
The formation of amide bonds is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals. Direct amidation of carboxylic acids with amines is often challenging and requires harsh conditions or the use of expensive coupling reagents.[7][8][9] this compound serves as an effective activating agent for carboxylic acids, facilitating amide bond formation under mild conditions.[10]
Mechanism of Activation: this compound reacts with a carboxylic acid to form a highly reactive silyl ester intermediate. This in situ activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. The driving force for this reaction is the formation of a strong Si-O bond.
Protocol for this compound-Mediated Amidation:
-
Reagents: Carboxylic acid, amine (1.0 eq.), this compound (1.2 eq.), a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 2.5 eq.), and an anhydrous aprotic solvent (e.g., acetonitrile or DCM).
-
Procedure:
-
To a solution of the carboxylic acid and DIPEA in the chosen solvent, add this compound at 0 °C.
-
Stir the mixture for 10-15 minutes to allow for the formation of the activated silyl ester.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting amide by crystallization or column chromatography.
-
This method is particularly advantageous for coupling sterically hindered carboxylic acids or poorly nucleophilic amines, where traditional methods may fail.[11]
Role in Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[12] The reactivity of the organosilane is a critical factor for the success of this reaction. The use of this compound as a precursor to the organosilane coupling partner enhances the reaction efficiency due to the activating effect of the fluorine atoms.[1][12]
Mechanism of Hiyama Coupling: The key step in the Hiyama coupling is the transmetalation of the organic group from the silicon atom to the palladium center. This process is typically facilitated by a fluoride source, which forms a hypervalent silicate species, increasing the nucleophilicity of the organic group.[12] When using an organodifluorosilane, the intrinsic Lewis acidity of the silicon center and the polarization of the Si-C bond facilitate this transmetalation even under milder conditions, sometimes without the need for an external fluoride activator.[12]
Protocol for a Mild Hiyama Coupling:
-
Reagents: Organic halide or triflate, organodifluorophenylsilane (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), a base (e.g., CsF or TBAF, if required), and a suitable solvent (e.g., THF or dioxane).
-
Procedure:
-
In a reaction vessel, combine the organic halide, organodifluorophenylsilane, palladium catalyst, ligand, and base (if used).
-
Add the degassed solvent and heat the reaction mixture to the desired temperature (often milder than with less reactive silanes).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Perform an aqueous workup and purify the product by chromatography.
-
The enhanced reactivity of difluorosilyl compounds can lead to higher yields and reduced reaction times in Hiyama cross-coupling reactions.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Profile: this compound is corrosive and can cause severe skin burns and eye damage.[13][14][15] It reacts with water, potentially releasing hydrogen fluoride.[16]
-
Handling: Always handle this compound in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[13][14] It is advisable to store under an inert atmosphere.[14]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow the material to enter drains or waterways.[17]
Conclusion
This compound is a highly valuable reagent in modern organic synthesis, offering a unique combination of reactivity and stability. Its utility in the mild protection of alcohols, the efficient activation of carboxylic acids for amidation, and its role in enhancing the efficacy of Hiyama cross-coupling reactions make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, the full potential of this versatile compound can be harnessed to advance chemical synthesis and accelerate the discovery of new molecules.
References
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- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/C
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Application Notes and Protocols for Inert Atmosphere Techniques in Difluorodiphenylsilane Reactions
Introduction: The Imperative for an Inert Atmosphere
Difluorodiphenylsilane ((C₆H₅)₂SiF₂) is a highly reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility stems from the polarized silicon-fluorine bonds, rendering the silicon center highly electrophilic and susceptible to nucleophilic attack. This reactivity, however, comes with a critical challenge: an acute sensitivity to atmospheric moisture.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the requisite inert atmosphere techniques for the safe and effective handling of this compound in chemical reactions. Adherence to these protocols is paramount to ensure reaction success, reproducibility, and, most importantly, laboratory safety. The hydrolysis of this compound not only consumes the reagent but also generates hazardous byproducts, including hydrogen fluoride (HF), which is highly corrosive and toxic[1].
This guide will provide a foundational understanding of the principles behind inert atmosphere chemistry and present detailed, field-proven protocols for conducting reactions with this compound using both Schlenk line and glovebox techniques.
Physicochemical Properties and Hazard Summary
A thorough understanding of the properties of this compound is essential for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₂Si | PubChem[1] |
| Molecular Weight | 220.29 g/mol | PubChem[1] |
| Appearance | Colorless to straw-colored liquid | Gelest MSDS[1] |
| Boiling Point | ~305 °C (decomposes) | |
| Density | ~1.15 g/mL | |
| Reactivity | Reacts with water and other protic solvents. |
Hazard Profile: this compound is classified as a substance that causes skin irritation and serious eye damage[1]. Upon contact with moisture, it hydrolyzes to form diphenylsilanediol and hydrogen fluoride[1].
Core Principles of Inert Atmosphere Chemistry
The primary objective of inert atmosphere techniques is to exclude atmospheric oxygen and water vapor from a reaction system. This is achieved by replacing the ambient air with a dry, inert gas, typically nitrogen (N₂) or argon (Ar).
-
Nitrogen vs. Argon: Nitrogen is the more economical choice and is suitable for most applications. However, for reactions involving lithium metal or other highly reactive metals that can form nitrides, argon is the preferred inert gas.
-
Drying of Glassware: All glassware must be rigorously dried before use to remove adsorbed water. This is typically achieved by oven-drying at >125 °C overnight or by flame-drying under vacuum[2].
-
Degassing of Solvents: Solvents for use in inert atmosphere reactions must be deoxygenated and dried. Common methods for degassing include:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. The solvent is frozen with liquid nitrogen, subjected to a high vacuum, and then thawed. This cycle is repeated at least three times.
-
Purging: Bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes) can remove a significant amount of dissolved oxygen. This method is less effective than freeze-pump-thaw but is often sufficient for less sensitive reactions.
-
Experimental Setups: Schlenk Line and Glovebox
The two most common apparatus for performing reactions under an inert atmosphere are the Schlenk line and the glovebox.
The Schlenk Line: A Versatile Tool for Inert Gas Manipulations
A Schlenk line is a dual-manifold glass apparatus connected to a source of purified inert gas and a vacuum pump. This setup allows for the evacuation of air from a reaction vessel and its subsequent backfilling with an inert gas.
Protocols for Handling this compound
The following protocols are designed to provide a framework for conducting reactions with this compound. Always consult the Safety Data Sheet (SDS) for the most current safety information before handling any chemical.
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of liquid this compound from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Dry, nitrogen-flushed syringe with a long needle (at least 18-gauge)
-
Schlenk line with a supply of dry nitrogen or argon
-
Inert gas balloon (optional, for maintaining a positive pressure)
Procedure:
-
Prepare the Reaction Flask: Ensure the Schlenk flask is thoroughly oven-dried or flame-dried under vacuum and has been cooled to room temperature under a positive pressure of inert gas.
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator or by flushing with inert gas.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Introduce a slight positive pressure of inert gas.
-
Withdraw the Reagent: Insert the dry syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of this compound.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles.
-
Transfer to the Reaction Flask: Puncture the septum of the reaction flask with the syringe needle and slowly add the this compound to the flask.
-
Rinse the Syringe: Immediately rinse the syringe with a dry, inert solvent (e.g., anhydrous THF or toluene) followed by a quenching agent like isopropanol to hydrolyze any residual this compound.
Protocol 2: Performing a Hiyama Coupling Reaction with this compound (Adapted from general procedures)
This protocol describes a representative Hiyama cross-coupling reaction between an aryl halide and this compound. The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides.[3][4] The use of a fluoride source is crucial for the activation of the organosilane.[3]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF, 1M solution in THF)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Schlenk tube or flask
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2.5 mol%) and the phosphine ligand (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the aryl halide (1.0 mmol) and the anhydrous solvent (e.g., 5 mL).
-
Addition of this compound: Add this compound (1.2 mmol) via a dry, nitrogen-flushed syringe.
-
Initiation of Reaction: Add the TBAF solution (1.5 mmol) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Polysiloxane via Hydrolysis of this compound (Illustrative Protocol)
The hydrolysis of this compound leads to the formation of diphenylsilanediol, which can then undergo condensation to form polysiloxanes. This process must be carefully controlled to avoid the rapid formation of low molecular weight cyclic species.
Materials:
-
This compound
-
A mixture of a suitable organic solvent (e.g., toluene) and a weak base (e.g., pyridine or triethylamine)
-
Water
-
Schlenk flask equipped with a dropping funnel
Procedure:
-
Reaction Setup: In a three-necked, oven-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a bubbler, dissolve this compound (1.0 equiv) in anhydrous toluene under a nitrogen atmosphere. Add a weak base (2.2 equiv) to the solution.
-
Hydrolysis: Add a stoichiometric amount of water (2.0 equiv) to the dropping funnel and add it dropwise to the stirred solution of this compound at a controlled rate to manage the exotherm.
-
Condensation: After the addition of water is complete, heat the reaction mixture to reflux to promote the condensation of the initially formed silanols into polysiloxanes. Monitor the reaction progress by observing the evolution of byproducts or by spectroscopic methods.
-
Workup: After the desired degree of polymerization is achieved, cool the reaction mixture. The workup procedure will depend on the desired final product. For an oligomeric or polymeric material, precipitation into a non-solvent like methanol may be employed.
-
Purification: Further purification can be achieved by reprecipitation or size-exclusion chromatography.
Safe Quenching and Disposal of this compound
Unused or residual this compound must be quenched safely before disposal.
Procedure:
-
Dilution: Dilute the this compound with an inert, high-boiling solvent such as toluene or hexane in a Schlenk flask under an inert atmosphere.
-
Cooling: Cool the solution in an ice bath.
-
Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a dropping funnel. This will lead to a more controlled hydrolysis.
-
Completion of Quenching: After the initial vigorous reaction has subsided, a mixture of isopropanol and water can be slowly added, followed by water to ensure complete hydrolysis.
-
Neutralization and Disposal: Neutralize the resulting mixture with a weak base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Conclusion
The successful execution of reactions involving this compound is critically dependent on the rigorous application of inert atmosphere techniques. By understanding the principles behind these methods and adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of their experiments, obtain reliable and reproducible results, and maintain a safe laboratory environment. The versatility of this compound as a synthetic building block can be fully realized only when its sensitivity to air and moisture is meticulously managed.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of this compound in Modern Chemical Synthesis. [Link]
-
PubChem. This compound - Hazards Summary. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Wikipedia. Hiyama coupling. [Link]
-
National Institutes of Health. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
National Institutes of Health. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane). [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
-
Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]
-
Wikipedia. Hiyama coupling. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
Richmond Sarpong Group. Quenching of Pyrophoric Materials. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen Rearrangements with Difluorodiphenylsilane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of the Claisen rearrangement using difluorodiphenylsilane. Here, we delve into the mechanistic underpinnings, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your success in the lab.
Introduction: The Claisen Rearrangement and the Role of Silylating Agents
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether.[1][2] While thermally robust, achieving high yields and stereoselectivity can be challenging. A key advancement in this area is the Ireland-Claisen rearrangement, which utilizes a silylating agent to trap an ester enolate as a silyl ketene acetal.[3][4] This intermediate readily undergoes the rearrangement under significantly milder conditions, offering greater control over the reaction's outcome.[5]
This compound (Ph₂SiF₂) is a unique reagent that can potentially offer distinct advantages in this transformation. While less common than traditional silylating agents like chlorotrimethylsilane (TMSCl), its unique electronic properties suggest a dual role in promoting the Claisen rearrangement.
Proposed Mechanism of Action for this compound
We propose that this compound enhances the Claisen rearrangement through a two-fold mechanism:
-
Enolate Trapping to Form a Silyl Ketene Acetal: Similar to the Ireland-Claisen rearrangement, Ph₂SiF₂ can act as an electrophilic silylating agent to trap the enolate of an allylic ester, forming a diphenylsilyl ketene acetal. The fluorine atoms on the silicon center enhance its electrophilicity, potentially leading to a more rapid and efficient trapping of the enolate.
-
Lewis Acid Catalysis: The silicon atom in Ph₂SiF₂ is Lewis acidic due to the presence of the electron-withdrawing fluorine and phenyl groups. This Lewis acidity can allow it to coordinate to the carbonyl oxygen of the allylic ester, facilitating enolate formation. Furthermore, it may also catalyze the subsequent[1][1]-sigmatropic rearrangement by stabilizing the transition state.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound to improve the yield of Claisen rearrangements.
Q1: My Claisen rearrangement yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Possible Causes & Solutions:
-
Inefficient Enolate Formation: The choice and amount of base are critical for generating the enolate.
-
Troubleshooting:
-
Base Selection: For allylic esters, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are typically used.[5] Ensure your base is freshly prepared or titrated.
-
Base Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Temperature Control: Enolate formation is usually performed at low temperatures (-78 °C) to minimize side reactions.[5] Ensure your reaction is adequately cooled.
-
-
-
Ineffective Silylation with this compound: The trapping of the enolate by Ph₂SiF₂ might be incomplete.
-
Troubleshooting:
-
Reagent Quality: Ensure the this compound is of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Addition Protocol: Add the this compound to the pre-formed enolate solution at low temperature. A slow, dropwise addition can improve efficiency.
-
Reaction Time: Allow sufficient time for the silylation to occur before warming the reaction mixture to initiate the rearrangement. Monitor the reaction by TLC or LC-MS if possible.
-
-
-
Suboptimal Rearrangement Conditions: The thermal conditions for the[1][1]-sigmatropic rearrangement may not be optimal.
-
Troubleshooting:
-
Temperature: While silyl ketene acetals rearrange at lower temperatures than their non-silylated counterparts, some heating may still be necessary.[1] Gradually warm the reaction from -78 °C to room temperature, and if no reaction occurs, gently heat to 40-60 °C.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for enolate formation and the subsequent rearrangement.[2] Ensure your solvent is thoroughly dried.
-
-
Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?
Common Side Reactions & Mitigation Strategies:
| Side Product | Probable Cause | Mitigation Strategy |
| Aldol Condensation Products | Incomplete trapping of the enolate allows it to react with unreacted ester starting material. | Ensure rapid and efficient silylation by using a slight excess of high-purity this compound and adding it promptly after enolate formation. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture, which can quench the enolate or hydrolyze the silylating agent and the silyl ketene acetal. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Products from C-silylation | The enolate is ambident and can be silylated at the carbon atom instead of the oxygen.[6] | O-silylation is generally favored under kinetic control (low temperatures). Ensure the silylating agent is added at -78 °C. |
| Decomposition of Starting Material or Product | The reaction temperature for the rearrangement is too high, or the workup is too harsh. | Optimize the rearrangement temperature. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to quench the reaction. |
Q3: How does the stereochemistry of my starting allylic alcohol affect the final product when using this compound?
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state.[7] This means that the stereochemistry of the starting material is transferred to the product with high fidelity.
-
Diastereoselectivity: The geometry of the enolate (E or Z) and the stereochemistry of the allylic group will dictate the diastereoselectivity of the product. The formation of the silyl ketene acetal locks in the enolate geometry, allowing for predictable stereochemical outcomes.[3]
-
Enantioselectivity: If you start with an enantiomerically enriched allylic ester, the chirality will be transferred to the newly formed stereocenter(s) in the product.
Experimental Protocols
Protocol 1: General Procedure for this compound-Promoted Claisen Rearrangement of an Allylic Ester
-
Preparation:
-
Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Add the allylic ester (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of LDA or KHMDS (1.1 eq) to the stirred solution of the allylic ester at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Silylation:
-
Add this compound (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes.
-
-
Rearrangement:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. If the reaction is sluggish, gently heat to 40-60 °C and monitor by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
Diagram 1: Proposed Mechanism
Caption: Proposed mechanism for the this compound-promoted Claisen rearrangement.
Diagram 2: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
References
-
Ireland, R. E.; Mueller, R. H. J. Am. Chem. Soc. 1972, 94, 5897. ([Link])
-
NROChemistry. Ireland-Claisen Rearrangement. ([Link])
-
Organic Chemistry Portal. Ireland-Claisen Rearrangement. ([Link])
-
YouTube. Ireland-Claisen Rearrangement. ([Link])
-
Chemistry LibreTexts. Claisen Rearrangement. ([Link])
- K. C. Nicolaou, E. J. Sorensen, Classics in Total Synthesis, VCH, 1996.
-
Tschernuth, F. S., et al. Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl‐ and Alkoxy Substituents. Eur. J. Inorg. Chem. 2021, 2021, 4473. ([Link])
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. ([Link])
-
Chemistry LibreTexts. Reactivity of Enolate Ions. ([Link])
Sources
- 1. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 2. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing cleavage of Si-O skeleton during deprotection reactions
A Senior Application Scientist's Guide to Preserving the Si-O Skeleton
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ethers as protecting groups for hydroxyl functionalities. While invaluable in multi-step synthesis, the selective removal of silyl ethers can be challenging, often risking the unintended cleavage of other sensitive functionalities or the core Si-O skeleton of polysiloxane-containing molecules. This document provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and cleavage of silyl ethers. Understanding these concepts is the first step toward troubleshooting and optimizing your deprotection reactions.
Q1: What are the primary mechanisms of Si-O bond cleavage?
The cleavage of the Si-O bond in silyl ethers typically proceeds through one of three primary mechanistic pathways, depending on the reagents used:
-
Acid-Catalyzed Cleavage: This pathway involves the initial protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent (e.g., water, methanol), then attacks the silicon center, leading to the cleavage of the Si-O bond. Theoretical studies suggest that factors like protonation of the siloxane oxygen and the formation of hydrogen-bonded complexes with the nucleophile are crucial for lowering the reaction's energy barrier.[1][2]
-
Base-Catalyzed Cleavage: Under basic conditions, a nucleophile (e.g., hydroxide, alkoxide) directly attacks the electron-deficient silicon atom. This forms a pentacoordinate, negatively charged siliconate intermediate, which then collapses to cleave the Si-O bond.
-
Fluoride-Mediated Cleavage: This is the most common and often the most efficient method for silyl ether deprotection. The high affinity of the fluoride ion for silicon is the key driving force. Fluoride attacks the silicon atom to form a hypervalent, pentacoordinate intermediate.[3] The exceptional strength of the resulting Si-F bond (around 135 kcal/mol) makes this process thermodynamically very favorable and highly effective for cleaving even very stable silyl ethers.[4][5]
Q2: How does the structure of the silyl ether affect its stability?
The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom.[6][7] Larger, more sterically demanding groups hinder the approach of protons or nucleophiles to the silicon center and the Si-O bond, thereby increasing the group's stability and resistance to cleavage.[7] This principle is the foundation of orthogonal protection strategies, allowing for the selective removal of one silyl group in the presence of another.[8][9]
The general order of stability is as follows: TMS < TES < TBDMS < TIPS < TBDPS
| Silyl Group | Abbreviation | Relative Stability to Acid[8] | Relative Stability to Base[8] | Common Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃/MeOH; Mild acid (AcOH)[6] |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid; TBAF/THF[10] |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | 20,000 | TBAF/THF; CSA/MeOH; HF-Pyridine[8] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF/THF (often requires heat)[10] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBAF/THF (often requires heat)[9] |
Q3: What are common side reactions during deprotection, and how can they be avoided?
The most common side reactions are substrate degradation due to harsh conditions and the formation of siloxane (R₃Si-O-SiR₃) byproducts.
-
Substrate Degradation: Standard tetra-n-butylammonium fluoride (TBAF) in THF is an excellent reagent but is also slightly basic, which can cause decomposition of base-sensitive substrates.[11] To avoid this, a buffered system, such as TBAF with acetic acid, can be employed to maintain neutral conditions.[11]
-
Siloxane Formation: Siloxanes primarily form when the silylating agent reacts with moisture during the protection step.[12] During deprotection, silanols (R₃Si-OH) are generated as byproducts. If the workup conditions are not carefully controlled, these can condense to form siloxanes, complicating purification. A clean, quick aqueous workup and ensuring the reaction goes to completion can minimize this issue.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My deprotection with TBAF is causing decomposition of my substrate. What are my options?
Causality: Commercial solutions of TBAF contain trace amounts of hydroxide and are inherently basic, which can be detrimental to molecules containing base-labile functional groups (e.g., esters, carbamates, epoxides).[11][13]
Solutions:
-
Buffered TBAF: The most common solution is to buffer the reaction mixture. Adding a stoichiometric equivalent of acetic acid to the TBAF solution neutralizes its basicity without significantly impeding its ability to cleave the silyl ether.[11]
-
Alternative Fluoride Sources:
-
HF-Pyridine (HF•pyr): This reagent is highly effective and less basic than TBAF. It is particularly useful for cleaving robust silyl ethers. Note that reactions involving HF must be conducted in plasticware.[8][10]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous, organic-soluble source of fluoride that is often milder than TBAF.[10]
-
Potassium Fluoride (KF): Used with a phase-transfer catalyst or in polar protic solvents, KF can be a mild and economical alternative.[14][15]
-
-
Switch to Acidic Conditions: If your substrate is stable to acid, switching to an acidic deprotection method is a viable alternative. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid/THF/water mixtures are effective, especially for less hindered silyl ethers.[8][10]
Q2: I need to selectively remove a primary TBDMS ether in the presence of a secondary TIPS ether. How can I achieve this?
Causality: This is a classic problem of orthogonal deprotection, which relies on the differential stability of silyl ethers. Steric hindrance is the key factor; less hindered silyl ethers are more susceptible to cleavage than more hindered ones.[8] A primary TBDMS group is significantly more accessible than a secondary TIPS group.
Solutions:
-
Mild Acidic Conditions: This is often the most reliable method. Conditions that are just strong enough to cleave the TBDMS group will leave the more robust TIPS group intact.
-
Controlled Fluoride Reagents: While TBAF is very powerful, its reactivity can be modulated.
-
Lewis Acid Catalysis: Certain Lewis acids can catalyze the selective cleavage of silyl ethers.
Q3: My deprotection reaction is sluggish and incomplete. How can I improve the yield?
Causality: Incomplete reactions are often due to insufficient reactivity of the deprotection agent, excessive steric hindrance around the Si-O bond, or suboptimal reaction conditions.
Solutions:
-
Increase Reagent Equivalents: For fluoride-mediated reactions, increasing the equivalents of TBAF from 1.1 to 2-3 can often drive the reaction to completion.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of cleavage, particularly for robust groups like TIPS and TBDPS.
-
Switch to a More Powerful Reagent: If mild acidic conditions (e.g., PPTS) are failing, moving to a fluoride-based system (TBAF, HF-Pyridine) will almost certainly be more effective.[10]
-
Solvent Choice: Ensure you are using an appropriate solvent. For fluoride-based deprotections, THF is the standard and most effective choice. For acid-catalyzed reactions, protic solvents like methanol are often required.[16][18]
Experimental Protocols
Protocol 1: Buffered TBAF Deprotection of a TBDMS Ether
This protocol is designed to minimize side reactions caused by the basicity of the TBAF reagent.[11]
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Preparation: In a separate vial, add a 1.0 M solution of TBAF in THF (1.2 eq). To this solution, add glacial acetic acid (1.2 eq) and mix thoroughly.
-
Reaction: Add the prepared TBAF/AcOH solution to the substrate solution at room temperature.
-
Monitoring: Stir the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mild Acid-Catalyzed Selective Deprotection of a TES Ether
This protocol is useful for removing a moderately labile silyl group in the presence of more robust ones.[10]
-
Preparation: Dissolve the TES-protected alcohol (1.0 eq) in methanol (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reaction: Add p-toluenesulfonic acid (p-TsOH) (0.3 eq) to the solution.
-
Monitoring: Stir the mixture at 0 °C and monitor the reaction progress by TLC. The reaction typically takes 1-2 hours.
-
Work-up: Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Library.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). Academic Journal.
- A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. (n.d.). Silyl ether.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem Technical Library.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Iacono, S. T., et al. (n.d.). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. NIH Public Access.
- Request PDF. (2025).
- Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175.
- ECHEMI. (n.d.).
- ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon.
- NIH. (n.d.).
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- ACS Publications. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics.
- ACS Publications. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics.
- BenchChem. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem Technical Library.
- StudySmarter. (2022). Silyl Ether Protecting Groups Explained.
- ResearchGate. (2021). Deprotection of silyl ether by TBAF.
- Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- BenchChem. (2025). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions. BenchChem Technical Library.
- ChemSpider Synthetic Pages. (n.d.). Deprotection of a tert-butyldimethylsilyl ether.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- YouTube. (2022). Silyl group deprotection by TBAF solution.
- Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709–714.
- Shah, S. T. A., et al. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Journal of Organic Chemistry, 74(5), 2179-2182.
- Fernandes, R. A., et al. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances.
- Khan, A. T., & Mondal, E. (2003). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, (5), 694-698.
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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Technical Support Center: Navigating the Challenges of Silanediol Deprotection with Difluorodiphenylsilane Precursors
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of difluorodiphenylsilane as a precursor for silanediol-based functionalities. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your synthetic workflows.
Introduction: The Role and Challenges of Diphenylsilanediols
Diphenylsilanediols are valuable intermediates in organic synthesis, serving as precursors to complex silicone-containing molecules and as isosteres for diols in medicinal chemistry. The use of this compound as a starting material offers a stable and often crystalline precursor that can be converted to the corresponding silanediol, typically through hydrolysis. However, this "deprotection" or conversion process is not without its challenges. Issues such as incomplete reaction, formation of undesirable byproducts, and purification difficulties can arise, hindering the progress of your research. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the conversion of this compound to diphenylsilanediol and its subsequent use.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Hydrolysis of this compound | Insufficient water or catalyst; Heterogeneous reaction mixture; Steric hindrance around the silicon center. | Ensure a stoichiometric excess of water. Consider using a co-solvent (e.g., acetone, THF) to improve solubility.[1][2] Employ a mild acid or base catalyst to facilitate the reaction.[3] Vigorous stirring is crucial to overcome mass transfer limitations. |
| Formation of White Precipitate (Oligomeric/Polymeric Siloxanes) | Undesired condensation of the silanediol product. This is often promoted by acidic or basic conditions and elevated temperatures.[2][3] | Perform the hydrolysis at or below room temperature.[3] Maintain a neutral pH during the work-up.[1][2] Use a buffered system if necessary. Isolate the silanediol quickly after formation to minimize contact with reactive conditions. |
| Difficulty in Purifying the Diphenylsilanediol | Contamination with starting material, catalyst, or oligomeric byproducts. The amphiphilic nature of silanediols can also complicate extraction.[4] | Recrystallization from a suitable solvent system (e.g., acetone/water, chloroform/methyl ethyl ketone) is often effective.[1][5] Column chromatography on silica gel can be used, but care must be taken to avoid on-column condensation. A non-polar eluent with a polar modifier is recommended. |
| Low Yield of the Desired Product | A combination of incomplete reaction, side reactions, and purification losses. | Optimize reaction conditions (time, temperature, stoichiometry) on a small scale before proceeding to a larger scale. Careful monitoring of the reaction by TLC or GC-MS is essential. Minimize the number of purification steps to reduce material loss. |
| Unexpected Reactivity of the Silanediol in Subsequent Steps | The hydroxyl groups of the silanediol can act as nucleophiles or participate in condensation reactions.[4][6] | Protect the silanediol hydroxyl groups as silyl ethers or other suitable protecting groups if they are not intended to react in the subsequent step. Choose reaction conditions that are compatible with the silanediol functionality. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the use of this compound and the resulting silanediols.
Q1: Why is my hydrolysis of this compound stalling, even with excess water?
A: This is a common issue that often points to solubility problems. This compound is hydrophobic, and if the reaction is purely biphasic, the reaction rate can be extremely slow.
-
Expert Insight: The key is to create an environment where the this compound and water can interact effectively. The use of a co-solvent like acetone or THF is highly recommended.[1][2] These solvents are miscible with both water and the organic substrate, creating a homogeneous or finely emulsified reaction mixture that significantly accelerates the hydrolysis. Additionally, gentle heating can sometimes be employed, but this must be balanced against the risk of promoting condensation of the resulting silanediol.
Q2: I've formed the diphenylsilanediol, but now I'm struggling to remove the fluoride source (e.g., TBAF) used in a subsequent deprotection step. What are the best work-up procedures?
A: Tetrabutylammonium salts can be notoriously difficult to remove due to their solubility in many organic solvents.
-
Troubleshooting Workflow:
A workflow for removing TBAF salts.
-
Detailed Protocol:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract your product with a suitable organic solvent.
-
Wash the combined organic layers repeatedly with water or brine to remove the bulk of the TBAF.
-
If TBAF salts persist, consider a silica gel plug filtration, eluting with your extraction solvent. The polar TBAF salts will often adhere to the silica.
-
For stubborn cases, precipitation of your product from a solvent in which the TBAF salt is soluble can be an effective final purification step.
-
Q3: Can I use acidic or basic conditions to deprotect other silyl ethers in the presence of a diphenylsilanediol moiety?
A: This requires careful consideration of the stability of the diphenylsilanediol.
-
Expert Insight: Diphenylsilanediol is known to be stable under normal conditions but can undergo self-condensation to form siloxanes under either acidic or basic conditions.[2][3][7] Therefore, if you have other silyl ethers to deprotect, it is crucial to choose conditions that are orthogonal to the stability of the silanediol.
-
For acid-labile silyl ethers (e.g., TMS, TES): Mildly acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent, may be tolerated, but the reaction should be carefully monitored for any signs of silanediol condensation.[8]
-
For fluoride-labile silyl ethers (e.g., TBS, TIPS): Fluoride sources like TBAF are generally compatible with silanediols, as the deprotection mechanism proceeds via a pentavalent silicon intermediate.[8][9][10] However, the basicity of commercial TBAF solutions can sometimes promote condensation. Using buffered or less basic fluoride sources like HF-pyridine can be a safer alternative.
-
Q4: What are the best practices for storing diphenylsilanediol?
A: Proper storage is essential to maintain the integrity of your diphenylsilanediol.
-
Recommendations:
Advanced Protocols and Methodologies
For challenging cases, the following detailed protocols may provide a successful path forward.
Protocol 1: Controlled Hydrolysis of this compound to Diphenylsilanediol
This protocol is adapted from established procedures for the hydrolysis of dihalosilanes.[2][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a suitable co-solvent (e.g., acetone or THF) at a concentration of approximately 0.5 M.
-
Addition of Water: Slowly add a stoichiometric equivalent of deionized water to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Purification: Recrystallize the crude diphenylsilanediol from a mixture of acetone and water to obtain the pure product.[1]
Protocol 2: Fluoride-Mediated Deprotection in the Presence of a Diphenylsilanediol
This protocol outlines a general procedure for the deprotection of a TBS ether without affecting a diphenylsilanediol moiety.
-
Setup: Dissolve the silyl-protected compound containing the diphenylsilanediol in anhydrous THF (approximately 0.1 M) under an inert atmosphere.
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents) to the stirred solution at room temperature.
-
Monitoring: Monitor the deprotection by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The conversion of this compound to diphenylsilanediol is a valuable synthetic transformation, but it requires careful attention to reaction conditions and purification techniques. By understanding the potential challenges and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently navigate these complexities and successfully incorporate diphenylsilanediol functionalities into their target molecules.
References
- Thermo Fisher Scientific. (2025, September 6).
- Fisher Scientific. (2024, March 26).
- CymitQuimica. (n.d.). CAS 947-42-2: Diphenylsilanediol.
- Unknown. (n.d.). Diphenylsilanediol: Enhancing Polymer Properties and Stability.
- ChemicalBook. (2025, August 18). Diphenylsilanediol | 947-42-2.
- Google Patents. (n.d.).
- ECHEMI. (n.d.). By what mechanism do acids deprotect primary silyl ethers?.
- Google Patents. (n.d.).
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Google Patents. (n.d.). CN105153213A - Method for preparing diphenyl silanediol.
- Unknown. (n.d.).
Sources
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- 2. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 3. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 4. CAS 947-42-2: Diphenylsilanediol | CymitQuimica [cymitquimica.com]
- 5. Diphenylsilanediol | 947-42-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Moisture in Reactions Without Stringent Anhydrous Control
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive reactions but may not have access to gloveboxes or dedicated solvent stills. Here, we provide practical troubleshooting advice and answers to frequently asked questions, focusing on robust techniques to mitigate the detrimental effects of water in your experiments. Our approach is grounded in explaining the "why" behind each method, empowering you to make informed decisions for successful and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during your experimental work. The solutions provided are designed to be implemented with standard laboratory equipment.
Q1: My reaction is sluggish or failing, and I suspect water is the culprit. How can I dry my commercial solvents further without a still?
A1: This is a very common issue, as even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture over time, especially after the bottle has been opened.[1] A highly effective and safer alternative to distillation is the use of activated molecular sieves.[2]
-
Underlying Principle: Molecular sieves are microporous aluminosilicate materials with a uniform pore size.[3][4] They selectively adsorb small molecules like water while excluding larger solvent molecules.[5] 3Å sieves are particularly effective for drying a wide range of organic solvents because the pore size is small enough to exclude most solvent molecules but large enough to trap water.[4][6]
-
Step-by-Step Protocol:
-
Activation: Before use, activate the molecular sieves by heating them in a glassware oven at a high temperature (e.g., 300-350°C) for at least 24 hours to remove any pre-adsorbed water.[7][8]
-
Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[7]
-
Application: Add the activated sieves to your solvent in its original bottle or a separate dry flask. A loading of 5-10% (w/v) is typically sufficient.[2]
-
Equilibration: Allow the solvent to stand over the sieves for at least 24-72 hours before use.[2][9] The required time will depend on the solvent and its initial water content.
-
Dispensing: When you need the dry solvent, carefully decant or use a syringe to draw the liquid, leaving the sieves behind.
-
Q2: I'm generating water as a byproduct, which is inhibiting my reaction. How can I remove it in situ?
A2: When water is a product, its removal is crucial to drive the reaction equilibrium forward, according to Le Châtelier's principle.[10] Two excellent methods for this are azeotropic distillation and the use of in-situ water scavengers.
-
Azeotropic Distillation with a Dean-Stark Apparatus:
-
Causality: This technique is ideal for reactions run at elevated temperatures. It relies on forming a low-boiling azeotrope between the reaction solvent (e.g., toluene) and the water produced.[11] This azeotrope boils at a lower temperature than either component individually, allowing for its removal.[10]
-
Experimental Workflow:
-
Set up your reaction in a round-bottom flask with a Dean-Stark trap and a reflux condenser.[12]
-
Choose a solvent that is immiscible with water and forms an azeotrope with it (toluene is a common choice).[11][13]
-
As the reaction is heated to reflux, the solvent-water azeotrope vaporizes and then condenses.[10]
-
The condensate collects in the Dean-Stark trap. Since water is denser than toluene, it will form a separate lower layer that can be periodically drained off, while the solvent overflows and returns to the reaction flask.[11][12]
-
-
-
In-situ Water Scavengers:
-
Mechanism: Certain reagents can be added directly to the reaction mixture to chemically react with and sequester water as it forms.[14]
-
Examples:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added directly to the reaction flask (ensure they are compatible with your reagents).[15]
-
Orthoesters: Reagents like triethyl orthoformate can react with water to form inert byproducts (in this case, ethanol and ethyl formate).
-
-
Q3: My starting materials are hygroscopic solids. How can I handle them without a glovebox?
A3: Handling hygroscopic solids requires minimizing their exposure to the atmosphere.
-
Best Practices:
-
Drying: Before use, dry the solid in a vacuum oven or a desiccator over a strong drying agent (e.g., P₂O₅).
-
Inert Atmosphere: If possible, work under a positive pressure of an inert gas like nitrogen or argon. This can be achieved by flushing a flask with the gas and maintaining a gentle flow during manipulations.[16]
-
Quick Weighing: Weigh the required amount of the solid quickly on a tared weighing paper or in a vial and add it to the reaction flask promptly.
-
Sealed Containers: For storage, use well-sealed containers, and consider adding a small pouch of desiccant inside the secondary container.[17]
-
Frequently Asked Questions (FAQs)
Q4: What are the key differences between common drying agents like calcium chloride, sodium sulfate, and magnesium sulfate?
A4: These are typically used during reaction workup to dry organic extracts, not for preparing anhydrous solvents for reaction.[18] Their effectiveness varies.
| Drying Agent | Capacity | Speed | Acidity | Comments |
| Anhydrous MgSO₄ | High | Fast | Neutral to weakly acidic | A good general-purpose drying agent.[15] |
| Anhydrous Na₂SO₄ | Moderate | Slow | Neutral | Often used for pre-drying; less efficient than MgSO₄.[19] |
| Anhydrous CaCl₂ | High | Moderate | Lewis acidic | Can react with alcohols, amines, and some carbonyl compounds.[20] |
| Anhydrous CaSO₄ | Low | Fast | Neutral | Sold under the trade name Drierite®. |
Q5: How do I properly set up my glassware to minimize atmospheric moisture?
A5: Proper setup is a critical first line of defense.
-
Glassware Preparation:
-
Ensure all glassware is thoroughly clean and dry. For highly sensitive reactions, oven-drying (overnight at >125°C) or flame-drying under vacuum is recommended to remove adsorbed water from the glass surface.[2][21]
-
Assemble the apparatus while it is still hot and flush with a stream of dry nitrogen or argon as it cools.[21]
-
-
Maintaining an Inert Atmosphere:
-
Use a flask fitted with a rubber septum.[22]
-
Introduce an inert gas (nitrogen or argon) via a needle connected to a gas line or a balloon filled with the gas.[23]
-
Use a second, shorter needle as a vent to allow air to be displaced. Remove the vent needle after a few minutes of purging.[23]
-
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be visualized with an oil bubbler.[21]
-
Q6: Are there any "water-tolerant" reaction conditions or catalysts I can use?
A6: Yes, the field of green chemistry has led to the development of many reactions that can be performed in the presence of water, or even use water as the solvent.[24]
-
Water-Tolerant Lewis Acids: Certain Lewis acids, such as some lanthanide triflates, can remain active in the presence of water.
-
Phase-Transfer Catalysis: This technique can be used for reactions between a water-soluble reactant and a water-insoluble reactant, facilitating the reaction at the interface of the two phases.
-
Micellar Catalysis: Reactions can be carried out in water using surfactants to form micelles, creating a nonpolar microenvironment for the reaction to occur.
Q7: I've heard of using sodium metal and benzophenone to dry solvents. Is this a good option without a dedicated still?
A7: The sodium/benzophenone ketyl system is a classic and highly effective method for producing truly anhydrous and deoxygenated solvents, particularly ethers like THF and diethyl ether.[25] The deep blue color of the ketyl radical anion provides a visual indicator that the solvent is dry.[25][26]
-
Causality: Sodium metal reacts with benzophenone to form a radical anion (the ketyl). This ketyl is a powerful reducing agent that rapidly reacts with any trace water and oxygen present.[25]
-
WARNING: This method involves highly reactive and flammable materials (sodium metal and flammable solvents) and should only be performed by trained personnel with extreme caution and proper safety measures .[25][27] It is traditionally done in a dedicated distillation apparatus (a "still"). While it is possible to prepare a small amount in a flask for immediate use, this is not recommended for beginners due to the significant safety hazards.[28][29] Safer alternatives like activated molecular sieves or solvent purification systems are now preferred in many modern labs.[2]
Visualizing Your Workflow
Decision Tree for Moisture Control
This flowchart can help you select an appropriate strategy based on your reaction's needs.
Caption: A decision-making guide for selecting moisture mitigation techniques.
References
-
Dean–Stark apparatus - Wikipedia. Wikipedia.
-
Drying Solvents - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
-
Essential Guide: Molecular Sieves for Water Removal - Jalon. Jalon.
-
Calcium Hydride - Standard Operating Procedure. (2012). University of California Center for Laboratory Safety.
-
Dean-Stark apparatus | Resource - RSC Education. Royal Society of Chemistry.
-
Azeotropic distillation (Dean-Stark) - Chemistry Online. (2022). Chemistry Online.
-
What is Calcium Hydride (CaH2)? - Properties & Uses - AZoM. (2022). AZoM.
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. Moodle@Units.
-
Calcium hydride is widely used as a desiccant for alkaline solvents - TRUNNANO. TRUNNANO.
-
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. (2017). JoVE.
-
The Benzophenone/Ketyl Tetrahydrofuran(THF) Still | Wsu. Washington State University.
-
Why and How Do We Dry Organic Solvents with Molecular Sieves? - YouTube. (2018). YouTube.
-
How to use molecular sieves to adsorb and remove water and oxygen from a mixture? (2024).
-
Molecular sieve 3A is the best use for water removal from solvents. (2022).
-
Reagents & Solvents: Molecular Sieves - Department of Chemistry : University of Rochester. University of Rochester.
-
Best Practices for Working with Chemical Reactions in the Lab. (2025).
-
Drying solvents - Sciencemadness Wiki. (2023). Sciencemadness Wiki.
-
Drying Agents - Removing water from organic solvents.
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008).
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
-
Air Free Techniques | Handling Air-Sensitive Materials - Ossila. Ossila.
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. (2018). ResearchGate.
-
How To Run A Reaction: The Setup - Department of Chemistry : University of Rochester. University of Rochester.
-
Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC - NIH.
-
Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual.
-
Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. (2023). Reddit.
-
MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills - Wsu. (2005). Washington State University.
-
Air-free technique - Wikipedia. Wikipedia.
-
Technical Support Center: Driving Esterification Equilibrium by Water Removal - Benchchem. Benchchem.
-
Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds - AFINITICA. AFINITICA.
-
Water-mediated heterogeneously catalyzed reactions - OSTI. OSTI.
-
Reagents & Solvents: Reagent Tips - Department of Chemistry : University of Rochester. University of Rochester.
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual.
-
Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents | ACS Omega - ACS Publications. (2018). ACS Publications.
-
An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus - SciELO. SciELO.
-
Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017).
-
Water-Tolerant Solid Acid Catalysts - ResearchGate. (2025). ResearchGate.
-
Drying Agents from EMD Millipore. - Sigma-Aldrich. Sigma-Aldrich.
-
Catalytic Organic Reactions in Water toward Sustainable Society - ResearchGate. ResearchGate.
-
3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
-
Advanced Catalysts for the Water Gas Shift Reaction - MDPI. MDPI.
-
Calcium hydride drying agent - Home-Ohmid is a professional chemical manufacturer. Ohmid.
-
Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride - Benchchem. Benchchem.
-
Bio-inspired catalysts that work in water open door to greener chemical processes.
-
US9708457B2 - Moisture scavenger composition - Google Patents. (2014). Google Patents.
-
Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples - Tri-iso. Tri-iso.
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hydrosilylation of Double-Decker Silsesquioxanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the hydrosilylation of double-decker silsesquioxanes (DDSQs). This guide is designed for researchers, scientists, and professionals in materials science and drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction times and achieve high yields and selectivity.
Introduction: The Challenge of DDSQ Hydrosilylation
Hydrosilylation is a powerful and versatile reaction for creating carbon-silicon bonds, enabling the synthesis of advanced hybrid materials from DDSQ scaffolds.[1][2][3] However, the reaction's efficiency is highly sensitive to a multitude of factors, including catalyst choice, substrate structure, solvent, and temperature. Achieving a rapid and complete reaction requires a nuanced understanding of these parameters. This guide synthesizes field-proven insights and established scientific principles to help you navigate the complexities of this reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the hydrosilylation of DDSQs in a direct question-and-answer format.
Question 1: My reaction is extremely slow or has not started. What are the likely causes and how can I fix it?
A stalled or sluggish reaction is the most frequent issue. The root cause is often related to catalyst activity or reaction conditions.
Potential Causes & Recommended Solutions
-
Catalyst Inhibition or Poisoning: Platinum catalysts are notoriously sensitive to inhibitors.
-
The Cause: Trace impurities in reagents or solvents (e.g., water, amines, thiols, or even certain functional groups on your DDSQ) can coordinate to the platinum center, rendering it inactive. Even hydrogen gas evolution from side reactions can be problematic.[4]
-
Scientist's Note: The synthesis and purification of your DDSQ starting material is a critical, often overlooked, variable. Residual solvents like THF or reagents like triethylamine from prior steps can poison the catalyst.[5][6]
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Toluene is a common choice.[7][8]
-
Purify your DDSQ and silane reagents meticulously. Column chromatography or recrystallization are effective methods.
-
If H₂ evolution is suspected, adding a scavenger like palladium black (10-15 ppm) can mitigate the issue.[4]
-
-
-
Insufficient Thermal Energy: Many hydrosilylation reactions have a thermal activation barrier.
-
Low Catalyst Concentration: The catalyst loading may be too low for your specific system.
-
The Cause: While typical loadings are in the ppm range, challenging substrates may require more catalyst to achieve a reasonable reaction rate.[4][11]
-
Solution:
-
If the reaction is clean but slow, incrementally increase the catalyst loading. Doubling the initial concentration is a reasonable next step.
-
Be aware that higher catalyst concentrations can sometimes lead to more side reactions.
-
-
-
Steric Hindrance: The bulky nature of DDSQ frameworks can impede the approach of the catalyst and reagents.
-
The Cause: The inert organic groups (e.g., phenyl, isobutyl) on the silsesquioxane cage can sterically shield the reactive Si-H or vinyl groups, slowing the reaction.[5][6] The structure of the silane itself also plays a significant role.[5][6]
-
Solution:
-
This is an inherent challenge. Increasing the temperature and reaction time is the primary solution.
-
Consider a less sterically hindered silane if your experimental design allows.
-
Screening different catalysts may reveal one that is more effective for your specific sterically demanding system.
-
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and resolving a slow reaction.
Question 2: My NMR/FT-IR shows the formation of multiple products. How can I improve selectivity?
Side reactions are common in platinum-catalyzed hydrosilylation and can complicate purification and reduce the yield of the desired product.[12][13]
Potential Causes & Recommended Solutions
-
Alkene Isomerization: The catalyst can isomerize terminal alkenes to internal alkenes, which are less reactive towards hydrosilylation.[13][14]
-
The Cause: This is a well-known side reaction pathway for many platinum catalysts.
-
Solution:
-
Use a slight excess (1.1 to 1.5 equivalents) of the alkene-containing reagent to ensure the Si-H reagent is fully consumed even if some isomerization occurs.
-
Lowering the reaction temperature can sometimes suppress isomerization relative to hydrosilylation.
-
Specialized catalysts, such as certain iridium complexes, can offer higher selectivity and prevent isomerization.[1][2]
-
-
-
Dehydrogenative Silylation: This side reaction produces a vinylsilane and H₂ gas instead of the desired alkylsilane.[6][13][15]
-
The Cause: This pathway competes with the main hydrosilylation reaction, particularly with certain catalysts and substrates.[6]
-
Solution:
-
Catalyst choice is paramount. While Karstedt's catalyst is generally selective for hydrosilylation, screening other catalysts may be necessary if this is a major issue.[7] Rhodium catalysts, for example, have been shown to sometimes favor dehydrogenative coupling products.[5][6]
-
Adjusting the solvent and temperature may alter the selectivity between the two pathways.
-
-
Frequently Asked Questions (FAQs)
Q: Which catalyst is the best for DDSQ hydrosilylation?
A: There is no single "best" catalyst; the optimal choice depends on your specific substrates, desired selectivity, and reaction conditions.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Karstedt's Catalyst (Pt₂(dvs)₃) | 10⁻⁴ - 10⁻⁵ mol Pt per Si-H | High activity, good solubility in organic/silicone media, commercially available.[4][11][16] | Can promote side reactions like isomerization.[12][13] Sensitive to inhibitors.[4] |
| Speier's Catalyst (H₂PtCl₆) | Higher than Karstedt's | Historically significant, effective for many applications.[3][17] | Can have an induction period.[17] May be heterogeneous in non-polar silicone media.[18] |
| Iridium-based Catalysts ([Ir(COD)Cl]₂) | Varies | Can offer high selectivity for anti-Markovnikov products and suppress side reactions with specific substrates like vinylbenzenes.[1][2] | May have different reactivity profiles and require specific optimization. |
Expert Recommendation: Start with Karstedt's catalyst as it is the most widely used and highly active catalyst for this purpose.[7][19] If you encounter intractable selectivity issues, exploring an alternative like an iridium-based catalyst is a logical next step.
Q: How does solvent choice affect the reaction time?
A: The solvent plays a crucial role in solubilizing the DDSQ, the silane, and the catalyst, which directly impacts reaction kinetics.
-
Solubility is Key: All reactants must be fully dissolved for a homogeneous reaction to proceed efficiently. DDSQs with phenyl groups are often soluble in aromatic solvents like toluene or xylene .[4][7] DDSQs with more aliphatic groups may dissolve well in THF or dichloromethane (DCM) .[2][8]
-
Polarity and Reactivity: The solvent can influence catalyst activity. Studies have shown reactivity can increase in the order of ACN < hexane < toluene ≈ isopropanol < THF for certain systems.[8] However, be cautious with protic solvents like isopropanol, as they can lead to undesirable side reactions with Si-H groups.[8] Aprotic solvents are generally preferred.[20][21]
Q: What is the best way to monitor the reaction progress?
A: Real-time monitoring is crucial for optimization.
-
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: This is the preferred method for kinetic studies.[5][6] You can directly monitor the disappearance of the characteristic Si-H stretching vibration band (around 2100-2260 cm⁻¹). This gives you real-time data on the reaction rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots at various time points and analyzing them by ¹H NMR is a reliable method. You can track the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the product. ²⁹Si NMR can provide definitive evidence of product formation.[5][6]
Hydrosilylation Reaction Mechanism (Chalk-Harrod)
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] Understanding this cycle can help rationalize reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation of a Vinyl-Functionalized DDSQ
This protocol provides a self-validating system by including steps for rigorous purification and monitoring.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
Purify the vinyl-functionalized DDSQ (1.0 equiv) and the hydrosilane (1.1 equiv per vinyl group) by appropriate methods (e.g., recrystallization, column chromatography) to remove potential inhibitors.
-
Use anhydrous toluene, freshly distilled from CaH₂, as the solvent.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the DDSQ in anhydrous toluene under an argon atmosphere.
-
Add the hydrosilane via syringe.
-
Add the Karstedt's catalyst solution (typically 10⁻⁴ mol Pt per mole of Si-H) via syringe. A slight yellow color may be observed.
-
-
Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath.
-
Monitor the reaction progress every hour by taking small aliquots for ¹H NMR analysis or by using an in-situ FT-IR probe. The reaction is complete when the Si-H signal has completely disappeared. A typical reaction time can range from 2 to 12 hours depending on the substrates.[5][6]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If desired, the catalyst can be partially removed by stirring with activated carbon for 1-2 hours, followed by filtration through a pad of Celite. Note: Complete removal of a homogeneous catalyst is difficult.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation (e.g., adding the concentrated product solution dropwise into a non-solvent like methanol or hexane) or by column chromatography on silica gel.
-
-
Validation:
-
Characterize the final product thoroughly using ¹H, ¹³C, and ²⁹Si NMR spectroscopy to confirm the structure and purity.
-
Use Gel Permeation Chromatography (GPC) to check for the absence of starting materials and the presence of a single, well-defined product peak.
-
Protocol 2: Real-Time Reaction Monitoring using In-Situ FT-IR
-
Setup: Use a reactor equipped with an in-situ FT-IR probe (e.g., a diamond ATR probe).
-
Background: Before adding the catalyst, record a background spectrum of the DDSQ and hydrosilane dissolved in the solvent at the reaction temperature.
-
Initiation: Add the catalyst to start the reaction and begin spectral acquisition immediately.
-
Data Collection: Collect spectra at regular intervals (e.g., every 5 minutes).
-
Analysis: Monitor the decrease in the integrated area of the Si-H stretching band (typically ~2140 cm⁻¹). Plot the normalized peak area versus time to generate a kinetic profile of the reaction.[5][22] This allows for precise determination of the reaction endpoint and calculation of the reaction rate.
References
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Inorganic Chemistry, 59(12), 8237–8248. Available from: [Link]
-
Grzelak, M., & Marciniec, B. (2020). Hydrosilylation polymerization of dialkenylgermanes with double-decker silsesquioxane. Chemistry: An Asian Journal, 15(14), 2261-2268. Available from: [Link]
-
Duszczak, J., et al. (2021). Highly Efficient Route for the Synthesis of a Novel Generation of Tetraorganofunctional Double-decker Type of Silsesquioxanes. Chemistry – A European Journal, 27(52), 13241-13248. Available from: [Link]
-
Wikipedia. (2023). Karstedt's catalyst. Retrieved from [Link]
-
Hwang, G., et al. (2021). Iridium-Catalyzed Anti-Markovnikov Hydrosilylation of Vinylbenzenes with a Bis-Silane-Capped Double-Decker Silsesquioxane. Organometallics, 40(10), 1426–1431. Available from: [Link]
-
Lelah, M. D., & Cooper, S. L. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 13(16), 2675. Available from: [Link]
-
ResearchGate. (n.d.). Speier's catalyst. Retrieved from [Link]
-
Hwang, G., et al. (2021). Iridium-Catalyzed Anti-Markovnikov Hydrosilylation of Vinylbenzenes with a Bis-Silane-Capped Double-Decker Silsesquioxane. Organometallics, 40(10), 1426–1431. Available from: [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
-
Szewczyk, K., et al. (2024). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry. Available from: [Link]
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Available from: [Link]
-
Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]
-
Kim, D. H., et al. (2010). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 48(2), 433-440. Available from: [Link]
-
Szewczyk, K., et al. (2024). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry, 63(20), 9133–9140. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1 Model reactions for the hydrosilylation using organosilicon.... Retrieved from [Link]
-
Terracciano, L., et al. (2024). Mild-Temperature Catalyzed Hydrosilylation for Simplified Carbohydrate Functionalization of Porous Silicon Nanoparticles. Chemistry – A European Journal. Available from: [Link]
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspective. RSC Advances, 5(35), 27435-27447. Available from: [Link]
-
ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. Retrieved from [Link]
-
Gabor, B., & Gladysz, J. A. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem, 5(7), 1840-1852. Available from: [Link]
-
Marciniec, B., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(11), 1757. Available from: [Link]
-
INEOS OPEN. (n.d.). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. Retrieved from [Link]
-
Szafoni, E., et al. (2023). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 28(16), 6004. Available from: [Link]
-
Szafoni, E., et al. (2022). Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry, 46(29), 13955-13962. Available from: [Link]
-
ResearchGate. (n.d.). Silylation of Silanols with Hydrosilanes via Main-Group Catalysis: The Synthesis of Unsymmetrical Siloxanes and Hydrosiloxanes. Retrieved from [Link]
-
Thomas, C., et al. (2022). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Reaction Chemistry & Engineering, 7(1), 166-175. Available from: [Link]
-
ResearchGate. (n.d.). Optimization and intensification of hydrosilylation reaction using microreactor system. Retrieved from [Link]
-
Kennedy, S. R., et al. (2022). Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports. Chemistry – A European Journal, 28(72), e202202685. Available from: [Link]
-
Hilal, H. S., et al. (1999). Polysiloxane-supported decacarbonyldimanganese(0) catalyst for terminal olefin hydrosilylation reactions: the effect of reaction parameters on the catalytic activity. Journal of Molecular Catalysis A: Chemical, 144(1), 47-59. Available from: [Link]
-
ResearchGate. (n.d.). Side reactions along with hydrosilylation reaction. Retrieved from [Link]
-
Golisz, S., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. Available from: [Link]
-
Marciniec, B., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available from: [Link]
-
Biswas, T. (2022, February 5). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. Retrieved from [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3615–3628. Available from: [Link]
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- 6. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Unstable Difluorosilicate Reagents
Welcome to the technical support center for the handling and application of difluorosilicate reagents. As powerful tools in modern synthesis, particularly in drug discovery and materials science, these hypervalent silicon compounds offer unique reactivity. However, their inherent instability presents significant challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring experimental success and laboratory safety. Here, we provide in-depth troubleshooting advice and answer frequently asked questions in a direct, Q&A format, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, storage, and identification of decomposition in difluorosilicate reagents.
Question 1: What are difluorosilicate reagents and why are they considered unstable?
Answer: Difluorosilicate reagents are hypervalent silicon compounds, meaning the silicon atom has more than the standard four bonds.[1][2] This hypervalent state, often a trigonal bipyramidal or octahedral geometry, makes the silicon atom highly electrophilic, or Lewis acidic.[2] Their instability primarily stems from two factors:
-
High Moisture Sensitivity: The silicon center is highly susceptible to nucleophilic attack by water. This hydrolysis reaction breaks down the reagent, often releasing hydrogen fluoride (HF), a hazardous and reactive species. Many anhydrous fluoride salts are challenging to prepare and maintain for this reason.[3][4]
-
Thermal Sensitivity: While many are stable at room temperature, elevated temperatures can initiate decomposition.[5] The specific decomposition temperature and exothermic heat release vary significantly depending on the reagent's specific structure.[5]
The presence of highly electronegative fluorine atoms stabilizes the hypervalent state but also contributes to the high reactivity that makes these reagents synthetically useful.[2]
Question 2: How should I properly store unstable difluorosilicate reagents?
Answer: Proper storage is the single most critical factor in maintaining the integrity of difluorosilicate reagents. Improper storage is a primary cause of reagent deactivation and inconsistent results.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | To prevent hydrolysis from atmospheric moisture, which is a primary decomposition pathway.[6] |
| Temperature | Store in a cool, dark place. Refer to the manufacturer's Safety Data Sheet (SDS) for specific temperature ranges (e.g., 2-8 °C). | Prevents thermal decomposition and slows down potential side reactions.[7] |
| Container | Use the original manufacturer's container. If repackaging is necessary, use containers made of fluorinated polyethylene or other HF-resistant materials. Avoid glass if there is any risk of HF generation. | Decomposition can release HF, which etches glass (silicon dioxide), leading to contamination (SiF4 formation) and container failure.[8][9] |
| Handling | Only handle in a glovebox or under a continuous stream of inert gas.[10] | Minimizes exposure to air and moisture during weighing and transfer.[10] |
Question 3: What are the visible signs of reagent decomposition?
Answer: Regular inspection of your reagents before use can prevent failed experiments.[11] Key signs of decomposition include:
-
Change in Physical Appearance: A transition from a free-flowing powder to a clumpy, sticky, or discolored solid often indicates moisture absorption and degradation.
-
Pressure Buildup: For reagents stored in sealed containers, the evolution of gaseous byproducts (e.g., SiF4) from decomposition can lead to pressure buildup.
-
Acrid Smell: Although smelling chemicals is strongly discouraged, an unusually sharp or acrid odor upon opening the container (in a properly ventilated fume hood) may indicate the presence of volatile decomposition products like HF.
If any of these signs are observed, the reagent's activity is compromised, and it should likely be disposed of according to your institution's safety protocols.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems encountered during reactions involving difluorosilicate reagents.
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most common issue and can stem from several sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Potential Cause 1: Inactive Reagent: The most likely culprit is a decomposed reagent due to improper storage or age.[7]
-
Solution: Before starting a large-scale reaction, perform a small test reaction with a known, reliable substrate to validate the activity of your reagent batch. If the test fails, acquire a new batch of the reagent.
-
-
Potential Cause 2: Presence of Moisture: Trace amounts of water in the solvent or from glassware can rapidly consume the reagent.[6]
-
Potential Cause 3: Sub-optimal Temperature: The reaction may have a narrow optimal temperature window. Too low, and the activation energy isn't met; too high, and the reagent or product decomposes.[10]
-
Solution: Run small-scale experiments at a range of temperatures (e.g., -20 °C, 0 °C, RT, 40 °C) to find the optimal condition.
-
Problem 2: I'm observing unexpected byproducts and a complex crude NMR.
Answer: The formation of multiple, unexpected products often points to side reactions initiated by decomposition products or inappropriate reaction conditions.
Sources
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- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 4. US20060089514A1 - Anhydrous flouride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. radleys.com [radleys.com]
- 8. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. benchchem.com [benchchem.com]
- 11. uottawa.ca [uottawa.ca]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Difluorodiphenylsilane Derivatives
Welcome to the technical support center for purifying synthetic products derived from difluorodiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who work with organosilicon compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategies effectively.
Section 1: Foundational Strategy & General FAQs
Working with this compound and its derivatives presents unique challenges, primarily stemming from the reactivity of silicon-halogen and silicon-oxygen bonds. A successful purification begins with understanding the potential impurities and choosing the correct foundational strategy.
Q1: What are the most common impurities I should expect when working with products synthesized from this compound?
A1: The impurity profile is highly dependent on your reaction conditions, but several common classes arise. The most significant is hydrolysis products. The Si-F bond, and more so any Si-Cl or other halide intermediates, are susceptible to reaction with ambient moisture or non-anhydrous solvents.[1][2]
-
Silanols (R₃Si-OH): Formed by the hydrolysis of a silicon-halide bond. These are typically more polar than the parent compound and can complicate purification by streaking on silica gel.
-
Siloxanes (R₃Si-O-SiR₃): Result from the condensation of two silanol molecules.[3] Their polarity can vary, but they represent a loss of the desired product.
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound or other starting reagents.
-
Reaction Byproducts: Depending on the specific synthesis (e.g., Grignard, organolithium reactions), you may have byproducts from side reactions.[4]
Q2: How do I select the best primary purification technique for my product?
A2: The physical state of your crude product and its thermal stability are the primary determinants. The logical flow is to assess the simplest method first before moving to more labor-intensive techniques like chromatography.
Caption: Decision workflow for selecting a purification method.
Q3: How can I minimize the formation of hydrolysis-related impurities during my workup and purification?
A3: Preventing impurity formation is always better than removing them later.
-
Inert Atmosphere: Always handle your starting materials and products under a dry, inert atmosphere like nitrogen or argon.
-
Anhydrous Conditions: Use rigorously dried solvents and glassware. Distill solvents from appropriate drying agents before use.
-
Aqueous Workup Strategy: If an aqueous workup is unavoidable, perform it quickly and at low temperatures. Use anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to thoroughly dry the organic layer before solvent removal.
-
pH Control: The rate of hydrolysis and condensation of silanes can be pH-dependent.[5] In some cases, maintaining a neutral or slightly acidic pH during workup can suppress siloxane formation.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most versatile technique for purifying organosilicon compounds, separating mixtures based on differences in polarity.[6][7] The stationary phase is typically silica gel (SiO₂), a polar adsorbent.[6]
Q: My product is highly non-polar, but I have very polar silanol impurities. The product elutes quickly, but the impurities either stick to the baseline or streak badly. What should I do?
A: This is a classic problem. The acidic nature of standard silica gel can strongly interact with the polar Si-OH groups, causing poor separation and tailing.
-
Solution 1: Use a Silica Plug. If the polarity difference is very large, you can use a short, wide "plug" of silica gel instead of a long column. Dissolve your crude product in a non-polar solvent (e.g., hexane) and pass it through the plug. The non-polar product should elute quickly while the polar impurities remain adsorbed at the top. This is faster than running a full column.[8]
-
Solution 2: Deactivate the Silica Gel. The acidity of silica can be neutralized. Pre-treating the silica can improve the chromatography of acid-sensitive or highly polar compounds.[8]
-
Protocol: Prepare your column slurry as usual, but add 1-2% triethylamine (NEt₃) to your chosen solvent system. Before loading your sample, flush the packed column with one to two column volumes of this solvent mixture. This deactivates the acidic sites. You can then run the column with or without the triethylamine in the mobile phase.[8]
-
Q: I'm not getting good separation between my desired product and a similarly non-polar impurity. What are my options?
A: This requires optimizing the mobile phase (eluent). The goal is to find a solvent system where the two compounds have different affinities for the stationary phase.
-
Solution 1: Decrease Solvent Polarity. If both compounds are moving too quickly (high Rf value on TLC), you need to decrease the polarity of your eluent. For example, switch from 10% Ethyl Acetate/Hexane to 5% Ethyl Acetate/Hexane. This will increase the interaction with the silica gel and improve separation.
-
Solution 2: Try a Different Solvent System. Sometimes, changing the nature of the solvents can achieve separation where simply changing the ratio does not. Toluene or dichloromethane can offer different selectivity compared to ethyl acetate/ether due to different interactions.[8]
-
Solution 3: Use a Gradient Elution. Start with a very non-polar solvent to elute the least polar compound first. Then, gradually increase the polarity of the mobile phase to elute the more polar compounds. This is effective for separating compounds with a wide range of polarities.[8]
Table 1: Common Solvent Systems for Chromatography of Organosilanes
| Solvent System (v/v) | Polarity | Typical Use Case |
|---|---|---|
| 100% Hexane or Heptane | Very Low | Eluting extremely non-polar compounds; initial solvent in a gradient. |
| 1-10% Ethyl Acetate in Hexane | Low | General purpose for separating moderately non-polar silane derivatives. |
| 5-20% Dichloromethane in Hexane | Low-Medium | Alternative to Ethyl Acetate systems, can offer different selectivity. |
| 1-5% Triethylamine in Hexane | Low (Basic) | For acid-sensitive compounds or to reduce tailing of basic impurities. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf (retention factor) for your target compound is typically between 0.2 and 0.4.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the "slurry method" with your chosen non-polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent). If the product is insoluble, it can be adsorbed onto a small amount of silica gel, dried, and loaded as a powder onto the top of the column.[8]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. benchchem.com [benchchem.com]
- 5. afinitica.com [afinitica.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Navigating Cis/Trans-Isomerization in Silsesquioxane Synthesis
Welcome to the technical support center dedicated to overcoming the challenges of cis/trans-isomerization in the synthesis of functionalized silsesquioxanes, particularly double-decker silsesquioxanes (DDSQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling and troubleshooting stereoisomeric outcomes in your experiments.
The Root of the Challenge: Why Do Cis/Trans Isomers Form?
In the synthesis of difunctional silsesquioxanes, particularly "closed core" double-decker structures, the introduction of two functional groups onto the siloxane framework often leads to a mixture of geometric isomers.[1][2][3] This occurs when two reactive groups and two inert groups are arranged on the lateral silicon atoms of the DDSQ core. The cis isomer has the two reactive groups on the same side of the cage, while the trans isomer has them on opposite sides.[4]
The formation of these isomer mixtures is a consequence of the complex hydrolytic condensation or capping reactions used in their synthesis.[5][6] The process is a delicate equilibrium influenced by numerous factors, including solvent, temperature, catalyst, and even the rate of reactant addition.[5] Without precise control over these variables, the reaction can proceed through multiple pathways with similar energy barriers, resulting in a mixture of products.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in properties between cis and trans silsesquioxane isomers?
A1: Cis and trans isomers often exhibit distinct physical properties, which is crucial for both their application and separation. Key differences include:
-
Solubility: Cis isomers are often significantly more soluble than their trans counterparts in common organic solvents.[7] This difference is a cornerstone of separation by fractional crystallization.
-
Crystal Structure and Melting Point: Trans isomers tend to be more symmetrical, which can lead to more ordered crystal packing and consequently, higher melting temperatures compared to the corresponding cis isomers.[4]
-
Polarity: The spatial arrangement of functional groups can lead to differences in molecular polarity, which can be exploited for chromatographic separation.
Q2: Which analytical techniques are best for identifying and quantifying cis/trans isomers?
A2: A combination of techniques is typically employed for unambiguous characterization:
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): This is the most powerful tool for structural elucidation. The different chemical environments of the silicon and carbon atoms in the cis and trans isomers lead to distinct signals in the ²⁹Si and ¹³C NMR spectra, respectively.[8] Proton (¹H) NMR can also be used for quantification by comparing the integration of characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both separating and quantifying isomer ratios, especially when coupled with a UV detector.[9] Developing an effective HPLC method is also a good preliminary step for scaling up to preparative liquid chromatography for isomer purification.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.[4][8]
Troubleshooting Guide: Gaining Control Over Isomer Ratios
This section addresses common issues encountered during silsesquioxane synthesis and provides actionable troubleshooting steps.
Issue 1: My synthesis yields an inseparable mixture of cis and trans isomers.
Q: I've performed a synthesis of a difunctional double-decker silsesquioxane and ended up with a mixture of cis and trans isomers that I can't separate by column chromatography. What can I do to favor the formation of a single isomer?
A: This is a common challenge, as cis and trans isomers can have very similar retention times.[3][8] Instead of focusing solely on post-synthesis purification, you can adjust the reaction conditions to influence the isomeric ratio. This involves understanding the principles of kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Product:
-
The kinetic product is the one that forms faster because it has a lower activation energy barrier.
-
The thermodynamic product is the more stable of the two, but may have a higher activation energy barrier to formation.[10][11][12]
In many cases, the trans isomer is the more thermodynamically stable product due to its higher symmetry and potentially less steric strain. The cis isomer may be the kinetically favored product.
-
Troubleshooting Steps:
-
Adjust Reaction Temperature:
-
To favor the kinetic product (often cis): Run the reaction at a lower temperature. This provides enough energy to overcome the lower activation energy barrier for the kinetic product but not enough for the higher-energy transition state of the thermodynamic product.[11][12]
-
To favor the thermodynamic product (often trans): Run the reaction at a higher temperature for a longer period. The increased thermal energy allows both pathways to be accessible, and over time, the reaction will equilibrate to the most stable product.[10][11]
-
-
Modify Solvent Choice:
-
The solvent can influence the reaction pathway by stabilizing transition states differently.[5][13][14]
-
Protic solvents (like isopropanol) can form hydrogen bonds and may favor the formation of specific architectures, such as double-deckers.[5]
-
Aprotic solvents (like THF or toluene) are also commonly used and can influence isomer ratios.[5][8]
-
Experiment with a range of solvents with varying polarities to see how it impacts your cis/trans ratio. A change in solvent may alter the energy landscape of the reaction, making one pathway more favorable.
-
-
Control Reactant Addition:
-
Slow, dropwise addition of one reactant to another (e.g., the dichlorosilane to the tetrasilanol precursor) at a controlled temperature can help maintain a low concentration of the reactive species, potentially favoring one isomer over the other.
-
Issue 2: My attempts at fractional crystallization to separate isomers are failing.
Q: I have a mixture of cis and trans isomers and I've tried to separate them by fractional crystallization, but both isomers seem to precipitate together, or neither precipitates.
A: Successful fractional crystallization relies on a significant difference in solubility between the isomers. If their solubilities are too similar in the chosen solvent system, separation will be difficult.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
The goal is to find a solvent or solvent mixture where one isomer is sparingly soluble and the other is freely soluble at a given temperature.
-
Start with a good solvent for both isomers (e.g., THF, chloroform) and slowly add a non-solvent (e.g., hexane, methanol) until the solution becomes turbid.[15] Heating the mixture to dissolve everything and then allowing it to cool slowly can promote the crystallization of the less soluble isomer.
-
Create a table of different solvent/non-solvent combinations and observe the outcome.
-
-
Optimize Crystallization Conditions:
-
Slow Evaporation: Dissolve the mixture in a volatile solvent and allow it to evaporate slowly in a loosely covered vial. This can sometimes yield crystals of the less soluble isomer.
-
Temperature Gradient: Cool the saturated solution very slowly. Rapid cooling often traps impurities and the other isomer in the crystal lattice.
-
Issue 3: I am getting side products in my reaction in addition to the expected isomers.
Q: My reaction is not clean, and I'm observing other silsesquioxane species like incompletely condensed cages (e.g., T₇) or oligomers.
A: The formation of side products often points to issues with stoichiometry, reaction control, or the purity of starting materials.
Troubleshooting Steps:
-
Verify Stoichiometry and Purity of Reactants:
-
Ensure the molar ratios of your reactants are precise. An excess of one reactant can lead to different products.
-
Confirm the purity of your starting materials. For example, the presence of moisture can lead to unwanted hydrolysis.[15]
-
-
Inert Atmosphere:
-
Catalyst Choice and Concentration:
-
For reactions like hydrosilylation, the choice and concentration of the catalyst (e.g., Karstedt's catalyst) are critical.[8] Too much catalyst can sometimes lead to side reactions. Ensure the catalyst is active and used at the recommended loading.
-
Data Presentation and Protocols
Table 1: Influence of Reaction Conditions on Isomer Selectivity
| Parameter | To Favor Kinetic Product (e.g., cis) | To Favor Thermodynamic Product (e.g., trans) | Rationale |
| Temperature | Low | High | Lower temps provide energy for the faster reaction; higher temps allow the system to reach the most stable state.[10][11] |
| Reaction Time | Short | Long | Shorter times capture the product that forms first; longer times allow for equilibration to the more stable product.[10] |
| Solvent | Varies (Experimentation needed) | Varies (Experimentation needed) | Solvents can selectively stabilize different transition states, altering the energy barriers for each pathway.[5][13][14] |
Protocol 1: General Procedure for Fractional Crystallization
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of a "good" solvent (e.g., THF) at room temperature or with gentle heating.
-
Induce Precipitation: Slowly add a "poor" solvent (a non-solvent like hexane or methanol) dropwise with stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer.
-
Isolation: Collect the resulting crystals by filtration and wash with a small amount of the cold "poor" solvent.
-
Analysis: Analyze both the crystalline material and the mother liquor by NMR or HPLC to determine the isomeric ratio in each fraction.
Visualizing the Concepts
Diagram 1: Cis vs. Trans Isomers of a Double-Decker Silsesquioxane
Caption: Spatial arrangement of reactive (R) and inert groups in cis and trans isomers.
Diagram 2: Kinetic vs. Thermodynamic Control Energy Profile
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.
Diagram 3: Troubleshooting Workflow for Isomer Control
Caption: Decision tree for addressing issues with silsesquioxane isomer mixtures.
References
-
Vogelsang, D. F., Maleczka Jr, R. E., & Lee, A. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Silicon, 11(4), 1855-1863. [Link]
-
Vogelsang, D. F., & Lee, A. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. [Link]
-
Piec, K., et al. (2023). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry, 62(34), 13673-13683. [Link]
-
Lentz, D., et al. (2002). Oligomeric Silsesquioxanes: Synthesis, Characterization and Selected Applications. European Journal of Inorganic Chemistry, 2002(1), 1-17. [Link]
-
Walczak, M., et al. (2021). Synthesis of Silsesquioxanes with Substituted Triazole Ring Functionalities and Their Coordination Ability. Molecules, 26(11), 3369. [Link]
-
Dudziec, B., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(14), 3436-3444. [Link]
-
Dudziec, B., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(14), 3436-3444. [Link]
-
Marciniec, B., et al. (2020). Synthetic Routes to Silsesquioxane-Based Systems as Photoactive Materials and Their Precursors. Polymers, 12(3), 504. [Link]
-
Wikipedia. (n.d.). Silsesquioxane. Retrieved January 5, 2026, from [Link]
-
Lee, A., et al. (2010). Synthesis of Polysilsesquioxanes with Double-Decker Silsesquioxane Repeating Units. Polymer Preprints, 51(1), 633-634. [Link]
-
Dudziec, B., et al. (2022). Possible architectures of the double-decker silsesquioxanes. [Figure]. ResearchGate. [Link]
-
Kuo, S. W., et al. (2022). Double-Decker-Shaped Polyhedral Silsesquioxanes Reinforced Epoxy/Bismaleimide Hybrids Featuring High Thermal Stability. Polymers, 14(12), 2395. [Link]
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Cordes, D. B., Lickiss, P. D., & Rataboul, F. (2010). Silsesquioxanes. Chemical Reviews, 110(4), 2081-2173. [Link]
-
Feher, F. J., & Budzichowski, T. A. (1995). A new route to incompletely-condensed silsesquioxanes: base-mediated cleavage of polyhedral oligosilsesquioxanes. Journal of Organometallic Chemistry, 487(1-2), C1-C3. [Link]
-
Loganathan, P., & Shanmugan, S. (2024). Silsesquioxanes: Synthesis, Reactivity and Applications in Materials Chemistry. IIP Series, 3(22). [Link]
-
Haddad, T. S., & Lichtenhan, J. D. (1996). Thermodynamic Stability and Kinetic Lability of Fully-Condensed Fluorinated Polyhedral Oligomeric Silsesquioxane (POSS) Cages. Defense Technical Information Center. [Link]
-
Marciniec, B., et al. (2021). Double-Decker Silsesquioxanes Self-Assembled in One-Dimensional Coordination Polymeric Nanofibers with Emission Properties. ACS Applied Materials & Interfaces, 13(29), 34778-34787. [Link]
-
Kaneko, Y., et al. (2015). Selective Synthesis of cis–trans–cis Cyclic Tetrasiloxanes and the Formation of Their Two-Dimensional Layered Aggregates. Journal of the American Chemical Society, 137(12), 4111-4117. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 5, 2026, from [Link]
-
Yan, X., et al. (2024). Preparation of Polyhedral Oligomeric Silsesquioxane-Supported Ziegler–Natta Catalyst and Its Application for Stereoselective Propylene Polymerization. Catalysts, 14(7), 469. [Link]
-
Pescitelli, G., & Di Bari, L. (2023). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 52(18), 6245-6258. [Link]
-
Dudziec, B., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(14), 3436-3444. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved January 5, 2026, from [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1206-1219. [Link]
-
Vogelsang, D. F., et al. (2019). Phase Behavior of cis–trans Mixtures of Double-Decker Shaped Silsesquioxanes for Processability Enhancement. Crystal Growth & Design, 19(6), 3484-3491. [Link]
-
Marciniec, B., et al. (2019). Synthesis of Bifunctional Silsesquioxanes (RSiMe2O)∼4(R′SiMe2O)∼4Si8O12 via Hydrosilylation of Alkenes. Organometallics, 38(15), 2969-2976. [Link]
-
Unno, M., et al. (2005). Synthesis and properties of stereoregular cyclic polysilanols: cis-, cis-, and tris-cis-tris-trans-. Journal of the American Chemical Society, 127(40), 13867-13875. [Link]
-
Tao, K. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]
-
Piec, K., et al. (2023). What do we know about bifunctional cage-like T 8 silsesquioxanes? Theory versus lab routine. Dalton Transactions, 52(40), 14357-14366. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Marciniec, B., et al. (2020). Formation of Bifunctional Octasilsesquioxanes via Silylative Coupling and Cross-Metathesis Reaction. Polymers, 12(9), 2045. [Link]
-
Vallo, C. I., et al. (2010). Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-tri-methoxysilane using methacrylate monomers as reactive solvents (MALDI applicaton)). European Polymer Journal, 46(6), 1338-1346. [Link]
-
Kawakami, Y. (2007). Incompletely Condensed Silsesquioxanes: Formation and Reactivity. Polymer Journal, 39(3), 230-238. [Link]
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Invention Journal of Scientific and Experimental Sciences, 3(3), 69-74. [Link]
-
Walsh Medical Media. (2022). The Effect of Stereochemistry in Catalysis. [Link]
Sources
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- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What do we know about bifunctional cage-like T 8 silsesquioxanes? Theory versus lab routine - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02638H [pubs.rsc.org]
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Side reactions of difluorodiphenylsilane with nucleophilic species
Welcome to the technical support center for difluorodiphenylsilane applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile silicon reagent. Here, we address common side reactions encountered when using this compound with nucleophilic species, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and offer robust, self-validating methodologies to ensure the success of your synthesis.
Section 1: Hydrolysis and Condensation Side Reactions
The most prevalent issue when handling this compound is its sensitivity to moisture. The silicon-fluorine (Si-F) bond, while strong, is susceptible to nucleophilic attack by water, leading to a cascade of unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I observed the formation of a white precipitate in my reaction vessel after adding this compound. What is it?
A1: The white precipitate is most likely diphenylsilanediol (Ph₂Si(OH)₂) or its condensation products, such as cyclic or linear siloxanes.[1][2] This occurs when this compound is exposed to even trace amounts of water in your solvents, reagents, or from atmospheric moisture. The initial hydrolysis reaction replaces the two fluorine atoms with hydroxyl (-OH) groups.[1]
Q2: What is the mechanism of this hydrolysis and subsequent condensation?
A2: The process involves two main stages:
-
Hydrolysis: Water acts as a nucleophile, attacking the electrophilic silicon center. This leads to the sequential displacement of the two fluoride ions, forming diphenylsilanediol. This reaction generates hydrofluoric acid (HF) as a byproduct.
-
Condensation: The newly formed silanol groups are reactive and can condense with each other, eliminating water to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, which is the backbone of siloxanes.[2][3] This condensation can be accelerated by the presence of acidic or basic impurities.[1]
Q3: My desired product is soluble, but I'm getting an insoluble, gel-like substance. Why?
A3: The formation of a gel or an insoluble polymer indicates extensive condensation of diphenylsilanediol. When the condensation process is uncontrolled, it can lead to the formation of high molecular weight linear or cross-linked polysiloxanes, which are often insoluble in common organic solvents.[3]
Troubleshooting Guide: Preventing Hydrolysis and Condensation
Issue: Unwanted formation of diphenylsilanediol and polysiloxanes.
Root Cause Analysis: Contamination of the reaction with water.
Preventative Workflow:
Caption: Workflow for preventing hydrolysis of this compound.
Detailed Protocol for Anhydrous Reaction Setup:
-
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours (overnight is recommended).
-
Assembly and Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon). Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Preparation: Use only freshly distilled anhydrous solvents or solvents from a commercial solvent purification system. Ensure all other reagents are of anhydrous grade and have been stored properly.
-
Reagent Transfer: Use syringe or cannula techniques for all liquid transfers to prevent exposure to the atmosphere. This compound should be handled exclusively under an inert atmosphere.
Section 2: Side Reactions with Amine Nucleophiles
Reactions of this compound with primary and secondary amines are common for the synthesis of aminosilanes. However, several side reactions can complicate these transformations.
Frequently Asked Questions (FAQs)
Q1: I am reacting this compound with a primary amine and getting a mixture of products. Why is the reaction not clean?
A1: When reacting with primary amines (R-NH₂), you can encounter several issues:
-
Double Substitution: The initial product, Ph₂SiF(NHR), still has a reactive Si-F bond and can react with another molecule of the amine to form the disubstituted product, Ph₂Si(NHR)₂.
-
Salt Formation: The reaction releases hydrofluoric acid (HF), which will react with the basic amine starting material to form an ammonium fluoride salt (R-NH₃⁺F⁻).[4] This consumes your amine, altering the stoichiometry and potentially halting the reaction.
-
Condensation: If any moisture is present, the intermediate or final aminosilane can hydrolyze, leading to siloxane formation.
Q2: How can I control the reaction to favor monosubstitution over disubstitution?
A2: Stoichiometric control is key. Using a molar excess of this compound relative to the amine will favor the monosubstituted product. Conversely, using an excess of the amine will drive the reaction towards the disubstituted product. Precise, slow addition of the limiting reagent is crucial.
Q3: What is the role of a base in these reactions?
A3: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added as an "HF scavenger".[5] Its purpose is to neutralize the HF byproduct as it is formed, preventing the protonation and deactivation of your primary or secondary amine nucleophile. This ensures that the amine remains available to react with the silane.
Troubleshooting Guide: Reactions with Amines
Issue 1: Low yield and recovery of starting amine as a salt.
-
Cause: No HF scavenger was used. The generated HF is protonating the starting amine.
-
Solution: Add at least one equivalent of a non-nucleophilic tertiary amine (e.g., triethylamine) for each Si-F bond that will be substituted.
Issue 2: Formation of a mixture of mono- and di-substituted products.
-
Cause: Incorrect stoichiometry or poor control over reagent addition.
-
Solution:
-
For monosubstitution : Use a slight excess of this compound (e.g., 1.1 equivalents) and add the amine slowly to the silane solution.
-
For disubstitution : Use an excess of the amine (e.g., 2.2 equivalents) and a corresponding amount of HF scavenger (2.2 equivalents).
-
Table 1: Stoichiometric Guidelines for Amine Reactions
| Desired Product | This compound (eq.) | Amine (eq.) | Tertiary Base (eq.) |
| Monoaminosilane | 1.1 | 1.0 | 1.1 |
| Diaminosilane | 1.0 | 2.2 | 2.2 |
Experimental Protocol for Controlled Monosubstitution with a Primary Amine:
-
Setup: Under an inert atmosphere, add this compound (1.1 mmol) and a non-nucleophilic tertiary amine (1.1 mmol) to anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the primary amine (1.0 mmol) in the same anhydrous solvent in a syringe. Add the amine solution dropwise to the stirred silane solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.
-
Workup: The resulting ammonium fluoride salt can be removed by filtration. The filtrate can then be concentrated and purified, typically by distillation or chromatography.
Section 3: Side Reactions with Organometallic Nucleophiles
Strongly nucleophilic and basic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, react readily with this compound. The primary challenge is controlling the extent of the reaction.
Frequently Asked Questions (FAQs)
Q1: I tried to make Ph₂SiF(R) by adding one equivalent of a Grignard reagent to this compound, but I isolated Ph₂SiR₂ instead. What happened?
A1: This is a common issue of over-addition. Both Grignard and organolithium reagents are highly reactive nucleophiles.[6][7] The initial monosubstituted product, Ph₂SiF(R), is often more reactive towards the organometallic reagent than the starting this compound. Therefore, as soon as the first product is formed, it can be quickly converted to the disubstituted product, Ph₂SiR₂.[8]
Q2: How can I prevent this over-addition?
A2: Several strategies can be employed:
-
Inverse Addition: Add the Grignard or organolithium reagent slowly to a solution of excess this compound. This maintains a low concentration of the organometallic reagent and a high concentration of the silane, favoring the initial substitution and minimizing the reaction with the product.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78°C), especially with highly reactive organolithium reagents.[9] This helps to control the reaction rate and can improve selectivity.
-
Less Reactive Reagents: In some cases, using a less reactive organometallic reagent, such as an organozinc or organocuprate, can provide better control.
Q3: I am seeing byproducts that do not contain my organometallic's R-group. What could be the cause?
A3: If your organometallic reagent was prepared in a solvent like THF, it can act as a base and deprotonate the solvent, especially at higher temperatures.[10] This can lead to side reactions involving the deprotonated solvent. Additionally, any adventitious water will quench the organometallic reagent, reducing its effective concentration and leading to incomplete reaction.[6]
Troubleshooting and Analysis Workflow
Sources
- 1. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
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- 9. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
Technical Support Center: Scaling Up Reactions Involving Difluorodiphenylsilane for Multigram Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for scaling up chemical reactions that utilize difluorodiphenylsilane. As a moisture-insensitive and highly reactive organosilicon compound, this compound offers significant advantages in multigram synthesis, particularly in carbon-carbon bond formation and as a difunctional protecting group.[1] This center is designed to provide practical, field-proven insights to help you navigate the challenges of scaling up these reactions, ensuring safety, efficiency, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when transitioning from bench-scale to multigram synthesis with this compound.
Q1: Why is this compound a good choice for large-scale synthesis compared to its dichloro- counterpart?
A1: this compound is notably less sensitive to moisture than diphenyldichlorosilane.[1] This property simplifies handling and storage requirements, reducing the need for strictly anhydrous conditions which can be challenging and costly to maintain at a larger scale.[1] The fluorine atoms also enhance its reactivity towards nucleophiles, which can lead to higher yields and more efficient reactions in applications like the Hiyama coupling.[1]
Q2: What are the primary safety precautions I should take when handling multigram quantities of this compound?
A2: While less moisture-sensitive than the dichloro-analog, proper safety measures are crucial. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat, is mandatory. Ensure that an eyewash station and safety shower are readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q3: I'm observing a white precipitate in my reaction mixture when scaling up. What is it and how can I prevent it?
A3: The formation of a white precipitate often indicates the presence of siloxanes. These are formed by the hydrolysis of this compound, which can occur if there is residual moisture in your solvents or on your glassware. While this compound is less sensitive to moisture than its chlorinated counterpart, at larger scales, even small amounts of water can lead to significant byproduct formation. To prevent this, ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents. Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
Q4: My reaction yield decreased significantly upon scaling up. What are the likely causes?
A4: A drop in yield during scale-up can be due to several factors:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring can lead to poor mixing and localized temperature gradients. This can affect reaction rates and promote side reactions.
-
Exothermic Control: Many reactions involving organosilanes are exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a larger reactor. Ensure you have adequate cooling capacity and consider slower addition of reagents.
-
Changes in Reagent Stoichiometry: At a larger scale, minor inaccuracies in weighing can become more significant. Ensure precise measurement of all reagents.
-
Longer Reaction Times: Reactions at a larger scale may require longer to reach completion due to mixing and heat transfer effects. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR.
Q5: What are the best analytical techniques for monitoring the progress of a large-scale reaction involving this compound?
A5: A combination of techniques is often best. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of reaction completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is highly effective for monitoring reactions involving fluorinated compounds like this compound.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific problems encountered during multigram synthesis.
Troubleshooting Scenario 1: Low Yield in a Palladium-Catalyzed Hiyama Coupling Reaction
The Hiyama coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds using organosilanes.[2]
Problem: You are attempting a multigram-scale Hiyama coupling between an aryl halide and an organotrifluorosilane (prepared in situ from this compound) and are observing low yields of the desired biaryl product.
Troubleshooting Decision Tree:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Multinuclear NMR Characterization of Difluorodiphenylsilane and Its Common Byproducts
Introduction: Difluorodiphenylsilane (Ph₂SiF₂) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced polymers, liquid crystals, and pharmaceutical intermediates. The precise control over its synthesis and purity is paramount, as even minor impurities can significantly alter the physicochemical properties of the final products. The primary impurity of concern is often its hydrolysis byproduct, diphenylsilanediol (Ph₂Si(OH)₂), which can form upon exposure to ambient moisture.[1] This guide provides a comprehensive comparison of Ph₂SiF₂ and its common alternative state, Ph₂Si(OH)₂, leveraging the power of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the practical application and interpretation of ¹H, ¹⁹F, ¹³C, and ²⁹Si NMR to provide researchers, scientists, and drug development professionals with a robust analytical framework for quality control and structural verification.
The strategic application of multinuclear NMR offers an unparalleled, non-destructive view into the molecular architecture. Each nucleus provides a unique piece of the structural puzzle. While ¹H and ¹³C NMR confirm the integrity of the phenyl ligands, ¹⁹F and ²⁹Si NMR serve as direct and exquisitely sensitive probes of the silicon core's immediate environment, allowing for unambiguous identification and quantification of the target compound against its potential contaminants.
Comparative NMR Data: this compound vs. Diphenylsilanediol
A direct comparison of the expected NMR spectral data is the most effective way to differentiate between the desired fluorinated product and its hydrolyzed analogue. The following table summarizes key chemical shifts (δ) and coupling constants (J) derived from spectral databases and literature.[2][3][4]
| Parameter | This compound (Ph₂SiF₂) ** | Diphenylsilanediol (Ph₂Si(OH)₂) ** | Rationale for Differentiation |
| ¹H NMR | ~7.4-7.8 ppm (multiplets) | ~7.2-7.6 ppm (multiplets), ~5.5 ppm (broad singlet, -OH) | The presence of a broad, exchangeable proton signal for the hydroxyl groups is a definitive marker for the diol impurity. |
| ¹⁹F NMR | ~ -163 ppm (singlet, with ²⁹Si satellites) | Not Applicable | The presence of a strong signal in the ¹⁹F spectrum is the primary identifier for the fluorinated compound. |
| ¹³C NMR | ~128-135 ppm (multiple signals) | ~127-135 ppm (multiple signals) | Subtle shifts in phenyl carbon resonances occur, but the most significant difference is the through-space coupling to fluorine in Ph₂SiF₂. |
| ²⁹Si NMR | ~ -45 to -50 ppm (triplet, ¹J(Si,F) ≈ 280-290 Hz) | ~ -30 to -35 ppm (singlet) | The ²⁹Si chemical shift is highly sensitive to electronegative substituents. The large downfield shift and the characteristic triplet splitting pattern due to one-bond coupling with two fluorine atoms are unambiguous signatures for Ph₂SiF₂. |
Experimental Protocols and Mechanistic Insights
The following sections detail the step-by-step methodologies for acquiring high-quality NMR data for each nucleus. The causality behind experimental choices is explained to ensure robust and reproducible results.
¹H NMR Spectroscopy: A First Pass for Purity
Proton NMR is the workhorse of structural analysis, offering a rapid assessment of the organic framework and the presence of hydroxyl impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often suitable, but ensure it is anhydrous to prevent sample hydrolysis.
-
Spectrometer Setup: Tune and match the ¹H probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.
-
Number of Scans (NS): 8-16 scans are typically sufficient due to the high sensitivity of ¹H.
-
-
Processing: Apply an exponential window function with a line broadening of ~0.3 Hz, followed by Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]
Expertise & Causality: The key diagnostic feature for contamination is the hydroxyl proton signal from diphenylsilanediol. This peak is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and solvent. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear via H/D exchange, confirming its identity.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity, which is approximately 83% that of ¹H.[6] Its large chemical shift range makes it exceptionally sensitive to the local electronic environment.[6][7]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Spectrometer Setup: Switch to the ¹⁹F channel and tune/match the probe accordingly.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence, often with ¹H decoupling ('zgpg30' with decoupling on Bruker systems).
-
Spectral Width (SW): A wide spectral width of ~250 ppm is recommended initially to locate the signal.
-
Relaxation Delay (D1): 5 seconds is generally adequate.
-
Number of Scans (NS): 16-64 scans provide excellent signal-to-noise.
-
-
Processing: Process the data similarly to ¹H NMR. Referencing is typically done externally to CFCl₃ at 0 ppm.[8]
Expertise & Causality: For Ph₂SiF₂, a single, sharp resonance is expected as the two fluorine atoms are chemically equivalent. The key feature to look for are the ²⁹Si satellites—two smaller peaks flanking the main ¹⁹F signal. The separation between these satellites gives the one-bond Si-F coupling constant (¹J(Si,F)), a critical piece of data for structural confirmation. The absence of a signal in the ¹⁹F spectrum is conclusive evidence that the sample is not this compound.
²⁹Si NMR Spectroscopy: Probing the Silicon Core
Silicon-29 NMR provides the most direct information about the silicon atom's coordination and chemical environment. However, it presents challenges due to its low natural abundance (4.7%), low gyromagnetic ratio, and often long spin-lattice relaxation times (T₁).[9]
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (~30-50 mg in 0.6 mL of solvent) is highly recommended.
-
Spectrometer Setup: Tune and match the probe for the ²⁹Si frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Use an inverse-gated decoupling sequence ('zgig' on Bruker systems) to suppress the negative Nuclear Overhauser Effect (NOE) which can null or invert the signal.[10]
-
Relaxation Delay (D1): A long delay of 30-60 seconds is crucial to allow for full relaxation of the ²⁹Si nucleus, ensuring quantitative accuracy.[10]
-
Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required and may necessitate several hours of acquisition time.
-
Alternative (for faster acquisition): For molecules with attached protons (not applicable here, but useful for related compounds), a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence can be used to dramatically enhance sensitivity and reduce acquisition time.[10]
-
-
Processing: Apply a larger line broadening (~1-2 Hz) during processing. Be aware of a broad background signal from the glass NMR tube and probe, which typically appears around -110 ppm.[11][12]
Expertise & Causality: The ²⁹Si spectrum is the most powerful tool for distinguishing Ph₂SiF₂ from Ph₂Si(OH)₂.
-
For Ph₂SiF₂: The two highly electronegative fluorine atoms cause a significant upfield shift of the silicon resonance compared to alkyl or phenyl silanes. The signal will be split into a triplet by the two equivalent fluorine atoms, with a large ¹J(Si,F) coupling constant of ~280-290 Hz. This triplet is an unmistakable signature.
-
For Ph₂Si(OH)₂: The silicon resonance will be a singlet and will appear at a different chemical shift, typically further downfield than the difluoro-analogue but upfield from tetramethylsilane (TMS).
Visualizing the Analytical Approach
A logical workflow ensures efficient and comprehensive characterization of the sample. The initial steps focus on high-sensitivity nuclei for rapid screening, followed by more time-intensive experiments for detailed structural confirmation.
Figure 1: Recommended workflow for the NMR analysis of this compound products.
Visualizing Key Molecular Interactions
Understanding the through-bond coupling relationships is essential for interpreting the spectra correctly. The diagram below illustrates the primary J-coupling interactions within the this compound molecule.
Figure 2: J-coupling pathways in this compound.
Conclusion
The characterization of this compound products is reliably and comprehensively achieved through a systematic, multinuclear NMR approach. While ¹H and ¹⁹F NMR serve as rapid, high-sensitivity methods for initial purity assessment and identification, ²⁹Si NMR provides the ultimate, unambiguous confirmation of the Si-F bonding environment, allowing for clear differentiation from hydrolysis byproducts like diphenylsilanediol. By understanding the principles behind each experiment and the unique information each nucleus provides, researchers can confidently validate the structure and purity of their materials, ensuring the integrity of their subsequent research and development efforts.
References
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University of Sheffield. (n.d.). 29Si NMR. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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Facey, G. (2007, December 10). Enhancing 29Si NMR Spectra with DEPT. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]
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Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
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A Comparative Guide to FT-IR and MALDI-TOF Analysis of Silsesquioxane Derivatives
In the landscape of advanced materials, silsesquioxanes stand out for their unique hybrid organic-inorganic structure, offering a versatile platform for creating materials with tailored properties for applications ranging from nanocomposites to drug delivery systems.[1][2][3] The precise characterization of these complex, three-dimensional molecules is paramount to understanding their structure-property relationships and ensuring their effective application. This guide provides an in-depth comparison of two powerful analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, for the comprehensive analysis of silsesquioxane derivatives.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for the robust characterization of silsesquioxane-based materials. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Complementary Nature of FT-IR and MALDI-TOF
FT-IR spectroscopy and MALDI-TOF mass spectrometry offer complementary information about silsesquioxane derivatives. While FT-IR provides detailed insights into the chemical bonding and functional groups present, MALDI-TOF reveals the molecular weight distribution, structure, and degree of condensation of these oligomeric species.[4][5] The synergy between these two techniques allows for a more complete and unambiguous characterization of these complex molecules.
Caption: Complementary data from FT-IR and MALDI-TOF for silsesquioxane analysis.
FT-IR Spectroscopy: Unveiling the Molecular Architecture
FT-IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules.[6] For silsesquioxanes, it is an indispensable tool for confirming the presence of characteristic structural motifs and functional groups.[7][8]
Key Vibrational Bands in Silsesquioxanes
The FT-IR spectrum of a silsesquioxane is dominated by strong absorptions related to the inorganic Si-O-Si core. The precise position and shape of these bands can provide clues about the cage or ladder-like structure of the molecule.[9][10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for Silsesquioxanes |
| ~1100 & ~1000 | Asymmetric Si-O-Si stretching | Characteristic of the siloxane cage. A split or broadened peak can indicate a ladder-like structure.[9][11] |
| ~750 - 900 | Symmetric Si-O-Si stretching & H-Si-O bending | Further confirmation of the siloxane framework.[12] |
| ~900 | Si-OH stretching | Indicates incomplete condensation of the silsesquioxane cage.[9][11] |
| 2800 - 3000 | C-H stretching (from organic R groups) | Confirms the presence and nature of the organic substituents.[9] |
| Varies | Other functional groups on R substituents | Allows for the characterization of specific functionalities (e.g., C=O, C=C, N-H).[13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a convenient and rapid method for analyzing solid or liquid silsesquioxane samples with minimal preparation.[14]
Methodology:
-
Instrument Setup: Use an FT-IR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR crystal. Ensure the instrument is well-purged to minimize atmospheric interference.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.
-
Sample Application: Place a small amount of the silsesquioxane derivative directly onto the ATR crystal. For solid samples, ensure good contact using a pressure clamp.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Baseline correction and other spectral manipulations may be necessary for clear interpretation.
Caption: Workflow for ATR-FT-IR analysis of silsesquioxane derivatives.
MALDI-TOF Mass Spectrometry: Deciphering Molecular Weight and Structure
MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like silsesquioxanes. It provides valuable information on the absolute molecular weight, molecular weight distribution, and the presence of different oligomeric species.[15] Furthermore, high-resolution MALDI-TOF can be used to determine the elemental composition and deduce the degree of intramolecular condensation by counting the number of residual hydroxyl groups.[4][5]
Challenges and Considerations in MALDI-TOF of Silsesquioxanes
The analysis of synthetic polymers like silsesquioxanes by MALDI-TOF is not without its challenges.[16] Key considerations include:
-
Matrix Selection: The choice of matrix is critical for efficient desorption and ionization. Common matrices for silsesquioxanes include sinapinic acid, 2,5-dihydroxybenzoic acid (DHB), and nor-harmane.[4][17][18]
-
Cationizing Agent: Silsesquioxanes are typically ionized by cationization, often with alkali metal ions (Na⁺, K⁺) present as impurities or intentionally added.[4][15] For some derivatives, transition metal salts like silver trifluoroacetate (AgTFA) can enhance signal intensity.[19][20]
-
Polydispersity: MALDI-TOF can have limitations in accurately determining the molecular weight distribution of highly polydisperse samples (Mw/Mn > 1.2).[21][22][23] This is due to mass discrimination effects where lower mass ions are preferentially detected.
Experimental Protocol: MALDI-TOF Analysis
Methodology:
-
Sample and Matrix Preparation:
-
Prepare a solution of the silsesquioxane derivative in a suitable solvent (e.g., chloroform, THF).
-
Prepare a separate solution of the chosen matrix (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).
-
If needed, prepare a solution of a cationizing agent.
-
-
Target Spotting:
-
Mix the analyte, matrix, and cationizing agent solutions in an appropriate ratio (e.g., 10:1 matrix to analyte).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, forming co-crystals of the matrix and analyte. The dried-droplet method is commonly used.
-
-
Mass Spectrometer Setup:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Optimize the laser power to achieve good signal intensity while avoiding fragmentation.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over the desired mass range.
-
Process the data to determine the molecular weight of the observed species and their distribution.
-
Comparative Analysis: FT-IR vs. MALDI-TOF
| Feature | FT-IR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Information Obtained | Functional groups, bonding, structural motifs (cage/ladder)[9][10] | Molecular weight, distribution, end-groups, condensation degree[4][5] |
| Sample Type | Solids, liquids | Solids, soluble samples |
| Sample Preparation | Minimal (especially with ATR)[14] | Requires matrix and co-crystallization[19] |
| Destructive? | No | Yes |
| Quantitative? | Semi-quantitative (can be quantitative with calibration)[7] | Can provide quantitative molecular weight distribution for low polydispersity samples[15] |
| Strengths | Rapid, easy to use, provides detailed structural information | High sensitivity, provides absolute molecular weights, can identify oligomeric species[15] |
| Limitations | Does not provide molecular weight information | Can be challenging for highly polydisperse samples, matrix-dependent[21][22] |
Conclusion
FT-IR spectroscopy and MALDI-TOF mass spectrometry are powerful and complementary techniques for the comprehensive characterization of silsesquioxane derivatives. FT-IR provides invaluable information about the chemical functionality and structural arrangement of the siloxane core, while MALDI-TOF offers precise determination of molecular weight and oligomeric distribution. By employing both techniques in a synergistic manner, researchers can gain a deeper understanding of the structure of these complex hybrid materials, which is essential for the rational design and development of new materials with advanced properties.
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Kuo, S. W., & Chang, F. C. (2015). Using Methacryl-Polyhedral Oligomeric Silsesquioxane as the Thermal Stabilizer and Plasticizer in Poly(vinyl chloride) Nanocomposites. Polymers, 7(8), 1483-1496. [Link]
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A Comparative Guide to Difluorodiphenylsilane for Moisture Scavenging in Sensitive Applications
For researchers, scientists, and drug development professionals, the presence of even trace amounts of moisture can be the critical factor that compromises experimental results, degrades active pharmaceutical ingredients (APIs), and ultimately, determines the viability of a product. While physical desiccants like silica gel and molecular sieves are commonplace, they often fall short in liquid formulations or when residual moisture must be chemically eliminated. In these scenarios, reactive moisture scavengers, also known as chemical drying agents, are indispensable.
This guide provides an in-depth comparison of difluorodiphenylsilane with other common silylating agents used for moisture scavenging. We will explore the underlying chemical principles, the practical implications of their reactivity and byproducts, and provide detailed experimental protocols for their evaluation, empowering you to make an informed decision for your specific application.
The Challenge of Moisture in High-Purity Systems
Moisture is a ubiquitous challenge in chemical synthesis and pharmaceutical formulation. Its presence can lead to:
-
Hydrolysis of sensitive functional groups: Esters, amides, and other labile groups are susceptible to water-mediated degradation, leading to loss of potency and the formation of impurities.[1]
-
Undesired side reactions: In many organometallic and condensation reactions, water can act as an unwanted nucleophile or proton source, leading to reduced yields and complex product mixtures.
-
Physical instability: For solid dosage forms, moisture can lead to changes in crystallinity, dissolution rates, and mechanical properties.[2][3]
Chemical moisture scavengers offer a solution by reacting irreversibly and rapidly with water to form inert, non-reactive byproducts. Silylating agents are a prominent class of such scavengers.
An Introduction to Silylating Agents as Moisture Scavengers
Silylating agents function by replacing an active hydrogen, such as that in water, with a silyl group (e.g., -SiR₃).[4][5] The driving force for this reaction is the high affinity of silicon for oxygen, forming a strong Si-O bond. The general reaction with water is as follows:
2 R₃Si-X + H₂O → R₃Si-O-SiR₃ + 2 HX
Where 'X' is a leaving group, typically a halogen (Cl, F) or an alkoxy group (OR'). The choice of 'X' and the 'R' groups on the silicon atom dictates the agent's reactivity, byproducts, and suitability for a given application.
This compound: A Closer Look
This compound ((C₆H₅)₂SiF₂) is a halosilane that has garnered interest due to its unique reactivity profile.[6]
Mechanism of Action:
Similar to other halosilanes, this compound reacts with water to form a disiloxane and a hydrogen halide byproduct.
(C₆H₅)₂SiF₂ + 2 H₂O → [(C₆H₅)₂Si(OH)₂] + 2 HF [(C₆H₅)₂Si(OH)₂] → (C₆H₅)₂Si=O + H₂O (transient) 2 (C₆H₅)₂SiF₂ + 2 H₂O → (C₆H₅)₂FSi-O-SiF(C₆H₅)₂ + 2 HF
The initial hydrolysis yields a diphenylsilanediol intermediate, which is unstable and readily condenses to form diphenylsiloxane oligomers and hydrogen fluoride (HF).
Comparative Analysis: this compound vs. Other Silylating Agents
The selection of a silylating agent for moisture scavenging is a balance of reactivity, the nature of the byproducts, and cost. Here, we compare this compound to two other common classes of silylating agents: chlorosilanes and alkoxysilanes.
Chlorosilanes (e.g., Chlorotrimethylsilane, Dichlorodiphenylsilane)
Chlorosilanes are highly reactive silylating agents and are effective moisture scavengers.[7][8]
-
Reactivity: The Si-Cl bond is highly susceptible to nucleophilic attack by water, leading to a rapid scavenging action. Theoretical studies and empirical evidence show that the hydrolysis of chlorosilanes is thermodynamically highly favorable.[9]
-
Byproducts: The primary byproduct is hydrogen chloride (HCl).[10] While effective in driving the reaction, HCl is a corrosive gas that can form hydrochloric acid in the presence of excess moisture. This is often incompatible with acid-sensitive APIs and can pose a significant risk to equipment.[11][12]
-
Handling: Chlorosilanes are highly sensitive to atmospheric moisture and require handling under inert conditions.
Alkoxysilanes (e.g., Vinyltrimethoxysilane)
Alkoxysilanes are another class of silylating agents used as moisture scavengers, particularly in the coatings and sealants industry.[13]
-
Reactivity: The hydrolysis of alkoxysilanes is generally slower than that of chlorosilanes and is often catalyzed by acids or bases.[2][14] The reactivity can be tuned by the nature of the alkoxy group and other substituents on the silicon atom. For example, vinyltrimethoxysilane is a commonly used moisture scavenger due to the electronic effects of the vinyl group which enhance the hydrolysis rate of the methoxy groups.
-
Byproducts: The byproducts are alcohols (e.g., methanol from methoxysilanes), which are generally less corrosive and reactive than hydrogen halides. However, the presence of residual alcohol may be a concern in some pharmaceutical applications.
-
Handling: Alkoxysilanes are generally less sensitive to atmospheric moisture than chlorosilanes, making them easier to handle.
Head-to-Head Comparison
| Feature | This compound | Dichlorodiphenylsilane (Chlorosilane) | Vinyltrimethoxysilane (Alkoxysilane) |
| Reactivity with Water | Moderate to High | Very High | Moderate (often requires catalyst) |
| Primary Byproduct | Hydrogen Fluoride (HF) | Hydrogen Chloride (HCl) | Methanol |
| Byproduct Corrosivity | High | High | Low |
| Handling | Moisture sensitive | Highly moisture sensitive | Moderately moisture sensitive |
| Suitability for Acid-Sensitive APIs | Low | Low | High |
The Critical Role of Byproducts in Drug Development
The choice of a moisture scavenger in pharmaceutical applications must be heavily scrutinized for the impact of its byproducts on the stability of the API and excipients.
-
Hydrogen Halides (HF and HCl): Both HF and HCl are strong acids that can catalyze the degradation of sensitive APIs.[11][12] While HF is technically a weaker acid in aqueous solution than HCl due to strong hydrogen bonding, it is extremely corrosive and poses severe safety risks.[7][9][10] The presence of these acidic byproducts can significantly shorten the shelf-life of a drug product.
-
Alcohols (e.g., Methanol): Alcohols are generally more benign than hydrogen halides. However, they are not completely inert and can potentially react with certain functional groups (e.g., via transesterification) or affect the solubility and stability of the API in a formulation.
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Caption: Impact of silylating agent byproducts on API stability.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound with other silylating agents, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
Experiment 1: Determination of Moisture Scavenging Efficiency by Karl Fischer Titration
This experiment quantifies the rate and capacity of water removal by the silylating agent.
Methodology:
-
Preparation of a Standard Moist Solvent: Prepare a stock solution of a relevant aprotic solvent (e.g., anhydrous acetonitrile or THF) with a known concentration of water (e.g., 500 ppm), confirmed by Karl Fischer titration.
-
Reaction Setup: In a series of sealed, inert-atmosphere vials, add a precise volume of the standard moist solvent.
-
Addition of Scavenger: To each vial, add a stoichiometric equivalent of the silylating agent to be tested (this compound, dichlorodiphenylsilane, vinyltrimethoxysilane, etc.).
-
Time-Course Analysis: At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in one of the vials (e.g., by rapid cooling or addition of a non-reactive quenching agent if necessary) and immediately measure the remaining water content using a coulometric Karl Fischer titrator.
-
Data Analysis: Plot the remaining water concentration (in ppm) against time for each silylating agent to determine the scavenging rate. The final water concentration after the reaction has gone to completion will indicate the scavenging capacity.
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Caption: Workflow for Karl Fischer titration-based efficiency testing.
Experiment 2: Monitoring Reaction Kinetics and Byproduct Formation by NMR Spectroscopy
This experiment provides real-time data on the consumption of the silylating agent and the formation of byproducts.
Methodology:
-
Sample Preparation: In an NMR tube, under an inert atmosphere, prepare a solution of the silylating agent in a deuterated aprotic solvent (e.g., CD₃CN).
-
Initiation of Reaction: Inject a known amount of D₂O into the NMR tube and immediately begin acquiring spectra.
-
Spectral Acquisition: Acquire a series of ¹H, ¹⁹F (for this compound), and ²⁹Si NMR spectra over time.
-
Data Analysis: Integrate the signals corresponding to the starting material, the disiloxane product, and any relevant byproduct signals (e.g., new signals in the aromatic region for the siloxane). Plot the normalized integral values against time to determine the reaction kinetics. For ¹⁹F NMR of this compound, the disappearance of the starting material signal and the appearance of the product signal and potentially a signal for HF can be monitored.[4]
Experiment 3: Quantification of Volatile Byproducts by Headspace GC-MS
This experiment is crucial for assessing the potential for outgassing of corrosive byproducts.
Methodology:
-
Reaction: In a sealed headspace vial, react a known amount of the silylating agent with a stoichiometric amount of water in a suitable solvent.
-
Incubation: Incubate the vial at a controlled temperature to allow the volatile byproducts to partition into the headspace.
-
Sampling and Analysis: Sample the headspace gas and inject it into a GC-MS system.
-
Quantification: Use a calibrated method to quantify the amount of HCl, HF (if a suitable method is available, though HF is challenging for GC), or methanol produced.
Conclusion and Recommendations
The choice of a silylating agent for moisture scavenging is a critical decision that requires a thorough understanding of the trade-offs between reactivity and the impact of byproducts.
-
This compound presents a unique reactivity profile. While theoretically less reactive towards hydrolysis than its chloro-analogs, it is still an effective scavenger. However, the formation of highly corrosive and toxic hydrogen fluoride as a byproduct makes it unsuitable for most pharmaceutical applications, especially those involving acid-sensitive APIs.
-
Chlorosilanes are highly effective and fast-acting moisture scavengers. Their utility is limited by the production of corrosive hydrogen chloride, restricting their use to systems where acidity is not a concern.
-
Alkoxysilanes offer a milder alternative, producing less reactive alcohol byproducts. They are often the preferred choice for moisture-sensitive formulations where the presence of a small amount of alcohol is tolerable.
For researchers and drug development professionals, the guiding principle should be the compatibility of the scavenger and its byproducts with the entire formulation. While this compound is a powerful reagent in other synthetic contexts, its application as a moisture scavenger in pharmaceutical development is likely to be limited due to the hazardous nature of its hydrolysis byproduct. For most applications requiring a chemical drying agent, an alkoxysilane such as vinyltrimethoxysilane will present a more favorable balance of scavenging efficiency and byproduct compatibility.
It is strongly recommended that any potential moisture scavenger be rigorously tested using the experimental protocols outlined in this guide to ensure its suitability for the specific application and to guarantee the stability and safety of the final product.
References
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Hydrochloric Acid Stability Requirements in Development Phases. (2025). PharmaTech Insights. [Link]
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Fact Sheet: “Chlorosilanes”. Hemlock Semiconductor. [Link]
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Gola, M., & Chval, Z. (2005). Hydrolysis of fluorosilanes: a theoretical study. The Journal of Physical Chemistry A, 109(32), 7299–7306. [Link]
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Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. (2025). Patsnap Eureka. [Link]
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Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. International Animal Health Journal. [Link]
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Moisture Control in Pharmaceutical Packaging: - Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. (n.d.). [Link]
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Why is HCl safer than HF? (2018). Quora. [Link]
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Silylating Agents: Enhancing Organic Synthesis with Chlorotrimethylsilane. (n.d.). Glory Chemical. [Link]
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How HF is more stable than HCl, HBr and HI? (2018). Quora. [Link]
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What is the reason that HCL is a stronger acid than HF? (2017). Quora. [Link]
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The Pivotal Role of this compound in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. [Link]
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Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]
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Silylating Agents. (2025). ResearchGate. [Link]
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). Qatar University. [Link]
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Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions. (2025). ResearchGate. [Link]
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Silylating Reagents. (n.d.). Regis Technologies. [Link]
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CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]
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Silylating Agents. (2025). ResearchGate. [Link]
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Silylating Agents. (2025). ResearchGate. [Link]
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A Comparative Guide to Modified Aryldifluorophenylsilicates for Enhanced Nucleophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and lipophilicity. However, the efficient and selective synthesis of organofluorines, particularly at secondary carbon centers, remains a significant challenge. This guide provides an in-depth comparison of modified aryldifluorophenylsilicates, a promising class of nucleophilic fluorinating agents, and evaluates their efficacy against established alternatives. We will delve into the mechanistic rationale behind their enhanced performance, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic needs.
The Challenge of Nucleophilic Fluorination of Secondary Substrates
Nucleophilic fluorination is an attractive strategy for C-F bond formation, yet it is often plagued by competing elimination reactions, especially with sterically hindered secondary substrates.[1][2][3][4] Traditional fluoride sources like tetrabutylammonium fluoride (TBAF) can exhibit high basicity, leading to undesired elimination byproducts and reduced yields of the desired fluorinated product.[2] While various reagents have been developed to address this, many suffer from drawbacks such as high cost, instability, or harsh reaction conditions.[1][2][5]
Tetrabutylammonium difluorotriphenylsilicate (TBAT) has emerged as a stable, affordable, and less toxic alternative.[1][2][3] However, its selectivity in the fluorination of secondary halides can be limited. This has spurred the development of modified aryldifluorophenylsilicates to enhance both reactivity and, crucially, selectivity.
Modified Aryldifluorophenylsilicates: A Leap in Reactivity and Selectivity
Recent research has focused on modifying the aryl substituents on the silicon atom of TBAT to fine-tune its electronic properties and, consequently, its fluorinating prowess. Specifically, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings has a significant impact on the reagent's performance.[1][2][3]
A key study synthesized and evaluated three TBAT analogues: one with an electron-withdrawing trifluoromethyl group (CF₃-TBAT) and two with electron-donating methoxy groups (MeO-TBAT and (MeO)₂-TBAT).[1][2][3] The findings demonstrate a clear trend:
-
Electron-Donating Groups Enhance Performance: The presence of one or two methoxy groups on the aryl ring generally leads to improved reactivity and selectivity compared to the parent TBAT.[1][2][3]
-
Electron-Withdrawing Groups Diminish Performance: Conversely, the trifluoromethyl group resulted in inferior activity and selectivity.[1][2]
This enhancement is attributed to the electronic effect on the stability of the silicate and the transition state of the fluorination reaction.
Mechanistic Insights from DFT Calculations
Density Functional Theory (DFT) calculations have shed light on the underlying mechanism. The substitution of the phenyl group with an electron-donating methoxy group lowers the transition state energy of the decomposition of the silicate to a fluorosilane-fluoride complex.[1][2][3][5][6] This facilitates the release of the fluoride ion for nucleophilic attack. In contrast, an electron-withdrawing trifluoromethyl group has the opposite effect, increasing the transition state energy and thus hindering the reaction.[1][2][3][5][6]
It is important to note that an excess of electron-donating groups can be detrimental. Difluorosilicates modified with more than two methoxy groups were found to be unstable, spontaneously decomposing to the HF₂⁻ anion.[1][2][5]
Comparative Performance Data
The efficacy of these modified reagents was tested on a range of secondary bromides, with the results benchmarked against TBAF and TBAT. The following table summarizes the key findings for the fluorination of 2-bromooctane.
| Reagent | Conversion (%) | Yield of 2-fluorooctane (%) | Yield of Octenes (%) | Selectivity (SN2/E2) |
| TBAF | >95 | 15 | 85 | 0.18 |
| TBAT | 85 | 34 | 51 | 0.67 |
| MeO-TBAT | 88 | 49 | 39 | 1.26 |
| (MeO)₂-TBAT | 94 | 56 | 38 | 1.47 |
| CF₃-TBAT | 55 | 18 | 37 | 0.49 |
Data sourced from studies on the nucleophilic fluorination of 2-bromooctane.[2]
As the data clearly indicates, the methoxy-substituted aryldifluorophenylsilicates, particularly (MeO)₂-TBAT, exhibit significantly higher selectivity for the desired Sₙ2 product over the elimination byproducts compared to both TBAF and the parent TBAT.
Experimental Workflow: Synthesis and Application
The following provides a generalized workflow for the synthesis of modified aryldifluorophenylsilicates and their subsequent use in nucleophilic fluorination.
Figure 1: General experimental workflow for the synthesis of modified aryldifluorophenylsilicates and their application in nucleophilic fluorination.
Detailed Experimental Protocol: Fluorination of 2-Bromooctane
The following protocol is a representative example for evaluating the performance of a modified aryldifluorophenylsilicate.
Materials:
-
2-bromooctane
-
Modified aryldifluorophenylsilicate (e.g., (MeO)₂-TBAT)
-
Anhydrous acetonitrile (CD₃CN for NMR scale)
-
Inert atmosphere (Argon or Nitrogen)
-
Sealed reaction vessel (e.g., NMR tube or sealed vial)
Procedure:
-
Under an inert atmosphere, add the secondary bromide substrate to a dried, sealed reaction vessel.
-
Add the modified aryldifluorophenylsilicate reagent. A typical molar ratio of reagent to substrate is 1.5:1.
-
Add the anhydrous aprotic solvent.
-
Seal the vessel tightly.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress and determine the conversion and product distribution using ¹H and ¹⁹F NMR spectroscopy.
Conclusion and Future Outlook
Modified aryldifluorophenylsilicates, particularly those bearing electron-donating substituents, represent a significant advancement in the field of nucleophilic fluorination. Their enhanced selectivity for Sₙ2 substitution over elimination, especially with challenging secondary substrates, makes them a valuable tool for synthetic chemists. The clear structure-activity relationship, elucidated by both experimental data and computational studies, provides a rational basis for reagent design and selection.
Future research will likely focus on further refining the reagent structure for even greater efficacy and exploring their application in the synthesis of complex, high-value molecules such as radiopharmaceuticals for Positron Emission Tomography (PET).[7][8][9][10] The principles outlined in this guide offer a solid foundation for researchers to leverage these powerful reagents in their own work, paving the way for more efficient and selective C-F bond formation.
References
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Kvíčala, J. et al. Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. RSC Advances. [Link]
-
Kvíčala, J. et al. Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. National Center for Biotechnology Information. [Link]
-
Kvíčala, J. et al. Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. ResearchGate. [Link]
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Kvíčala, J. et al. Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. RSC Publishing. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. American Chemical Society. [Link]
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Kvíčala, J. et al. Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. RSC Publishing. [Link]
-
Synthesis and Characterization of Hypercoordinated Silicon Anions: Catching Intermediates of Lewis Base Catalysis. National Center for Biotechnology Information. [Link]
-
Nucleophilic fluorination with difluorosilicates. ResearchGate. [Link]
-
Doyle Group. Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University Department of Chemistry. [Link]
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Umemoto, T. et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. [Link]
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Automation for the Synthesis and Application of PET Radiopharmaceuticals. ResearchGate. [Link]
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Hypercoordinate silicon complexes based on hydrazide ligands. A remarkably flexible molecular system. PubMed. [Link]
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Hypervalent Silicon Compounds. ResearchGate. [Link]
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Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Dalton Transactions. [Link]
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Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. [Link]
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Prantosh, D. Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
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Hypervalent Silicon: Bonding, Properties and Synthetic Utility. Macmillan Group, Princeton University. [Link]
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Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. PubMed. [Link]
-
[Synthesis of radiopharmaceuticals for PET investigations]. PubMed. [Link]
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A Comparative Guide to the Thermal Decomposition of Difluorosilicates: A DFT Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of the thermal stability and decomposition pathways of chemical compounds is paramount. Difluorosilicates, a class of inorganic compounds with diverse applications, are no exception. This guide provides a comprehensive comparison of the decomposition of difluorosilicates, with a focus on how Density Functional Theory (DFT) can be leveraged to elucidate the underlying mechanisms. While extensive comparative DFT studies on a full series of difluorosilicates are not yet prevalent in published literature, this guide will establish a framework for such investigations, supported by available experimental data and insights from DFT studies on related materials.
The Significance of Understanding Difluorosilicate Decomposition
Difluorosilicates, with the general formula Mx(SiF6)y, find applications in various fields, including the production of enamels and ceramics, and as intermediates in chemical synthesis. Their thermal decomposition is a critical process, often employed for the generation of highly pure silicon tetrafluoride (SiF4) gas, a key precursor in the semiconductor and solar cell industries. A thorough understanding of the decomposition mechanism allows for the optimization of reaction conditions, leading to improved yields and purity of the desired products. Furthermore, in applications where thermal stability is crucial, knowledge of the decomposition onset and pathways is essential for material selection and process safety.
Experimental Insights into Difluorosilicate Decomposition
Experimental studies, primarily using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have provided foundational knowledge on the decomposition of several difluorosilicates. The most studied among these is sodium difluorosilicate (Na2SiF6).
The generally accepted decomposition reaction for alkali metal difluorosilicates is:
M2SiF6(s) → 2MF(s) + SiF4(g)
Experimental data for the decomposition of sodium difluorosilicate (Nangcontent-ng-c1205671314="" class="ng-star-inserted">2SiF6) indicates that it decomposes into sodium fluoride (NaF) and silicon tetrafluoride (SiF4). The process is typically initiated at elevated temperatures, with studies showing complete decomposition achievable by roasting at 650 °C for 120 minutes[1]. Kinetic analyses of the thermal decomposition of Nangcontent-ng-c1205671314="" class="ng-star-inserted">2SiF6 have determined it to be a three-dimensional phase-interface reaction, with an experimentally derived activation energy of 231.32 kJ/mol. Other studies have reported an average activation energy of 63.23 kJ/mol in the temperature range of 600–900 °C[2]. This variation highlights the sensitivity of experimental kinetics to the specific conditions and analytical models used.
While data for other alkali metal difluorosilicates is less abundant, the trend in thermal stability is expected to be influenced by the nature of the cation (M). DFT calculations can provide a systematic and internally consistent approach to understanding these trends.
A Proposed DFT Workflow for Comparative Analysis
The lack of a comprehensive comparative DFT study in the literature presents an opportunity for new research. Here, we propose a robust and self-validating DFT workflow to investigate and compare the decomposition of a series of difluorosilicates (e.g., M2SiF6 where M = Li, Na, K, Rb, Cs).
Computational Methodology: A Step-by-Step Protocol
-
Geometry Optimization of Reactants and Products:
-
Objective: To obtain the lowest energy structures of the solid-state difluorosilicate (e.g., Na
2SiF6) and the solid-state metal fluoride (e.g., NaF), as well as the gaseous SiF4molecule. -
Protocol:
-
Obtain the crystal structures of the difluorosilicates and metal fluorides from crystallographic databases.
-
Perform full geometry optimization using a suitable DFT functional and basis set. For periodic solid-state calculations, a plane-wave basis set with a projector augmented-wave (PAW) pseudopotential is recommended. A functional from the Generalized Gradient Approximation (GGA) family, such as PBE, is a good starting point. For higher accuracy, hybrid functionals like HSE06 can be employed.
-
Ensure convergence with respect to the plane-wave cutoff energy and k-point sampling.
-
For the gaseous SiF
4molecule, a molecular DFT calculation with a Gaussian-type basis set (e.g., 6-311++G(d,p)) can be performed.
-
-
-
Transition State Search for the Decomposition Reaction:
-
Objective: To locate the transition state (TS) structure corresponding to the breaking of the Si-F bonds and the formation of the metal fluoride and SiF
4. -
Protocol:
-
Construct an initial guess for the transition state structure. This can be done by elongating one or more Si-F bonds in the difluorosilicate crystal structure.
-
Employ a transition state search algorithm, such as the climbing image nudged elastic band (CI-NEB) method or a dimer method.
-
Verify that the located stationary point is a true transition state by performing a vibrational frequency analysis. The TS should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
-
Calculation of Reaction Energetics:
-
Objective: To determine the activation energy (E
a) and the reaction enthalpy (ΔH) for the decomposition. -
Protocol:
-
Calculate the electronic energies of the optimized reactant, transition state, and product structures.
-
The activation energy is calculated as the difference in energy between the transition state and the reactant: E
a= ETS- EReactant. -
The reaction enthalpy is calculated as the difference in energy between the products and the reactant: ΔH = E
Products- EReactant. -
Include zero-point vibrational energy (ZPVE) corrections for more accurate energy calculations.
-
-
Rationale for Methodological Choices
The choice of DFT functional and basis set is critical for obtaining accurate results. While GGA functionals are computationally efficient, hybrid functionals often provide more accurate barrier heights. It is advisable to benchmark the chosen method against available experimental data, such as the activation energy for Na2SiF6 decomposition, to validate the computational approach. The use of periodic boundary conditions for the solid-state calculations is essential to accurately model the crystalline environment.
Visualizing the Decomposition Pathway
A clear visualization of the proposed decomposition pathway is crucial for understanding the mechanism. The following diagram, generated using Graphviz, illustrates a hypothetical workflow for a comparative DFT study.
Caption: A proposed workflow for a comparative DFT study on the decomposition of alkali metal difluorosilicates.
Comparative Data and Expected Trends
While a complete set of comparative DFT data is not yet available, we can hypothesize the expected trends based on fundamental chemical principles. The stability of the M2SiF6 lattice is expected to be influenced by the ionic radius and electronegativity of the alkali metal cation.
Table 1: Experimental and Hypothetical DFT Data for the Decomposition of Alkali Metal Difluorosilicates
| Difluorosilicate | Cation | Experimental Decomposition Temp. (°C) | Experimental E | Hypothetical DFT E | Hypothetical DFT ΔH (kJ/mol) |
| Li | Li | ~350-450 | - | (To be calculated) | (To be calculated) |
| Na | Na | ~550-650 | 231.32[1] | (Benchmark for calculation) | (To be calculated) |
| K | K | ~700-800 | - | (To be calculated) | (To be calculated) |
| Rb | Rb | >800 | - | (To be calculated) | (To be calculated) |
| Cs | Cs | >850 | - | (To be calculated) | (To be calculated) |
It is anticipated that the thermal stability of the difluorosilicates will increase down the group (from Li to Cs). This is due to the increasing ionic radius of the cation, which leads to a more stable crystal lattice. DFT calculations, following the proposed workflow, can quantify this trend by providing a consistent set of activation energies and reaction enthalpies.
Conclusion and Future Outlook
This guide has provided a framework for a comprehensive comparative study of the decomposition of difluorosilicates using Density Functional Theory. While experimental data provides a valuable starting point, DFT offers the potential to uncover detailed mechanistic insights and to systematically investigate trends across a series of compounds. The proposed workflow, encompassing geometry optimization, transition state searching, and energetic calculations, provides a clear path for researchers to undertake such studies.
Future work in this area should focus on executing this comparative DFT analysis for the full series of alkali metal difluorosilicates. Such a study would not only provide fundamental insights into the factors governing the stability of these compounds but also offer valuable data for the optimization of industrial processes that rely on their thermal decomposition. Furthermore, extending these studies to alkaline earth and transition metal difluorosilicates would provide an even broader understanding of this important class of materials.
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Difluorodiphenylsilane vs. Dichlorodiphenylsilane: A Comparative Guide to Silsesquioxane Synthesis
In the landscape of advanced materials, silsesquioxanes represent a pivotal class of organic-inorganic hybrid compounds. Their unique structures, which can be tailored into cage, ladder, or random polymer networks, offer exceptional thermal stability, dielectric properties, and mechanical resilience. A critical, yet often nuanced, decision in the synthesis of these materials is the choice of the organosilane precursor. This guide provides an in-depth, objective comparison between two prominent precursors: difluorodiphenylsilane (DFDPS) and dichlorodiphenylsilane (DCDPS), offering researchers and materials scientists a clear, data-driven framework for precursor selection in the synthesis of polyphenylsilsesquioxanes.
The Precursor's Pivotal Role: Dictating Reaction Dynamics and Final Architecture
The synthesis of silsesquioxanes is primarily achieved through the hydrolytic condensation of organosilane monomers. The leaving group on the silicon atom—in this case, fluorine versus chlorine—is a fundamental variable that governs the reaction kinetics, the degree of structural control, and ultimately, the properties of the final material. While dichlorodiphenylsilane has been a conventional choice, the distinct reactivity of this compound presents compelling advantages for creating highly ordered, high-performance materials.
Head-to-Head Comparison: Reactivity, Structural Control, and Processability
The core difference between DFDPS and DCDPS stems from the disparity in bond strength and reactivity between the silicon-fluorine (Si-F) and silicon-chlorine (Si-Cl) bonds.
Hydrolytic Reactivity and Reaction Control
Dichlorodiphenylsilane (DCDPS) is characterized by its highly reactive Si-Cl bonds. When exposed to water, it undergoes rapid and often vigorous hydrolysis, producing hydrochloric acid (HCl) as a byproduct.[1] This reaction is typically difficult to control, which can lead to a mixture of linear, cyclic, and randomly branched oligomers and polymers.[1][2] The process is analogous to the hydrolysis of other dichlorosilanes, which initially yields a mix of short-chain linear siloxanes and cyclic units.[1]
This compound (DFDPS) , in contrast, possesses a significantly more stable Si-F bond. This bond is less susceptible to nucleophilic attack by water, resulting in much slower and more controllable hydrolysis.[3] This inherent stability often necessitates the use of a catalyst (e.g., a base) or specific reaction conditions to proceed at a practical rate. This catalytic dependence, however, provides a crucial advantage: it allows for precise modulation of the reaction kinetics, enabling a higher degree of control over the final polymer architecture. The use of fluorosilanes is a growing area of interest for creating materials with enhanced chemical and thermal stability.[4][5]
Impact on Silsesquioxane Structure and Performance
The kinetic profile of the precursor's hydrolysis directly translates to the structure of the resulting polyphenylsilsesquioxane.
-
The uncontrolled condensation following the rapid hydrolysis of DCDPS often results in amorphous, random networks. While these materials are useful for certain applications, achieving well-defined, highly ordered structures like ladder or fully condensed cage silsesquioxanes is a significant challenge.[6]
-
The controlled condensation enabled by DFDPS is conducive to forming more ordered structures. By carefully managing the reaction conditions, it is possible to direct the synthesis towards specific architectures, such as well-defined double-decker silsesquioxanes or ladder-like polymers.[7][8] These ordered structures are often associated with superior thermal stability and mechanical properties compared to their amorphous counterparts.[9]
Table 1: Comparative Analysis of DFDPS and DCDPS in Silsesquioxane Synthesis
| Feature | This compound (DFDPS) | Dichlorodiphenylsilane (DCDPS) |
| Si-Halogen Bond Reactivity | Lower, more stable Si-F bond[10] | Higher, more reactive Si-Cl bond[11] |
| Hydrolysis Rate | Slow, requires catalysis | Fast, often difficult to control[1] |
| Reaction Control | High degree of control possible | Limited control |
| Typical Resulting Structure | Ordered (e.g., Ladder, Double-Decker)[7][8] | Random, Branched, Amorphous[6] |
| Processing Window | Wider | Narrower |
| Corrosive Byproduct | Hydrofluoric Acid (HF) | Hydrochloric Acid (HCl)[1] |
Experimental Protocols: Methodologies for Synthesis
The following protocols provide a practical illustration of the synthetic methodologies employed for each precursor, reflecting the differences in their reactivity.
Protocol 1: Synthesis of Polyphenylsilsesquioxane from Dichlorodiphenylsilane
This method describes a standard procedure for producing a polyphenylsilsesquioxane resin with a largely random structure.
Caption: Synthesis workflow using this compound (DFDPS).
Methodology:
-
Reagents: A solution of a tetrasiloxanolate precursor (e.g., the salt of a cyclotetrasiloxane-diol) is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Coupling Reaction: this compound is added to the solution of the tetrasilanolate precursor under controlled temperature conditions.
-
Reaction Progression: The mixture is stirred at room temperature or with gentle heating for a specified period to allow the coupling reaction to complete.
-
Work-up: The salt byproduct (e.g., lithium fluoride) is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the crystalline double-decker silsesquioxane.
Mechanistic Considerations: The "Why" Behind the Method
The starkly different experimental approaches are a direct consequence of the precursors' inherent reactivity.
The DCDPS Pathway (Kinetically Driven): The reaction is dominated by the rapid, difficult-to-inhibit hydrolysis of the Si-Cl bond. The use of a biphasic system (toluene/water) is a strategy to moderate the reaction by limiting the interfacial area where hydrolysis can occur. The outcome is a product distribution governed by statistical probability rather than thermodynamic preference, often leading to amorphous polymers.
The DFDPS Pathway (Thermodynamically Driven): The stability of the Si-F bond allows for a thermodynamically controlled reaction. By using stoichiometric amounts of a pre-organized silanolate precursor, the reaction can be directed towards the formation of a specific, stable, fully condensed cage structure. [7]This "building block" approach prevents the formation of random polymers and favors the desired, highly-ordered product.
Comparative Reaction Mechanisms
Caption: Reaction pathways comparing DCDPS and DFDPS syntheses.
Conclusion for the Practicing Scientist
The selection between this compound and dichlorodiphenylsilane is a strategic choice based on the desired outcome of the silsesquioxane synthesis.
-
Dichlorodiphenylsilane remains a viable precursor for applications where precise structural control is not paramount and where amorphous polyphenylsilsesquioxane resins are sufficient. Its high reactivity and lower cost can be advantageous for bulk material synthesis.
-
This compound is the superior precursor for the rational design of advanced materials. Its controlled reactivity enables the synthesis of silsesquioxanes with well-defined, ordered structures, which are essential for applications demanding high thermal stability, specific optical properties, or predictable mechanical performance. For drug development professionals exploring silsesquioxanes as nanocarriers or in biomedical devices, the structural precision afforded by DFDPS is invaluable.
Ultimately, the enhanced control offered by DFDPS provides a powerful tool for materials scientists to move beyond statistical polymerization and towards the precise, bottom-up construction of functional nanomaterials.
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A Comparative Guide to the Reaction Kinetics of Difluorodiphenylsilane Polymerization for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of well-defined organosilicon polymers is a critical endeavor. Polydiphenylsilanes, in particular, offer unique electronic and photophysical properties, making them valuable materials in a range of applications. The polymerization of difluorodiphenylsilane is a key route to these polymers, and a thorough understanding of its reaction kinetics is paramount for controlling polymer properties and optimizing synthesis.
This guide provides an in-depth analysis of the reaction kinetics for this compound polymerization, primarily through Wurtz-type reductive coupling. It offers a comparative perspective against alternative polymerization methodologies, supported by experimental data and protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of polysilane synthesis.
Introduction: The Significance of Polydiphenylsilane and the Role of this compound
Polysilanes, with their silicon-silicon backbone, exhibit intriguing properties such as σ-electron delocalization, photoconductivity, and thermochromism.[1][2] These characteristics make them promising candidates for applications including photoresists, semiconductors, and precursors to silicon carbide ceramics.[3] Polydiphenylsilanes, a subclass of polysilanes, are of particular interest due to their enhanced thermal stability and unique optoelectronic properties arising from the phenyl substituents.
This compound serves as a key monomer for the synthesis of polydiphenylsilane. The choice of the fluorine leaving group, in contrast to the more common chlorine, can influence the reaction kinetics and the properties of the resulting polymer. Understanding and controlling the polymerization of this monomer is therefore crucial for tailoring the final material's molecular weight, polydispersity, and microstructure.[1]
Primary Synthesis Route: Wurtz-Type Reductive Coupling of this compound
The most prevalent method for the synthesis of polysilanes from dihalosilane precursors is the Wurtz-type reductive coupling reaction.[1][4][5][6] This process involves the dehalogenation of the monomer using an alkali metal, typically sodium, to form the Si-Si bonds of the polymer backbone.
Reaction Mechanism and Kinetics
The Wurtz-type coupling is a heterogeneous reaction that is generally believed to proceed through a chain-growth mechanism involving anionic silicon species as the propagating intermediates.[7] The reaction is notoriously complex and sensitive to various parameters, which significantly impact the reaction kinetics and the final polymer characteristics.
The proposed mechanism can be simplified into the following key steps:
-
Initiation: An alkali metal donates an electron to a this compound monomer, forming a radical anion.
-
Propagation: The silyl anion attacks another monomer molecule, displacing a fluoride ion and forming a new Si-Si bond. This process repeats, leading to chain growth.
-
Termination: The growing polymer chain can be terminated by various side reactions, including reaction with impurities or backbiting, where the active chain end attacks a Si-Si bond within the same chain, leading to the formation of cyclic oligomers.
The kinetics of this reaction are influenced by several factors:
-
Choice of Alkali Metal: The reactivity of the alkali metal (e.g., Na, K, Na/K alloy) affects the rate of initiation and propagation.[8]
-
Solvent: The solvent plays a crucial role in stabilizing the anionic intermediates. Solvents like tetrahydrofuran (THF) can sequester the metal cations, leading to higher yields and narrower molecular weight distributions compared to aromatic solvents.[8]
-
Temperature: Reaction temperature is a critical variable. Higher temperatures can lead to lower yields and broader, often bimodal, molecular weight distributions.[7][8]
-
Monomer Substituents: The electronic and steric properties of the substituents on the silicon atom influence the reactivity of the monomer. Electron-donating groups can reduce the rate of polymerization.[5]
A simplified workflow for a typical Wurtz-type polymerization is illustrated below.
Caption: Workflow for Wurtz-Type Polymerization.
Experimental Protocol: Wurtz-Type Polymerization of this compound
This protocol provides a generalized procedure for the synthesis of polydiphenylsilane via Wurtz-type coupling of this compound.
Materials:
-
This compound (Ph₂SiF₂)
-
Sodium metal
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Trimethylchlorosilane (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet, add anhydrous toluene. Heat the toluene to reflux and add sodium metal. Stir vigorously to create a fine dispersion of sodium. Allow the dispersion to cool to the desired reaction temperature.
-
Monomer Addition: Dissolve this compound in anhydrous toluene in a separate flask. Slowly add the monomer solution to the sodium dispersion under a positive pressure of argon.
-
Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 65-110°C for toluene, or room temperature for THF) with constant stirring. Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).[9]
-
Quenching: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as trimethylchlorosilane.
-
Work-up: Filter the reaction mixture to remove sodium fluoride and any unreacted sodium. Precipitate the polymer by pouring the filtrate into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Alternative Polymerization Methods: A Comparative Analysis
While Wurtz-type coupling is the most common method, several other techniques can be employed to synthesize polysilanes and related polymers. Understanding the kinetics and mechanisms of these alternatives is essential for selecting the most appropriate method for a specific application.
Dehydrogenative Coupling of Hydrosilanes
Dehydrogenative coupling of primary or secondary silanes, such as diphenylsilane, offers a different pathway to polysilanes.[10] This method typically requires a transition metal catalyst.[10]
The general reaction is: n Ph₂SiH₂ → -[Ph₂Si]ₙ- + n H₂
Kinetic Considerations:
-
Catalyst: The choice of catalyst (e.g., titanocene, zirconocene, or Wilkinson's catalyst) is critical and dictates the reaction rate and polymer properties.[10]
-
Reaction Conditions: These reactions are often performed at room temperature. The removal of hydrogen gas can drive the equilibrium towards the polymer product.[10]
-
Mechanism: The mechanism generally involves oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of H₂.[10]
Caption: Simplified Mechanism of Dehydrogenative Coupling.
Anionic Ring-Opening Polymerization (AROP) of Cyclosilanes
Anionic ring-opening polymerization of strained cyclic silanes, such as hexamethylcyclotrisiloxane (D₃), is a powerful method for producing well-defined polysiloxanes.[11][12] While not a direct route to polydiphenylsilane from this compound, it is a key method for producing related silicon-based polymers and can be used to synthesize copolymers. The kinetics of AROP are often more controlled than Wurtz-type coupling.
Kinetic Considerations:
-
Initiator: The polymerization is initiated by anions, such as hydroxide or silanolates.[11][12]
-
Monomer Strain: The rate of polymerization is highly dependent on the ring strain of the cyclic monomer. Strained rings like D₃ polymerize much faster than less strained rings like octamethylcyclotetrasiloxane (D₄).[12]
-
Living Polymerization: AROP can often be conducted as a living polymerization, allowing for excellent control over molecular weight and the synthesis of block copolymers.[13]
-
Side Reactions: Backbiting reactions can occur, leading to the formation of cyclic oligomers, especially at higher temperatures and conversions.[14]
Comparative Kinetic Data
Direct kinetic data for the polymerization of this compound is scarce in the literature. However, we can draw comparisons from related systems to understand the relative rates and controlling factors.
| Polymerization Method | Monomer Example | Typical Catalyst/Initiator | Reaction Temperature | Key Kinetic Features | Molecular Weight Control |
| Wurtz-Type Coupling | Dichlorodiphenylsilane | Sodium metal | 65-110°C (Toluene) | Heterogeneous, complex kinetics, sensitive to conditions.[5][7] | Moderate to Poor |
| Dehydrogenative Coupling | Diphenylsilane | Titanocene/Zirconocene complexes | Room Temperature | Homogeneous, catalyst-dependent rate, driven by H₂ removal.[10] | Good |
| Anionic ROP | Hexamethylcyclotrisiloxane (D₃) | NaOH, Silanolates | 0-80°C | First-order in monomer and initiator, "living" characteristics possible.[11] | Excellent |
Analytical Techniques for Monitoring Reaction Kinetics
A variety of analytical techniques can be employed to monitor the kinetics of silane polymerization in real-time or through periodic sampling.[15][16][17]
| Technique | Information Provided | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI) | Provides detailed information on polymer size. | Requires sampling and is not a real-time method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion, polymer microstructure | Provides detailed structural information.[16] | Can be complex to interpret for complex mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of monomer functional groups, appearance of polymer bonds | Can be used for in-situ monitoring. | Can be difficult to quantify accurately. |
| Raman Spectroscopy | Similar to FTIR, sensitive to Si-Si bonds | Can be used for in-situ monitoring, less interference from water.[17] | Signal can be weak. |
| Gas Chromatography (GC) | Monomer consumption | Accurate quantification of volatile monomers. | Not suitable for monitoring polymer growth directly. |
Conclusion and Future Outlook
The polymerization of this compound, primarily through Wurtz-type reductive coupling, remains a cornerstone for the synthesis of polydiphenylsilanes. While this method is effective, its complex and sensitive kinetics present challenges in achieving precise control over the polymer architecture. Alternative methods, such as dehydrogenative coupling and anionic ring-opening polymerization, offer pathways to more controlled polymer synthesis, although they may not be directly applicable to this compound.
Future research in this field will likely focus on the development of novel catalytic systems for the controlled polymerization of dihalosilanes, including this compound. A deeper understanding of the reaction mechanisms through advanced in-situ monitoring techniques will be crucial for optimizing these processes. The ultimate goal is to achieve the synthesis of well-defined polydiphenylsilanes with tailored properties for advanced applications in electronics, photonics, and materials science.
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A Crystallographer's Guide to Double-Decker Silsesquioxanes: Unveiling 3D Architecture with X-ray Diffraction
In the realm of materials science and drug development, the precise molecular architecture of a compound dictates its function. For hybrid organic-inorganic molecules like double-decker silsesquioxanes (DDSQ), understanding their three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for DDSQ characterization, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower researchers in their structural elucidation endeavors.
The Enigmatic Structure of Double-Decker Silsesquioxanes
Double-decker silsesquioxanes are a fascinating class of polyhedral oligomeric silsesquioxanes (POSS) characterized by a cage-like structure of silicon and oxygen atoms.[1][2] These nanometer-sized building blocks offer a unique platform for creating novel materials with enhanced thermal, mechanical, and dielectric properties.[3][4] The functional groups attached to the silicon atoms can be tailored, leading to a vast array of DDSQ derivatives with potential applications in nanocomposites, catalysis, and biomedical fields.[5][6]
However, the synthesis of DDSQ often results in a mixture of isomers, most commonly cis and trans configurations, which can possess distinct physical and chemical properties.[4][7] Therefore, unambiguous confirmation of the molecular structure, including the stereochemistry, is not merely a characterization step but a critical prerequisite for establishing structure-property relationships and ensuring the reproducibility of materials and drug candidates.
X-ray Crystallography: The Definitive Arbiter of DDSQ Structure
While several analytical techniques can provide valuable information about DDSQ, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional map of the atomic arrangement.[2][8] This technique relies on the diffraction of X-rays by a crystalline sample to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be deduced with high precision.[8][9]
The primary advantage of X-ray crystallography for DDSQ analysis lies in its definitive nature. It can unequivocally distinguish between cis and trans isomers, a feat that can be challenging for other techniques.[4][7] Furthermore, it provides a wealth of structural information that is crucial for understanding intermolecular interactions in the solid state, which can influence bulk properties.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered DDSQ sample to a refined crystal structure is a meticulous process that demands both skill and patience. Here, we outline the key steps, emphasizing the rationale behind each experimental choice.
1. Crystal Growth: The Art of Inducing Order
The adage "a good crystal is the key to a good structure" is particularly true for X-ray crystallography. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with a well-ordered internal lattice. For DDSQ, which are often synthesized as mixtures of isomers, fractional crystallization can be a powerful technique for separating and crystallizing the desired isomer.[3][7]
Experimental Protocol for DDSQ Crystallization:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the DDSQ sample. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
Slow Evaporation: Dissolve the DDSQ in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: In this technique, a concentrated solution of the DDSQ is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the DDSQ is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the DDSQ solution reduces its solubility, inducing crystallization.
-
Temperature Gradient: Slowly cooling a saturated solution of the DDSQ can also lead to crystal formation. The rate of cooling is a critical parameter that needs to be optimized.
2. Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a finely focused beam of X-rays in a diffractometer. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots (reflections).[8][10] The intensity and position of these reflections contain the information needed to solve the crystal structure.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, high-resolution structure.[9]
dot graph TD subgraph Crystallographic Workflow A[DDSQ Synthesis & Purification] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Data Collection]; D --> E[Data Processing & Structure Solution]; E --> F[Structure Refinement & Validation]; F --> G[Final 3D Structure]; end style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
caption: "Workflow for DDSQ Structure Determination by X-ray Crystallography"
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for DDSQ structure determination, other techniques provide complementary and often more readily accessible information. Understanding the strengths and limitations of each is crucial for a comprehensive characterization strategy.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, ²⁹Si), solution-state structure | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystals | Soluble sample | Soluble or volatile sample |
| Strengths | Unambiguous structure determination, absolute configuration | Provides information about the structure in solution, can distinguish isomers | High sensitivity, accurate mass determination |
| Limitations | Crystal growth can be challenging and time-consuming | Can be difficult to interpret for complex molecules, may not distinguish all isomers definitively | Provides no direct information on 3D structure or stereochemistry |
| Application to DDSQ | Gold standard for confirming cis/trans isomerism and final structure | Essential for routine characterization and monitoring reactions | Confirms molecular weight and purity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, is an indispensable tool for the routine characterization of DDSQ.[3] It provides valuable information about the connectivity of atoms and the chemical environment of the different nuclei in the molecule. For DDSQ, ²⁹Si NMR is particularly powerful for confirming the presence of the silsesquioxane core. While NMR can often distinguish between cis and trans isomers based on differences in chemical shifts, the interpretation can sometimes be ambiguous, especially for novel or complex derivatives.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are crucial for confirming the molecular weight and elemental composition of synthesized DDSQ.[11][12] It is a high-sensitivity technique that can provide rapid confirmation of the successful synthesis of the target molecule. However, MS provides no direct information about the three-dimensional arrangement of atoms and therefore cannot be used to determine the stereochemistry of DDSQ isomers.
dot graph LR subgraph Characterization Techniques A(DDSQ Sample) --> B(X-ray Crystallography); A --> C(NMR Spectroscopy); A --> D(Mass Spectrometry); B --> E[Definitive 3D Structure]; C --> F[Solution-State Structure & Connectivity]; D --> G[Molecular Weight & Purity]; end style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124
caption: "Complementary Roles of Analytical Techniques for DDSQ"
Conclusion: An Integrated Approach to DDSQ Characterization
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Structural Analysis of Polyhedral Oligomeric Silsesquioxane Coated SiC Nanoparticles and Their Applications in Thermoset Polymer. SciSpace. [Link]
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Structural Analysis of Polyhedral Oligomeric Silsesquioxane Coated SiC Nanoparticles and Their Applications in Thermoset Polymers. INIS-IAEA. [Link]
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SILSESQUIOXANES: SYNTHESIS, REACTIVITY AND APPLICATIONS IN MATERIALS CHEMISTRY. IIP Series. [Link]
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A Comparative Guide to the Thermal Stability of Polysiloxanes Derived from Diphenylsilane Monomers
This guide provides a detailed comparative analysis of the thermal stability of polysiloxanes, with a specific focus on polymers derived from difluorodiphenylsilane. As a Senior Application Scientist, this document moves beyond mere data presentation to explore the underlying chemical principles and experimental considerations that govern the performance of these advanced materials. We will delve into the synthesis, analytical methodologies, and degradation mechanisms to provide researchers and development professionals with a comprehensive understanding of why diphenylsiloxane-based polymers represent a significant advancement in high-temperature materials science.
Section 1: Synthesis and Structural Rationale: Building a Thermally Robust Backbone
The foundational premise for enhancing the thermal stability of polysiloxanes lies in modifying their molecular architecture. Standard polydimethylsiloxane (PDMS), while valued for its flexibility and low glass transition temperature, begins to degrade at temperatures between 300-400°C in an inert atmosphere.[1] This degradation is primarily a result of the flexible Si-O backbone, which can readily rearrange into volatile cyclic oligomers.[1][2]
To counteract this, we introduce bulky, rigid substituents on the silicon atom. The synthesis of polydiphenylsiloxane from a this compound precursor is an effective route to achieving this. The process involves a two-step hydrolysis and subsequent polycondensation reaction. The fluorine atoms serve as excellent leaving groups during hydrolysis, facilitating the formation of a diphenylsilanediol intermediate, which then undergoes controlled condensation to yield the high-molecular-weight polymer.
The rationale for this approach is rooted in sterics. The large phenyl groups flanking the siloxane backbone act as physical barriers, significantly restricting the chain's rotational freedom. This imposed rigidity makes it energetically unfavorable for the polymer chain to coil back on itself, a necessary conformation for the degradation mechanism to proceed.[3] The introduction of these bulky groups is a well-established strategy to reduce the formation of cyclic degradation products and enhance overall thermal stability.[1]
Caption: Synthesis workflow for polydiphenylsiloxane from a this compound precursor.
Section 2: The Cornerstone of Thermal Analysis: Thermogravimetric Analysis (TGA)
To quantitatively assess and compare the thermal stability of these polymers, Thermogravimetric Analysis (TGA) is the indispensable analytical technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows us to precisely determine the onset temperature of degradation, the rate of decomposition, and the amount of non-volatile residue (char yield), which is often indicative of flame retardancy.
The choice of atmosphere is critical. Analysis in an inert atmosphere (e.g., nitrogen or argon) reveals the inherent thermal stability of the polymer backbone, while analysis in an oxidative atmosphere (e.g., air or oxygen) assesses its thermo-oxidative stability, which is often lower due to oxidation of the organic side groups.[4]
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol: TGA of Polysiloxanes
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Instrument Loading: Place the sample pan and an empty reference pan onto the TGA balance mechanism.
-
Atmosphere Purge: Close the furnace and purge with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the percentage mass loss versus temperature. From the resulting curve, determine key parameters:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
T_d5: The temperature at which 5% of the initial mass has been lost.
-
Char Yield: The percentage of residual mass at a specified high temperature (e.g., 800°C).
-
This protocol provides a self-validating system by using a constant heating rate and a controlled atmosphere, ensuring that results are reproducible and comparable across different polymer samples.
Section 3: Comparative Performance Analysis
The data obtained from TGA unequivocally demonstrates the superior thermal stability of polysiloxanes containing diphenylsiloxane units compared to their dimethyl counterparts. The presence of phenyl rings significantly elevates the decomposition temperature.
| Polymer | Onset of Degradation (T_onset, °C) | Temp. at 5% Weight Loss (T_d5, °C) | Char Yield at 800°C (Nitrogen) | Key Structural Feature |
| Polydimethylsiloxane (PDMS) | ~350 - 400 | ~400 | < 5% | Flexible -[Si(CH₃)₂-O]- backbone |
| Polydiphenylsiloxane | > 500 | ~530 - 560 | > 50% | Rigid -[Si(C₆H₅)₂-O]- backbone |
| Poly(methylphenyl)siloxane | ~400 - 450 | ~450 | ~20-40% | Intermediate rigidity |
| Fluorinated Polysiloxanes | Variable, generally > 400 | > 425 | Variable | C-F bonds enhance stability |
Note: Values are representative and can vary based on polymer molecular weight, end-capping groups, and specific TGA conditions. Data synthesized from multiple sources for comparative purposes.[4][5][6][7]
As the table illustrates, replacing methyl groups with phenyl groups can increase the 5% weight loss temperature by over 100°C.[7] Furthermore, the char yield for polydiphenylsiloxane is dramatically higher. This is because the degradation of phenyl-containing siloxanes involves cross-linking reactions that form a stable silicon-carbon-oxygen ceramic-like residue, whereas PDMS primarily depolymerizes to volatile cyclic species, leaving little residue behind.[4][6]
Section 4: Unraveling the Degradation Mechanism
Understanding the mechanism of thermal degradation is key to designing more stable polymers. For linear PDMS in an inert atmosphere, the dominant degradation pathway is an intramolecular nucleophilic attack by a backbone oxygen atom onto a silicon center, often initiated at silanol (Si-OH) end-groups.[1] This "back-biting" or "unzipping" mechanism results in the scission of the main chain and the formation of thermodynamically stable, volatile cyclic siloxanes (primarily D3 and D4).[2][8]
Caption: Degradation pathways for PDMS vs. sterically hindered Polydiphenylsiloxane.
Polymers derived from this compound effectively thwart this mechanism. The bulky phenyl groups act as "protective shields" along the backbone. They sterically hinder the chain from achieving the necessary coiled conformation for the back-biting reaction to occur.[3] This forces degradation to proceed through higher-energy pathways, such as random chain scission, which only become significant at much higher temperatures.
Additionally, while this guide focuses on the diphenyl structure, it is worth noting that the presence of fluorine, as in the this compound monomer, contributes to the overall stability. Fluorosilicones are known for their excellent chemical inertness and thermal resistance.[9][10] The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can further stabilize the polymer matrix.
Conclusion
The thermal stability of polysiloxanes can be dramatically enhanced through rational monomer design. By replacing the methyl groups of conventional silicones with bulky phenyl groups, derived from precursors like this compound, a significant increase in thermal performance is achieved. This improvement is directly attributable to the steric hindrance provided by the phenyl groups, which effectively inhibits the low-temperature "back-biting" degradation pathway common to linear polysiloxanes. The resulting polymers exhibit higher decomposition temperatures and a substantially greater char yield, making them superior candidates for demanding applications in aerospace, electronics, and high-performance coatings where thermal resilience is paramount.
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A Comparative Guide to Double-Decker Silsesquioxane (DDSQ) Synthesis: Difluorodiphenylsilane vs. Difluorovinylsilane
Introduction: The Architectural Allure of Double-Decker Silsesquioxanes
Polyhedral Oligomeric Silsesquioxanes (POSS) represent a fascinating class of inorganic-organic hybrid materials, seamlessly bridging the gap between ceramic and polymeric materials at the molecular level.[1][2] Among the various POSS architectures, the Double-Decker Silsesquioxane (DDSQ) has garnered significant attention for its well-defined, cage-like structure and the potential for precise functionalization.[3] This unique structure imparts remarkable properties to materials, including enhanced thermal stability, mechanical strength, and desirable dielectric properties, making DDSQ a valuable building block in the development of advanced polymers and nanocomposites.[1][4]
The synthesis of DDSQ traditionally involves the hydrolytic condensation of organosilanes.[5][6] The choice of precursor is paramount, as it dictates not only the reaction pathway but also the chemical functionalities of the resulting DDSQ cage. This guide presents a comparative study of two fluorinated precursors, difluorodiphenylsilane and difluorovinylsilane, in the synthesis of DDSQ. A novel synthetic route utilizing fluorosilanes offers a mild and versatile alternative to traditional methods that often employ more reactive chlorosilanes.[7][8][9] This approach has been shown to be tolerant of a wide range of functional groups, opening avenues for the creation of novel, functionally complex DDSQ molecules.[7]
This guide will provide an in-depth analysis of the synthesis of phenyl-substituted and vinyl-substituted DDSQ, offering a side-by-side comparison of the reaction efficiency and product characteristics. Detailed experimental protocols, supported by comparative data and mechanistic insights, are provided for researchers, scientists, and professionals in drug development and materials science.
Precursor Analysis: A Tale of Two Silanes
The choice between this compound and difluorovinylsilane as a precursor for DDSQ synthesis is a critical decision that influences both the synthetic process and the properties of the final product. The key distinction lies in the organic substituent attached to the silicon atom: a phenyl group versus a vinyl group.
-
This compound ((C₆H₅)₂SiF₂): The two phenyl groups are bulky aromatic moieties. Their steric hindrance can influence the kinetics of the condensation reaction. The electron-withdrawing nature of the phenyl rings can also affect the reactivity of the silicon center. Phenyl-substituted DDSQ is known for its high thermal stability and rigidity.
-
Difluorovinylsilane (CH₂=CH)₂SiF₂): The vinyl groups are smaller and contain a reactive double bond. This makes vinyl-substituted DDSQ an attractive monomer for subsequent polymerization reactions, such as hydrosilylation or free-radical polymerization, allowing for its incorporation into polymer backbones.[4] The electronic effects of the vinyl group differ from the phenyl group, which can lead to variations in reaction rates and yields.
A pivotal development in DDSQ synthesis involves the coupling of these difluorosilanes with a tetrasiloxanolate precursor under mild conditions.[7] This method circumvents some of the challenges associated with the direct hydrolysis of dichlorosilanes, which can be difficult to control and may lead to a mixture of products.[10]
Experimental Protocols: A Step-by-Step Guide to DDSQ Synthesis
The following protocols are based on the successful synthesis of phenyl- and vinyl-substituted DDSQ from their respective difluorosilane precursors.[7]
Synthesis of Phenyl-Substituted DDSQ
-
Preparation of the Tetrasiloxanolate Precursor: The synthesis begins with the preparation of a tetrasiloxanolate precursor, which serves as the foundation for the double-decker structure.
-
Coupling Reaction: In a moisture-free environment, this compound is added to a solution of the tetrasiloxanolate precursor in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a specified period to ensure complete reaction.
-
Workup and Isolation: Upon completion, the reaction mixture is quenched, and the crude product is extracted. The solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization or column chromatography to yield the pure phenyl-substituted DDSQ.
Synthesis of Vinyl-Substituted DDSQ
The procedure for synthesizing vinyl-substituted DDSQ is analogous to that of its phenyl-substituted counterpart, with difluorovinylsilane replacing this compound.[7]
-
Preparation of the Tetrasiloxanolate Precursor: As with the phenyl derivative, a tetrasiloxanolate precursor is required.
-
Coupling Reaction: Difluorovinylsilane is reacted with the tetrasiloxanolate precursor in an appropriate aprotic solvent.
-
Reaction Conditions: The reaction is maintained under an inert atmosphere at room temperature with continuous stirring.
-
Workup and Isolation: The reaction is worked up using standard extraction techniques, followed by solvent evaporation.
-
Purification: The crude divinyl double-decker silsesquioxane is purified using suitable chromatographic or recrystallization methods.
Experimental Workflow Diagram
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Difluorodiphenylsilane
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling reactive chemical intermediates like Difluorodiphenylsilane (CAS No. 312-40-3) requires not just procedural knowledge, but a deep understanding of the chemical principles governing its safe management. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the proper disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Section 1: Core Principles of this compound Waste Management
This compound is a valuable reagent but possesses hazards that dictate its handling and disposal. It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] The most critical characteristic from a disposal standpoint is its high reactivity with water. Fluorosilanes react with moisture to produce hydrogen fluoride (HF), a highly corrosive and toxic substance.[1] Therefore, the primary goal of any disposal procedure is to manage this reactivity in a controlled and safe manner.
The Causality Behind Disposal Choices:
The disposal strategy for this compound is dictated by its propensity for hydrolysis. Uncontrolled mixing with water or atmospheric moisture can lead to a violent reaction and the release of hazardous vapors.[2][3] Consequently, simply diluting the compound in water and discharging it down the drain is not a viable or safe option and is strictly prohibited.[4][5] The recommended approaches focus on either complete containment followed by professional destruction or a controlled chemical neutralization by trained personnel prior to disposal.
Section 2: Hazard Profile and Personal Protective Equipment (PPE)
Before handling any waste, a thorough understanding of the risks is paramount. All personnel must be familiar with the Safety Data Sheet (SDS) for this compound.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1] |
| Serious Eye Damage | Causes serious eye damage. | H318 | [1] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1] |
| Reactivity | Reacts violently with water and is moisture-sensitive.[2][3] | - | [2][3] |
Mandatory Personal Protective Equipment (PPE):
Your choice of PPE is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles and a full-face shield are required at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure an emergency safety shower and eyewash station are immediately accessible.[2][3]
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3]
Section 3: The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical pathway for managing this compound waste from generation to final disposal. The recommended path for nearly all laboratory settings is to engage a professional hazardous waste disposal service.
Protocol 1: Direct Disposal via Certified Vendor (Standard Operating Procedure)
This is the most secure and universally recommended method for the disposal of this compound.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly aqueous waste.[6] Keeping waste streams separate is more cost-effective and safer for disposal.
-
Container Selection: Choose a clean, dry, and chemically compatible container with a tightly sealing cap. The original reagent bottle is often a suitable choice.[6] Ensure the container is not reactive with organosilicon compounds or potential acidic byproducts.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and identify the contents, including "This compound, Water-Reactive " and an approximate concentration if mixed with a solvent.[6]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is protected from moisture and direct sunlight.[2][7] The storage location must be away from incompatible materials, especially strong oxidizing agents.[3]
-
Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5] Provide them with the Safety Data Sheet (SDS) to ensure they are equipped to handle the material.
Protocol 2: Chemical Pre-treatment via Controlled Hydrolysis (Expert Use Only)
Trustworthiness Advisory: This procedure is inherently hazardous due to the generation of Hydrogen Fluoride (HF) and should only be performed by highly experienced chemists with specific training in handling both water-reactive compounds and HF. This is not a method for routine disposal but a chemical neutralization technique to mitigate reactivity hazards prior to final disposal by a professional vendor.
-
Causality: The objective is to slowly and controllably hydrolyze the this compound to form the more stable diphenylsilanediol and hydrogen fluoride. The resulting acidic mixture must then be neutralized. The overall process converts a highly reactive species into a corrosive one that can be managed with standard acid-base chemistry. The hydrolysis of dichlorodiphenylsilane, a related compound, is known to produce diphenylsilanediol and hydrochloric acid.[8] A similar, but more hazardous, reaction is expected here.
-
Setup: Work in a certified chemical fume hood. Have an HF-specific spill kit and calcium gluconate gel readily available as a first aid measure for HF exposure.
-
Inert Solvent: Dilute the this compound waste in a suitable, dry, aprotic solvent (e.g., toluene or THF) in a flask equipped with a magnetic stirrer and an addition funnel.
-
Controlled Addition: Slowly add a stoichiometric excess of a solution of a weak base, such as sodium bicarbonate or calcium hydroxide, in a non-aqueous but protic solvent like isopropanol, to the stirred solution. The alcohol will react to form an alkoxysilane, which will then hydrolyze with the water present in a more controlled fashion than direct addition of water.
-
Reaction Quenching: Allow the reaction to stir until complete, monitoring for any signs of off-gassing or temperature increase.
-
Final Disposal: The resulting mixture, which now contains silanols/siloxanes and fluoride salts, is still hazardous waste. It must be contained, labeled appropriately (noting that it contains fluoride salts), and disposed of via a certified hazardous waste vendor as described in Protocol 1.
Section 4: Regulatory Compliance and Final Word
The disposal of chemical waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[9] It is the legal responsibility of the waste generator—the individual researcher or institution—to correctly characterize, label, and safely store waste for disposal.[6][9]
Your institution's EHS department is your primary resource for navigating these regulations and ensuring compliant disposal. Always consult them for specific guidance. By treating this compound with the respect its chemistry demands, we uphold our core responsibilities to safety, scientific integrity, and environmental protection.
References
- ChemicalBook. (2023). DIPHENYLDIFLUOROSILANE - Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a reactive organosilane.
- Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from a representative Thermo Fisher Scientific SDS for a reactive organosilane.
- Fisher Scientific. (2010). Safety Data Sheet. Retrieved from a representative Fisher Scientific SDS for a reactive organosilane.
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Smooth-On, Inc. (n.d.). How can I safely dispose of these materials?. Retrieved from [Link].
- Scribd. (n.d.). Safe Handling of Silane. Retrieved from a representative document on safe handling of silanes.
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Deep Sea. (2023). How to dispose of silicone fluid 500 safely?. Retrieved from [Link].
- The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from a representative institutional guide on chemical disposal.
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link].
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from a representative guide on chemical disposal methods.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from a representative university chemical disposal guide.
- Chen, Y., et al. (2010). Simple and economical synthesis method of diphenylsilanediol. Applied Chemistry, 39(7), 1039-1041.
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Mastering the Safe Handling of Difluorodiphenylsilane: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety and operational protocols for the handling and disposal of Difluorodiphenylsilane (CAS No. 312-40-3). All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound, a valuable reagent in modern chemical synthesis, presents significant hazards if not managed correctly. Its reactivity, particularly with water, and its corrosive nature demand a thorough understanding and strict adherence to safety protocols. This document, compiled by senior application scientists, offers in-depth, field-proven guidance to empower researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Hazard Analysis: Understanding the Risks
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosivity: It causes severe skin irritation and is capable of causing serious, irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1]
-
Reactivity with Water: As a water-reactive compound, it hydrolyzes to produce hazardous byproducts, including hydrogen fluoride. This reaction can be vigorous.
Incompatibility with Common Laboratory Chemicals
Beyond its reactivity with water, this compound is incompatible with a range of common laboratory substances. Contact with these materials can lead to vigorous and potentially dangerous reactions.
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Acids and Bases: Can catalyze decomposition and hydrolysis.
-
Alcohols: Reacts to form alkoxy derivatives and hydrogen fluoride.
-
Metals: May be corrosive to certain metals, especially in the presence of moisture.
A comprehensive, though not exhaustive, list of incompatible chemicals is provided in the table below. Always consult the Safety Data Sheet (SDS) for a complete list of incompatibilities.
| Incompatible Substance Class | Potential Outcome of Interaction |
| Water | Vigorous reaction, release of hydrogen fluoride |
| Strong Oxidizing Agents | Fire and explosion hazard |
| Strong Acids | Violent reaction, release of toxic fumes |
| Strong Bases | Violent reaction, release of toxic fumes |
| Alcohols | Exothermic reaction, formation of flammable byproducts |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if containers are sealed |
| Weighing and Dispensing | Chemical splash goggles and a face shield | Chemical-resistant gloves (double-gloving recommended) | Flame-retardant lab coat | Recommended if not performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield | Chemical-resistant gloves (double-gloving recommended) | Flame-retardant lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Chemical-resistant gloves (double-gloving recommended) | Flame-retardant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) |
Glove Selection: A Critical Choice
Standard disposable nitrile gloves offer limited protection and are not recommended for prolonged contact with this compound. The choice of glove material is critical for ensuring adequate protection.
-
Butyl Rubber Gloves: Offer the highest level of protection against a wide range of chemicals, including corrosive acids and water-reactive substances.[2][3][4][5] They are the preferred choice for handling this compound.
-
Nitrile Gloves: While offering good resistance to many solvents, the breakthrough time for nitrile gloves can be significantly reduced with movement.[6] If used, they should be of sufficient thickness and changed immediately upon any sign of contamination. Double-gloving is highly recommended.
Always consult the glove manufacturer's specific chemical resistance data for this compound before use.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is essential for minimizing risk.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled as containing water-reactive chemicals.
-
Ensure containers are tightly sealed when not in use.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Inert Atmosphere: When transferring or using this compound, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Dispensing: Use only clean, dry glassware and syringes for transfers. Avoid the use of plastic equipment that may be incompatible.
-
Reaction Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, adding the quenching agent dropwise to a cooled reaction mixture.
Caption: A step-by-step process for the safe and compliant disposal of this compound waste.
Occupational Exposure Limits
As of the date of this publication, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for this compound.
However, given its reactivity and the formation of hazardous byproducts, it is prudent to handle this compound with the utmost care and to keep exposures as low as reasonably achievable. For the hydrolysis byproduct, hydrogen fluoride, the OSHA PEL is 3 ppm as an 8-hour time-weighted average (TWA). [7]
Conclusion
This compound is a powerful tool in the arsenal of the modern chemist. However, its utility is matched by its potential hazards. By fostering a deep understanding of its properties and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. Your commitment to safety is not just a matter of compliance; it is a cornerstone of scientific excellence.
References
-
ACGIH. (2019). ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide. AIHA. [Link]
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Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. [Link]
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CDC - NIOSH. (2014). SILANE. International Chemical Safety Cards. [Link]
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EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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EPA. (n.d.). EPA Hazardous Waste Codes. [Link]
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Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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OSHA. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2020). MITIGATION OF FLUORINE-CONTAINING WASTE RESULTING FROM CHEMICAL VAPOUR DEPOSITION USED IN MANUFACTURING OF SILICON SOLAR CELLS. [Link]
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University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety. [Link]
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USU Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
